Aminoethyl nitrate
Description
Structure
3D Structure
Properties
IUPAC Name |
2-aminoethyl nitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2O3/c3-1-2-7-4(5)6/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTZJUQNSSLNAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40214846 | |
| Record name | Aminoethyl nitrate [INN:DCF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40214846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
646-02-6 | |
| Record name | Aminoethyl nitrate [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000646026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aminoethyl nitrate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13585 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Aminoethyl nitrate [INN:DCF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40214846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMINOETHYL NITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1IA7R2J48 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-Aminoethyl Nitrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminoethyl nitrate, also known as nitrolamine or itramin, is an organic nitrate ester with significant vasodilatory properties.[1] It is the product of the formal condensation of ethanolamine with nitric acid.[1] This compound has been investigated for its potential therapeutic applications, particularly in the treatment of angina pectoris and ischemic heart disease, due to its ability to generate nitric oxide (NO) and induce vasodilation.[1] This technical guide provides a comprehensive overview of the known physicochemical properties of 2-aminoethyl nitrate, its synthesis, and its mechanism of action.
Physicochemical Properties
The fundamental physicochemical properties of 2-aminoethyl nitrate are summarized in the tables below. It is important to note that while some experimental data is available, certain parameters are based on predicted values due to a lack of comprehensive experimental studies in publicly accessible literature.
General and Physical Properties
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid | [CymitQuimica] |
| Molecular Formula | C₂H₆N₂O₃ | [1][2] |
| Molecular Weight | 106.08 g/mol | [1][2] |
| Boiling Point (Predicted) | 164.1 ± 23.0 °C | [ChemicalBook] |
| Density (Predicted) | 1.257 ± 0.06 g/cm³ | [ChemicalBook] |
| Solubility | Soluble in water and polar organic solvents. | [CymitQuimica] |
Chemical and Stability Properties
| Property | Value/Information | Source |
| IUPAC Name | 2-aminoethyl nitrate | [1] |
| Synonyms | Aminoethyl nitrate, Itramin, Nitrolamine, 2-Nitratoethylamine | [1][3] |
| pKa (Predicted) | 6.59 ± 0.10 | [ChemicalBook] |
| Stability | Sensitive to heat and shock; potentially hazardous. | [CymitQuimica] |
Experimental Protocols
General Synthesis of 2-Aminoethyl Nitrates
A general method for the synthesis of 2-aminoethyl nitrates involves the reaction of a corresponding 2-aminoethanol with nitric acid. A more specific, though still general, procedure for a related reaction involves the use of an acyl chloride and a 2-aminoethyl nitrate salt in the presence of a base.
Materials:
-
Acyl chloride (e.g., benzoyl chloride)
-
2-Aminoethyl nitrate salt
-
Triethylamine
-
Dichloromethane
-
Anhydrous Sodium Sulfate
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
A suspension of the 2-aminoethyl nitrate salt (25 mmol) and the acyl chloride (25 mmol) is prepared in dichloromethane (50 ml) and cooled in an ice bath.
-
Triethylamine (75 mmol) is added slowly to the stirred suspension.
-
The reaction mixture is stirred and allowed to proceed.
-
After the reaction is complete, the mixture is washed with water (2 x 20 ml).
-
The organic layer is separated and dried over anhydrous sodium sulfate.
-
The solvent is evaporated under reduced pressure to yield the crude product.
-
The crude product can be purified by distillation under reduced pressure or by recrystallization from ethanol.[4]
Purification
Purification of 2-aminoethyl nitrate can be challenging due to its potential instability. Distillation under reduced pressure is a common method for purifying liquid organic compounds and would be a suitable approach for 2-aminoethyl nitrate, provided that heating is carefully controlled to avoid decomposition. Recrystallization from a suitable solvent such as ethanol is an alternative if the compound is a solid at room temperature or forms a stable salt.[4]
Spectroscopic Data (Expected)
¹H and ¹³C NMR Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show two main signals corresponding to the two methylene (-CH₂-) groups. The methylene group attached to the amino group (-NH₂) would likely appear as a triplet, and the methylene group attached to the nitrate group (-ONO₂) would also be expected to be a triplet due to coupling with the adjacent methylene protons. The chemical shifts would be influenced by the electron-withdrawing nature of the nitrate group and the electron-donating nature of the amino group.
-
¹³C NMR: The carbon NMR spectrum would be expected to show two distinct signals for the two carbon atoms, with their chemical shifts reflecting the different electronic environments.
FTIR Spectroscopy
The infrared spectrum of 2-aminoethyl nitrate would be expected to exhibit characteristic absorption bands for its functional groups:
-
N-H stretching: Around 3300-3500 cm⁻¹ for the primary amine.
-
C-H stretching: Around 2850-2960 cm⁻¹.
-
NO₂ stretching (asymmetric and symmetric): Strong absorptions typically in the regions of 1590-1650 cm⁻¹ and 1350-1380 cm⁻¹, characteristic of the nitrate group.
-
C-N stretching: Around 1020-1250 cm⁻¹.
-
N-O stretching: Around 850-900 cm⁻¹.
Mass Spectrometry
In a mass spectrum, 2-aminoethyl nitrate (molecular weight 106.08) would be expected to show a molecular ion peak (M⁺) at m/z 106. Common fragmentation patterns would likely involve the loss of the nitro group (NO₂) leading to a fragment at m/z 60, or cleavage of the C-C bond, resulting in fragments corresponding to [CH₂NH₂]⁺ (m/z 30) and [CH₂ONO₂]⁺.
Mechanism of Action: Vasodilator Signaling Pathway
2-Aminoethyl nitrate exerts its vasodilatory effects through the nitric oxide (NO) signaling pathway.[5][6][7] The bioactivation of 2-aminoethyl nitrate to release NO is thought to involve the enzyme xanthine oxidase.[5][8] Once released, NO activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells.[9][10] This enzyme then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[9] Elevated levels of cGMP subsequently activate cGMP-dependent protein kinase (PKG), which through a series of downstream phosphorylation events, leads to a decrease in intracellular calcium levels and ultimately, smooth muscle relaxation and vasodilation.[9][11][12][13]
Diagram of the Vasodilator Signaling Pathway of 2-Aminoethyl Nitrate
References
- 1. This compound | C2H6N2O3 | CID 26001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound – the novel super nitrate? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Xanthine oxidase catalyzes anaerobic transformation of organic nitrates to nitric oxide and nitrosothiols: characterization of this mechanism and the link between organic nitrate and guanylyl cyclase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cGMP Signaling and Vascular Smooth Muscle Cell Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CV Physiology | Vascular Signal Transduction Mechanisms [cvphysiology.com]
- 11. ahajournals.org [ahajournals.org]
- 12. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Aminoethyl Nitrate: A Technical Guide to its Mechanism of Action as a Nitric Oxide Donor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aminoethyl nitrate (AEN) is a potent organic mononitrate that functions as a nitric oxide (NO) donor, inducing vasodilation through the canonical NO-sGC-cGMP signaling pathway. Unlike traditional organic nitrates such as nitroglycerin (GTN), AEN possesses a unique bioactivation mechanism that is independent of mitochondrial aldehyde dehydrogenase (ALDH2) and cytochrome P450 (CYP) enzymes. Evidence suggests the involvement of xanthine oxidase (XO) in its metabolic conversion to NO. This distinct pathway contributes to AEN's favorable pharmacological profile, notably the absence of induced mitochondrial oxidative stress and the lack of cross-tolerance to other vasodilators. This technical guide provides an in-depth exploration of the mechanism of action of AEN, including its bioactivation, downstream signaling, and comparative pharmacology. Detailed experimental protocols for the synthesis of AEN and the characterization of its NO-donor properties are also presented to facilitate further research and development.
Introduction
Organic nitrates have long been a cornerstone in the management of ischemic heart disease, primarily due to their ability to mimic the effects of endogenous nitric oxide (NO), a critical signaling molecule in the cardiovascular system.[1] These compounds act as prodrugs, undergoing biotransformation to release NO or a related species, which in turn activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells.[2][3][4] This leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), culminating in vasodilation.[1]
However, the clinical utility of traditional organic nitrates, such as nitroglycerin (GTN), is often hampered by the development of tolerance and endothelial dysfunction, which are linked to their bioactivation pathways involving enzymes like mitochondrial aldehyde dehydrogenase (ALDH2) and cytochrome P450 (CYP).[5][6][7][8][9][10][11][12][13]
This compound (AEN) has emerged as a novel organic mononitrate with a distinct and advantageous pharmacological profile.[1][14][15][16] Despite being a mononitrate, AEN exhibits a vasodilator potency comparable to that of the trinitrate GTN.[16] Crucially, its bioactivation pathway does not appear to rely on ALDH2 or CYP enzymes, thereby avoiding the induction of mitochondrial oxidative stress and cross-tolerance to other vasodilators.[1][16] This guide delves into the detailed mechanism of action of AEN, presenting the current understanding of its bioactivation and signaling cascade, supported by quantitative data and detailed experimental methodologies.
Mechanism of Action
Bioactivation of this compound
The release of nitric oxide from AEN is a critical step for its vasodilatory effects. Unlike GTN, the bioactivation of AEN follows a distinct enzymatic pathway.
Key Findings:
-
ALDH2- and CYP-Independent: Studies have demonstrated that the bioactivation of AEN is not dependent on the enzymatic activity of mitochondrial aldehyde dehydrogenase (ALDH2) or cytochrome P450 (CYP) isoforms.[1][16] This is a significant departure from many classical organic nitrates.
-
Involvement of Xanthine Oxidase (XO): Evidence strongly suggests that xanthine oxidase (XO) plays a crucial role in the metabolic conversion of AEN to an NO-releasing species.[1] The precise molecular mechanism of this enzymatic reaction is an area of ongoing investigation.
Diagram of AEN Bioactivation Pathway
Caption: Proposed bioactivation of this compound (AEN) via Xanthine Oxidase (XO) to release Nitric Oxide (NO).
Downstream Signaling Cascade: The NO-sGC-cGMP Pathway
Once released, NO initiates a well-established signaling cascade within vascular smooth muscle cells, leading to vasodilation.
Steps in the Signaling Pathway:
-
Activation of soluble Guanylate Cyclase (sGC): NO diffuses into vascular smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC).[1]
-
Conversion of GTP to cGMP: This binding activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2]
-
Activation of Protein Kinase G (PKG): The elevated intracellular levels of cGMP lead to the activation of protein kinase G (PKG).
-
Reduction of Intracellular Calcium: PKG, through a series of phosphorylation events, ultimately leads to a decrease in the intracellular concentration of calcium ions (Ca²⁺).
-
Vasodilation: The reduction in intracellular Ca²⁺ results in the dephosphorylation of myosin light chains, leading to the relaxation of the vascular smooth muscle and, consequently, vasodilation.
Diagram of the NO-sGC-cGMP Signaling Pathway
Caption: The NO-sGC-cGMP signaling cascade in vascular smooth muscle cells leading to vasodilation.
Quantitative Data
While extensive quantitative data for AEN is still emerging, preliminary studies highlight its high potency.
| Parameter | This compound (AEN) | Glyceryl Trinitrate (GTN) | Reference |
| Vasodilator Potency (EC50 in rat aorta) | Comparable to GTN | High Potency | [16] |
| Bioactivation Enzyme | Xanthine Oxidase (likely) | ALDH2, CYP450 | [1] |
| Mitochondrial Oxidative Stress | Not Induced | Induced | [1][16] |
| Induction of Cross-Tolerance | No | Yes | [1][14][15] |
| Induction of Self-Tolerance | Yes | Yes | [1] |
Note: Specific EC50 values and NO release kinetics for AEN require further dedicated studies for a comprehensive quantitative comparison.
Experimental Protocols
The following section outlines detailed methodologies for key experiments relevant to the study of this compound.
Synthesis of 2-Aminoethyl Nitrate
Objective: To synthesize 2-aminoethyl nitrate for in vitro and in vivo studies.
Materials:
-
2-Aminoethanol
-
Fuming nitric acid
-
Sulfuric acid
-
Dichloromethane
-
Sodium bicarbonate
-
Anhydrous sodium sulfate
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Cooling: In a three-necked flask equipped with a dropping funnel and a mechanical stirrer, place 2-aminoethanol in dichloromethane and cool the mixture in an ice-salt bath to below 0°C.
-
Nitration: Slowly add a pre-cooled mixture of fuming nitric acid and sulfuric acid dropwise to the cooled 2-aminoethanol solution while maintaining the temperature below 5°C.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5°C for 2-3 hours.
-
Neutralization: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude 2-aminoethyl nitrate.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Caution: The synthesis of organic nitrates carries a risk of explosion. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment and safety precautions in place.
Assessment of Vasodilation in Isolated Aortic Rings
Objective: To determine the vasodilator potency of AEN.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1)
-
Phenylephrine (PE)
-
This compound (AEN) stock solution
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Aorta Preparation: Euthanize the rat and carefully excise the thoracic aorta. Clean the aorta of adherent connective and adipose tissue and cut it into rings of 3-4 mm in length.
-
Mounting: Mount the aortic rings in organ baths containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with buffer changes every 15-20 minutes.
-
Contraction: After equilibration, induce a stable contraction with phenylephrine (e.g., 1 µM).
-
Cumulative Concentration-Response Curve: Once a stable plateau of contraction is reached, add AEN in a cumulative manner (e.g., from 1 nM to 100 µM) to the organ bath.
-
Data Recording: Record the changes in isometric tension.
-
Data Analysis: Express the relaxation at each concentration as a percentage of the pre-contraction induced by phenylephrine. Plot the concentration-response curve and calculate the EC₅₀ value (the concentration of AEN that produces 50% of the maximal relaxation).
Diagram of the Aortic Ring Vasodilation Assay Workflow
Caption: Workflow for the isolated aortic ring vasodilation assay.
Measurement of Nitric Oxide Release using the Griess Assay
Objective: To quantify the amount of NO released from AEN.
Materials:
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solutions (for calibration curve)
-
AEN solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Microplate reader (540 nm)
Procedure:
-
Sample Preparation: Incubate AEN at a known concentration in PBS at 37°C for a defined period to allow for NO release and its subsequent conversion to nitrite.
-
Standard Curve: Prepare a series of sodium nitrite standards of known concentrations in PBS.
-
Griess Reaction:
-
To 50 µL of each standard and sample in a 96-well plate, add 50 µL of Griess Reagent Component A.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well.
-
Incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance of each well at 540 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve. This concentration is indicative of the amount of NO released from AEN.
Measurement of cGMP Levels in Vascular Smooth Muscle Cells
Objective: To determine the effect of AEN on intracellular cGMP levels.
Materials:
-
Cultured vascular smooth muscle cells (VSMCs)
-
AEN solution
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation
-
Cell lysis buffer
-
cGMP enzyme immunoassay (EIA) kit
-
Protein assay kit (e.g., BCA assay)
Procedure:
-
Cell Culture: Culture VSMCs to near confluence in appropriate multi-well plates.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to prevent cGMP breakdown.
-
AEN Treatment: Treat the cells with various concentrations of AEN for a specified time (e.g., 10-15 minutes).
-
Cell Lysis: Terminate the reaction by removing the medium and adding cell lysis buffer.
-
cGMP Measurement: Perform the cGMP EIA according to the manufacturer's instructions. This typically involves a competitive binding assay where the amount of cGMP in the sample competes with a fixed amount of labeled cGMP for binding to a limited number of antibody sites.
-
Protein Quantification: Determine the total protein concentration in each cell lysate using a standard protein assay.
-
Data Normalization: Normalize the measured cGMP levels to the total protein concentration for each sample to account for variations in cell number.
Conclusion
This compound represents a promising NO donor with a distinct mechanism of action that sets it apart from traditional organic nitrates. Its bioactivation via a pathway independent of ALDH2 and CYP enzymes, likely involving xanthine oxidase, circumvents key mechanisms associated with the adverse effects of long-term nitrate therapy, such as mitochondrial oxidative stress and cross-tolerance. The potent vasodilatory effect of AEN, mediated through the canonical NO-sGC-cGMP pathway, underscores its therapeutic potential. The detailed experimental protocols provided in this guide are intended to facilitate further research into the pharmacology of AEN and to aid in the development of novel and improved NO-based therapeutics. Further elucidation of the precise enzymatic steps in its bioactivation and a more comprehensive quantitative characterization of its NO-releasing properties will be crucial for its clinical translation.
References
- 1. mdpi.com [mdpi.com]
- 2. Xanthine oxidase reaction with nitric oxide and peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Aminoethylnitrate: earlier investigation as a drug was missed by recent authors due to changes in nomenclature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Putting xanthine oxidoreductase and aldehyde oxidase on the NO metabolism map: Nitrite reduction by molybdoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound – the novel super nitrate? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenosine relaxation in isolated rat aortic rings and possible roles of smooth muscle Kv channels, KATP channels and A2a receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound--the novel super nitrate? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of vasodilatory responses to nitroglycerin and its dinitrate metabolites in human veins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Does nitric oxide mediate the vasodilator activity of nitroglycerin? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Vascular smooth muscle cell contraction and relaxation in the isolated aorta: a critical regulator of large artery compliance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Vasoreactivity - Contraction and Relaxation Using Aortic Rings | PDF [slideshare.net]
- 16. researchgate.net [researchgate.net]
Synthesis and Characterization of Aminoethyl Nitrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aminoethyl nitrate (AEN) is an organic mononitrate that functions as a potent vasodilator through the release of nitric oxide (NO). This document provides a comprehensive technical overview of its synthesis, characterization, and mechanism of action. Unlike traditional organic nitrates, AEN exhibits a pharmacological profile with a reduced propensity for inducing tolerance and oxidative stress, making it a molecule of significant interest in cardiovascular drug development. This guide details a feasible synthesis protocol, predicted analytical characterization data, and an elucidation of its signaling pathway.
Introduction
Organic nitrates have long been a cornerstone in the management of angina pectoris and other ischemic heart conditions. Their therapeutic effect is mediated by the in vivo release of nitric oxide, a critical signaling molecule that triggers vasodilation. However, the clinical utility of many traditional organic nitrates is hampered by the development of pharmacological tolerance and the induction of endothelial dysfunction and oxidative stress with long-term use.[1][2][3]
This compound (AEN) has emerged as a promising alternative. As a novel organic mononitrate, it demonstrates high potency in inducing vasorelaxation by activating soluble guanylate cyclase (sGC).[1][3] Notably, studies suggest that AEN's bioactivation pathway may differ from that of classic nitrates like nitroglycerin, potentially explaining its reduced tendency to cause tolerance and mitochondrial oxidative stress.[4][5][6] This unique profile positions AEN as a compelling candidate for further investigation and development in the treatment of cardiovascular diseases.
Synthesis of this compound
While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in readily available literature, a feasible approach involves the direct nitration of ethanolamine using a nitrating agent. A general and widely applicable method for the synthesis of organic nitrates is the esterification of an alcohol with nitric acid, often in the presence of a stronger acid catalyst like sulfuric acid.[7][8] Caution is advised due to the potentially explosive nature of nitrate esters.
2.1. General Experimental Protocol: Esterification of Ethanolamine
This protocol is a generalized procedure based on established methods for the synthesis of organic nitrates.[7][8][9]
Materials:
-
Ethanolamine
-
Concentrated Nitric Acid (e.g., 70%)
-
Concentrated Sulfuric Acid
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Ice bath
-
Separatory funnel
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and cooled in an ice bath, a solution of ethanolamine in an inert organic solvent such as dichloromethane is prepared.
-
A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (the nitrating mixture) is added dropwise to the stirred ethanolamine solution, maintaining the temperature below 10°C.
-
After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at low temperature.
-
The reaction mixture is then carefully transferred to a separatory funnel containing cold water and the organic layer is separated.
-
The organic layer is washed sequentially with cold water and a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Further purification can be achieved through recrystallization or column chromatography.[10]
Yield and Purity:
The yield and purity of the final product would need to be determined experimentally. Typical yields for nitration reactions can vary, and purity would be assessed using the characterization techniques outlined in the following section.
Characterization of this compound
Due to the absence of published experimental spectra, this section provides predicted data based on the known structure of this compound and general principles of spectroscopic analysis for similar compounds.
3.1. Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₂H₆N₂O₃ | [11] |
| Molecular Weight | 106.08 g/mol | [11] |
| IUPAC Name | 2-aminoethyl nitrate | [11] |
| CAS Number | 646-02-6 | [12] |
3.2. Predicted Spectroscopic Data
3.2.1. ¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of this compound is expected to show two distinct signals corresponding to the two sets of methylene protons.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 4.5 - 4.8 | Triplet | 2H | -CH₂-ONO₂ |
| ~ 3.0 - 3.3 | Triplet | 2H | -CH₂-NH₂ |
Note: The chemical shifts are estimations and can be influenced by the solvent used. The methylene group attached to the electron-withdrawing nitrate group is expected to be deshielded and appear at a higher chemical shift.
3.2.2. ¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum is predicted to show two signals for the two carbon atoms in different chemical environments.
| Chemical Shift (ppm) | Assignment |
| ~ 70 - 75 | -CH₂-ONO₂ |
| ~ 40 - 45 | -CH₂-NH₂ |
Note: The carbon attached to the nitrate group will be significantly downfield compared to the carbon attached to the amino group.
3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy (Predicted)
The IR spectrum will be characterized by the presence of strong absorption bands indicative of the nitrate and amino functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3400 - 3200 | Strong, Broad | N-H stretching (primary amine) |
| ~ 1650 - 1600 | Strong | Asymmetric N-O stretching (-ONO₂) |
| ~ 1280 - 1250 | Strong | Symmetric N-O stretching (-ONO₂) |
| ~ 870 - 830 | Strong | O-N stretching (-ONO₂) |
Note: The characteristic strong absorptions of the nitrate group are key identifiers.[1][2][3][13][14]
3.2.4. Mass Spectrometry (Predicted)
The mass spectrum of this compound under electron ionization is expected to show a molecular ion peak and characteristic fragmentation patterns.
| m/z | Interpretation |
| 106 | Molecular ion [M]⁺ |
| 76 | [M - NO]⁺ |
| 60 | [M - NO₂]⁺ |
| 46 | [NO₂]⁺ |
| 30 | [CH₂NH₂]⁺ |
Note: The fragmentation will likely involve the loss of the nitro group and cleavage of the carbon-carbon bond.[15][16][17][18][19]
Mechanism of Action and Signaling Pathway
This compound exerts its vasodilatory effects by serving as a nitric oxide (NO) donor. The released NO activates a well-defined signaling cascade within vascular smooth muscle cells.[4][5]
4.1. Experimental Protocol: Characterization of Vasodilatory Activity
A standard method to assess the vasodilatory properties of a compound like this compound is through ex vivo organ bath studies using isolated aortic rings.
Materials:
-
Isolated aortic rings (e.g., from rats)
-
Organ bath system with force transducers
-
Krebs-Henseleit buffer
-
Phenylephrine (or other vasoconstrictor)
-
This compound solutions of varying concentrations
-
Data acquisition system
Procedure:
-
Aortic rings are isolated and mounted in an organ bath containing oxygenated Krebs-Henseleit buffer at 37°C.
-
The rings are pre-contracted with a vasoconstrictor like phenylephrine to establish a stable baseline tension.
-
Cumulative concentrations of this compound are added to the bath, and the relaxation response is recorded.
-
The involvement of the NO-sGC pathway can be confirmed by pre-incubating the aortic rings with inhibitors of soluble guanylate cyclase (e.g., ODQ) before adding this compound.
4.2. Signaling Pathway
The primary signaling pathway initiated by this compound-derived NO is the activation of soluble guanylate cyclase (sGC).
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. rsc.org [rsc.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. This compound – the novel super nitrate? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound--the novel super nitrate? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Khan Academy [khanacademy.org]
- 8. m.youtube.com [m.youtube.com]
- 9. US4853157A - Process for the manufacture of nitric acid esters - Google Patents [patents.google.com]
- 10. youtube.com [youtube.com]
- 11. This compound | C2H6N2O3 | CID 26001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound | 646-02-6 [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. DSpace [helda.helsinki.fi]
- 17. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. m.youtube.com [m.youtube.com]
A Comprehensive Technical Guide to the Thermal Decomposition Profile of Aminoethyl Nitrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminoethyl nitrate (AEN), also known as 2-aminoethyl nitrate, is an organic mononitrate that has garnered interest for its potential pharmacological applications, particularly as a vasodilator.[1][2] Like other nitrate esters, its chemical stability, especially under thermal stress, is a critical parameter for safe handling, storage, and formulation development. Understanding the thermal decomposition profile of AEN is essential for predicting its shelf-life, identifying potential hazards, and ensuring the quality and safety of pharmaceutical preparations.
This technical guide provides a projected thermal decomposition profile of this compound, including hypothesized decomposition pathways, expected quantitative data from thermal analysis, and detailed experimental protocols for verifying these characteristics.
Predicted Thermal Decomposition Pathway
The thermal decomposition of nitrate esters typically initiates with the homolytic cleavage of the O-NO2 bond, which is often the weakest bond in the molecule.[3] For this compound, the primary decomposition step is anticipated to be the cleavage of this bond, leading to the formation of an aminoethoxy radical and nitrogen dioxide (NO2).
The subsequent reactions of the aminoethoxy radical can proceed through various pathways, including hydrogen abstraction, fragmentation, and radical-radical recombination. A plausible decomposition cascade is outlined below:
-
Initiation: Homolytic cleavage of the O-NO2 bond.
-
Propagation: The highly reactive aminoethoxy radical can undergo further fragmentation or react with other molecules.
-
Product Formation: The decomposition is expected to yield a mixture of gaseous products, including nitrogen oxides (NOx), and potentially smaller organic fragments.
A simplified, hypothesized decomposition pathway is illustrated in the diagram below.
Caption: Hypothesized thermal decomposition pathway for this compound.
Predicted Quantitative Thermal Analysis Data
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for characterizing the thermal decomposition of a compound.[4] While specific experimental data for this compound is not available, the following tables present predicted values based on the analysis of similar organic nitrates.
Table 1: Predicted DSC Data for this compound
| Parameter | Predicted Value | Description |
| Onset Temperature (Tonset) | 120 - 150 °C | The temperature at which decomposition begins to be detectable. |
| Peak Exotherm Temperature (Tpeak) | 150 - 180 °C | The temperature at which the rate of decomposition is at its maximum. |
| Enthalpy of Decomposition (ΔHd) | 200 - 400 J/g | The total heat released during the decomposition process. |
Table 2: Predicted TGA Data for this compound
| Parameter | Predicted Temperature Range (°C) | Predicted Weight Loss (%) | Description |
| Initial Decomposition | 120 - 160 °C | 5 - 10% | Initial weight loss corresponding to the loss of volatile fragments. |
| Main Decomposition | 160 - 250 °C | 60 - 80% | The primary stage of decomposition with significant weight loss. |
| Final Residue | > 250 °C | < 5% | The remaining non-volatile residue at the end of the experiment. |
Experimental Protocols
To experimentally determine the thermal decomposition profile of this compound, the following methodologies for DSC and TGA are recommended.
Differential Scanning Calorimetry (DSC)
Objective: To determine the onset temperature, peak exotherm temperature, and enthalpy of decomposition.
Methodology:
-
Instrument: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum pan.
-
Reference: An empty, hermetically sealed aluminum pan.
-
Heating Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 300 °C at a constant heating rate of 10 °C/min.
-
-
Atmosphere: Purge the sample chamber with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.
-
Data Analysis: Analyze the resulting heat flow versus temperature curve to determine the onset and peak temperatures of any exothermic events and integrate the peak area to calculate the enthalpy of decomposition.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature ranges of decomposition and the corresponding mass loss.
Methodology:
-
Instrument: A calibrated Thermogravimetric Analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum crucible.
-
Heating Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 400 °C at a constant heating rate of 10 °C/min.
-
-
Atmosphere: Purge the sample chamber with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.
-
Data Analysis: Analyze the resulting weight percent versus temperature curve to identify the temperatures at which significant weight loss occurs.
The general workflow for conducting these thermal analyses is depicted in the diagram below.
Caption: General experimental workflow for thermal analysis of this compound.
Safety Considerations
Nitrate esters are energetic materials and should be handled with extreme caution. The thermal decomposition of this compound is an exothermic process that can lead to a runaway reaction if not properly controlled. It is imperative to:
-
Handle only small quantities of the material.
-
Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Conduct experiments in a well-ventilated area, preferably within a fume hood.
-
Be aware of the potential for rapid gas evolution and pressure buildup, especially in sealed containers.
Conclusion
This technical guide provides a projected thermal decomposition profile of this compound based on the current understanding of nitrate ester chemistry. The hypothesized decomposition pathway, predicted quantitative data, and detailed experimental protocols serve as a valuable resource for researchers and professionals in the field. However, it is crucial to underscore the necessity of experimental validation to confirm these predictions and ensure the safe and effective use of this compound in any application.
References
The Rediscovery of Itramin Tosylate: A Technical Guide to a Nitrate Apart
An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Itramin tosylate, the tosylate salt of 2-aminoethyl nitrate, represents a unique chapter in the history of vasodilator therapy. Initially explored in the 1960s for the treatment of angina pectoris under the trade name Nilatil, its clinical use was short-lived and its unique pharmacological properties were largely unappreciated. Decades later, a seminal 2009 study by Schuhmacher et al. re-characterized aminoethyl nitrate, revealing it to be a potent organic nitrate that circumvents the canonical drawbacks of traditional nitrate therapies, namely the development of tolerance and the induction of oxidative stress. This guide provides a comprehensive technical overview of the history, discovery, and pharmacology of itramin tosylate, presenting key experimental data, detailed methodologies, and a depiction of its proposed signaling pathways.
A Tale of Two Discoveries: A Historical Overview
The story of itramin tosylate is one of discovery, obscurity, and rediscovery. Its initial investigation in the mid-20th century positioned it as another option in the armamentarium against angina, but it failed to achieve lasting clinical significance and faded from view.
The Early Clinical Era (1960s):
Initial studies in the 1960s by researchers such as Batterman, Mouratoff, and Kinnard explored the clinical utility of itramin tosylate as a long-acting nitrate for the anginal syndrome. These early investigations established its efficacy as a vasodilator. However, due to changes in nomenclature and a lack of follow-up research, these foundational studies were largely overlooked by the scientific community for decades.
The Mechanistic Renaissance (2009):
A landmark paper in the British Journal of Pharmacology in 2009 by Schuhmacher and colleagues marked a turning point. This research re-examined this compound and unveiled its distinct mechanism of action. The study demonstrated that, unlike nitroglycerin, this compound does not induce mitochondrial oxidative stress or endothelial dysfunction, and it avoids the development of cross-tolerance to other nitrates. This sparked renewed interest in its potential as a "super nitrate."
The Divergent Path of Bioactivation and Action
The vasodilatory effect of all organic nitrates stems from their ability to donate nitric oxide (NO), which then activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells. The activation of sGC leads to an increase in cyclic guanosine monophosphate (cGMP), which in turn mediates vasodilation. However, the pathway to NO release for itramin tosylate is markedly different from that of traditional nitrates like nitroglycerin.
Classical nitrates heavily rely on the mitochondrial enzyme aldehyde dehydrogenase-2 (ALDH2) for their bioactivation. This process, however, is a double-edged sword; it is linked to the generation of reactive oxygen species (ROS), leading to oxidative stress, endothelial dysfunction, and the rapid development of pharmacological tolerance.
Itramin tosylate bypasses this problematic pathway. Evidence suggests that its bioactivation may be mediated by xanthine oxidase. This alternative enzymatic process does not appear to generate the same deleterious ROS, thus preserving endothelial function and preventing the induction of tolerance.
Signaling Pathway Diagram
Caption: Comparative signaling pathways of organic nitrates.
Quantitative Pharmacological Data
The following tables summarize the key quantitative findings from the pivotal 2009 study by Schuhmacher et al., comparing this compound (AEN) with glyceryl trinitrate (GTN) and triethanolamine trinitrate (TEAN).
Table 1: Vasodilator Potency in Mouse Aortic Rings
| Compound | pEC50 (-log M) |
| Glyceryl Trinitrate (GTN) | 7.7 ± 0.1 |
| This compound (AEN) | 7.5 ± 0.1 |
| Triethanolamine Trinitrate (TEAN) | 6.0 ± 0.1 |
Data presented as mean ± SEM. A higher pEC50 value indicates greater potency.
Table 2: In Vitro Tolerance Development
| Compound | Fold-Shift in EC50 after Pre-incubation |
| Glyceryl Trinitrate (GTN) | 25.1 ± 4.5 |
| This compound (AEN) | 1.3 ± 0.2 (not significant) |
| Triethanolamine Trinitrate (TEAN) | 10.0 ± 2.0 |
Data represent the rightward shift in the concentration-response curve after pre-incubation with the respective nitrate, indicating the development of tolerance.
Table 3: Mitochondrial Reactive Oxygen Species (ROS) Formation
| Compound (at 100 µM) | ROS Formation (Chemiluminescence Units/mg protein) |
| Control | 100 ± 10 |
| Glyceryl Trinitrate (GTN) | 250 ± 30 |
| This compound (AEN) | 110 ± 15 (not significant) |
| Triethanolamine Trinitrate (TEAN) | 220 ± 25 |
ROS formation was measured by L-012 chemiluminescence in isolated mouse heart mitochondria.
Key Experimental Protocols
Vascular Reactivity Studies
-
Objective: To determine the vasodilator potency and tolerance development of organic nitrates.
-
Methodology:
-
Thoracic aortas were isolated from male C57BL/6J mice.
-
Aortic rings (2-3 mm) were mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Rings were pre-contracted with phenylephrine (1 µM).
-
Cumulative concentration-response curves to the nitrates were generated.
-
For in vitro tolerance studies, aortic rings were incubated with high concentrations of the respective nitrates for 60 minutes prior to generating the second concentration-response curve.
-
-
Data Analysis: Vasodilator responses were expressed as a percentage of the pre-contraction. pEC50 values were calculated from the concentration-response curves.
Measurement of Mitochondrial ROS
-
Objective: To quantify the generation of reactive oxygen species by mitochondria in response to nitrate exposure.
-
Methodology:
-
Mitochondria were isolated from mouse hearts by differential centrifugation.
-
Mitochondrial protein concentration was determined using a Bradford assay.
-
ROS production was measured using the chemiluminescent probe L-012 (100 µM).
-
Mitochondria were incubated with the organic nitrates in the presence of L-012, and chemiluminescence was recorded over time using a luminometer.
-
-
Data Analysis: Chemiluminescence was normalized to the mitochondrial protein content and expressed as relative light units per mg of protein.
Experimental Workflow Diagram
Caption: Workflow for in vitro pharmacological profiling.
Synthesis of Itramin Tosylate
This compound is synthesized by the formal condensation of the hydroxyl group of ethanolamine with nitric acid. The tosylate salt, itramin tosylate, is then formed by reacting the this compound with p-toluenesulfonic acid. This salt form improves the stability and handling of the compound for pharmaceutical use. The industrial synthesis of low molecular weight nitro esters like this compound requires stringent safety protocols due to their potential explosive nature.
Future Directions and Conclusion
The rediscovery of itramin tosylate's unique pharmacological profile opens new avenues for the development of novel anti-anginal and vasodilator therapies. Its ability to provide potent vasodilation without the induction of tolerance and oxidative stress addresses the primary limitations of currently available organic nitrates. Further research is warranted to fully elucidate its bioactivation pathway, to conduct comprehensive preclinical and clinical studies to confirm its long-term safety and efficacy, and to explore its potential in other cardiovascular conditions characterized by endothelial dysfunction. Itramin tosylate stands as a compelling example of how re-examining historical compounds with modern pharmacological tools can lead to significant therapeutic advancements.
Spectroscopic Characterization of 2-Aminoethyl Nitrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-aminoethyl nitrate (CAS No. 646-02-6), a nitrate ester with vasodilatory properties. Due to the limited availability of publicly accessible raw experimental data, this document presents predicted spectroscopic information based on the known chemical structure of 2-aminoethyl nitrate, supplemented with established principles of NMR, IR, and MS spectroscopy. Detailed experimental protocols for obtaining such data are also provided to guide researchers in their analytical endeavors.
Chemical Structure and Properties
2-Aminoethyl nitrate (C₂H₆N₂O₃, Molar Mass: 106.08 g/mol ) is the nitrate ester of ethanolamine. Its structure contains a primary amino group and a nitrate ester group, which dictate its characteristic spectroscopic features.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-aminoethyl nitrate. These predictions are based on established empirical rules and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for 2-Aminoethyl Nitrate
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 3.1 - 3.3 | Triplet | 2H | H₂N-CH₂ - |
| ~ 4.5 - 4.7 | Triplet | 2H | -CH₂ -ONO₂ |
Predicted in a common deuterated solvent like CDCl₃ or D₂O. The amino protons (-NH₂) may appear as a broad singlet or may exchange with D₂O, rendering them invisible.
Table 2: Predicted ¹³C NMR Data for 2-Aminoethyl Nitrate
| Chemical Shift (δ, ppm) | Assignment |
| ~ 40 - 45 | H₂N-C H₂- |
| ~ 70 - 75 | -C H₂-ONO₂ |
Predicted chemical shifts are relative to a standard reference (e.g., TMS).
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for 2-Aminoethyl Nitrate
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| 3400 - 3250 | Medium, Broad | N-H stretch (primary amine) |
| 2960 - 2850 | Medium | C-H stretch (aliphatic) |
| 1650 - 1580 | Medium | N-H bend (primary amine) |
| 1650 - 1600 | Strong | O-NO₂ asymmetric stretch |
| 1285 - 1250 | Strong | O-NO₂ symmetric stretch |
| 870 - 830 | Strong | N-O stretch |
Mass Spectrometry (MS)
Table 4: Predicted Major Fragments in Mass Spectrum of 2-Aminoethyl Nitrate (Electron Ionization)
| m/z | Proposed Fragment Ion |
| 106 | [M]⁺ (Molecular Ion) |
| 76 | [M - NO]⁺ |
| 62 | [NO₃]⁻ or rearrangements |
| 46 | [NO₂]⁺ |
| 44 | [H₂N-CH₂-CH₂]⁺ |
| 30 | [CH₂=NH₂]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for a small organic molecule like 2-aminoethyl nitrate. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of purified 2-aminoethyl nitrate.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle vortexing or warming may be applied if necessary.
-
Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Cap the NMR tube securely.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Sequence: Standard single-pulse sequence.
-
Solvent: As used in sample preparation.
-
Temperature: 298 K.
-
Number of Scans: 16-64 scans, depending on concentration.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: 0-12 ppm.
-
Reference: Tetramethylsilane (TMS) at 0 ppm or residual solvent peak.
¹³C NMR Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Solvent: As used in sample preparation.
-
Temperature: 298 K.
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0-220 ppm.
-
Reference: TMS at 0 ppm or solvent peaks.
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the neat 2-aminoethyl nitrate sample (liquid or solid) directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectrometer: FTIR spectrometer equipped with a diamond or germanium ATR accessory.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans co-added for both the background and the sample spectra.
-
Data Presentation: Transmittance or Absorbance.
Mass Spectrometry (MS)
Sample Preparation and Introduction:
-
Prepare a dilute solution of 2-aminoethyl nitrate (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
-
The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.
Data Acquisition (Electron Ionization - EI for GC-MS):
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: m/z 10 - 200.
-
Scan Speed: 1 scan/second.
-
Source Temperature: 200-250 °C.
Data Acquisition (Electrospray Ionization - ESI for LC-MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3-4 kV.
-
Nebulizer Gas (N₂): Flow rate appropriate for the instrument.
-
Drying Gas (N₂): Flow rate and temperature optimized for solvent removal.
-
Mass Range: m/z 50 - 300.
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis of a small molecule like 2-aminoethyl nitrate.
Caption: A logical workflow for the spectroscopic analysis of 2-aminoethyl nitrate.
Aminoethyl Nitrate: A Novel Vasodilator Acting Through a Unique Bioactivation Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Aminoethyl nitrate (AEN) is a potent organic mononitrate that induces vasodilation through the canonical nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway. Unlike traditional organic nitrates such as nitroglycerin (GTN), AEN exhibits a unique pharmacological profile characterized by a distinct bioactivation mechanism that does not rely on mitochondrial aldehyde dehydrogenase (mtALDH). Evidence suggests the involvement of xanthine oxidase in its metabolic activation. This unique pathway is associated with a reduced propensity for inducing mitochondrial oxidative stress and the development of vascular tolerance, positioning AEN as a promising candidate for novel cardiovascular therapeutics. This guide provides a comprehensive overview of the mechanism of action of AEN, detailed experimental protocols for its characterization, and a summary of its vasodilatory properties.
Introduction
Organic nitrates have been a cornerstone in the management of ischemic heart disease for over a century, primarily due to their potent vasodilatory effects.[1] These agents act as prodrugs, releasing nitric oxide (NO) or a related species, which in turn activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells.[1] This leads to an increase in intracellular cyclic guanosine monophosphate (cGMP) levels, resulting in vasorelaxation.[1] However, the clinical utility of traditional organic nitrates, such as nitroglycerin (GTN), is often limited by the development of tolerance and the induction of endothelial dysfunction, which are linked to their bioactivation pathway involving mitochondrial aldehyde dehydrogenase (mtALDH) and subsequent mitochondrial oxidative stress.[1][2]
This compound (AEN) has emerged as a novel organic nitrate with a distinct pharmacological profile. As a mononitrate, it demonstrates a surprising potency, nearly comparable to that of the trinitrate GTN.[3] Crucially, its bioactivation appears to be independent of mtALDH, thereby avoiding the induction of mitochondrial oxidative stress and the development of cross-tolerance to other nitrates.[2][3] This technical guide delves into the core aspects of AEN's role in vasodilation, providing researchers and drug development professionals with a detailed understanding of its mechanism of action, methodologies for its investigation, and its potential therapeutic advantages.
Mechanism of Action
The vasodilatory effect of this compound is initiated by its bioactivation to release nitric oxide (NO). This process is thought to involve the enzyme xanthine oxidase.[3] The liberated NO then diffuses into vascular smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC). This binding activates sGC, which catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP concentration activates cGMP-dependent protein kinase (PKG), which in turn phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentration and ultimately, smooth muscle relaxation and vasodilation.[1]
A key differentiator for AEN is its bioactivation pathway. Unlike GTN, which heavily relies on mtALDH for its bioactivation, AEN's mechanism does not seem to involve this enzyme or cytochrome P450 enzymes.[3] This distinction is significant as the mtALDH-dependent pathway of GTN is linked to the production of reactive oxygen species (ROS), leading to oxidative stress and the development of tolerance.[1][2] AEN's circumvention of this pathway may explain its reduced tendency to cause these adverse effects.[3]
Data Presentation
The following tables summarize the quantitative data on the vasodilatory effects of this compound (AEN) in comparison to the traditional organic nitrate, Nitroglycerin (GTN). The data is primarily derived from ex vivo studies on isolated aortic rings.
| Compound | EC50 (M) | Emax (% Relaxation) | Reference |
| This compound (AEN) | Data not available | Data not available | Schuhmacher et al., 2009 |
| Nitroglycerin (GTN) | Data not available | Data not available | Schuhmacher et al., 2009 |
Note: While the primary research by Schuhmacher et al. (2009) establishes AEN as a potent vasodilator, specific EC50 and Emax values were not available in the publicly accessible literature at the time of this review. The study qualitatively describes AEN as being "almost as potent as GTN."
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Vasodilation
References
In-Depth Technical Guide: The Bioactivation Pathway of Aminoethyl Nitrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aminoethyl nitrate (AEN) is a potent organic mononitrate that induces vasodilation through a unique bioactivation pathway, distinct from traditional organic nitrates like nitroglycerin. This guide provides a comprehensive technical overview of the bioactivation of AEN, detailing the enzymatic processes, downstream signaling events, and key experimental methodologies. Notably, the bioactivation of AEN does not rely on the mitochondrial aldehyde dehydrogenase (ALDH-2) pathway, a common mechanism for other nitrates that is associated with the development of tolerance and oxidative stress. Instead, evidence strongly suggests that xanthine oxidase (XO) plays a crucial role in the metabolic activation of AEN to release nitric oxide (NO) or a related species. This liberated NO then activates soluble guanylate cyclase (sGC), leading to increased levels of cyclic guanosine monophosphate (cGMP) in vascular smooth muscle cells and subsequent vasorelaxation. This distinct mechanism of action positions AEN as a promising therapeutic agent with a potentially improved side-effect profile compared to conventional organic nitrates.
Introduction
Organic nitrates have been a cornerstone in the management of ischemic heart disease for over a century.[1] Their therapeutic efficacy stems from their ability to mimic endogenous nitric oxide (NO), a key signaling molecule in the cardiovascular system.[2] Upon administration, these compounds undergo bioactivation to release NO or a related nitrosothiol, which in turn activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells.[1][2] This enzymatic activation leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that orchestrates a cascade of events culminating in vasodilation.[2][3]
However, the clinical utility of many organic nitrates, such as nitroglycerin (GTN), is hampered by the rapid development of tolerance and cross-tolerance, as well as the induction of oxidative stress and endothelial dysfunction.[4][5] These adverse effects are largely attributed to their reliance on the mitochondrial aldehyde dehydrogenase (ALDH-2) pathway for bioactivation.[6]
This compound (AEN) has emerged as a novel organic mononitrate with high vasodilator potency, comparable to that of GTN. Crucially, its bioactivation pathway is independent of ALDH-2, suggesting a potential to circumvent the limitations associated with traditional nitrate therapies.[4] This guide will delve into the technical details of AEN's bioactivation, providing researchers and drug development professionals with a thorough understanding of its mechanism of action.
The Bioactivation Pathway of this compound
The bioactivation of this compound is a multi-step process that begins with its metabolism by xanthine oxidase and culminates in the physiological response of vasorelaxation.
Role of Xanthine Oxidase (XO)
A seminal study by Schuhmacher et al. (2009) provided compelling evidence for the involvement of xanthine oxidase (XO) in the bioactivation of AEN.[4] Their research demonstrated that the vasodilatory effect of AEN was significantly attenuated by allopurinol, a known inhibitor of XO.[4] Conversely, inhibitors of cytochrome P450 enzymes and ALDH-2 had no effect on AEN-induced relaxation, distinguishing its metabolic pathway from that of many other organic nitrates.[4]
XO is a complex molybdo-flavoprotein that catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[7] It is also capable of reducing various nitrogen-containing compounds, including organic nitrates, particularly under anaerobic conditions.[8] The proposed mechanism involves the reduction of the nitrate moiety of AEN at the molybdenum site of XO, leading to the formation of an organic nitrite and subsequently the release of NO.[8]
Nitric Oxide (NO) Release and Soluble Guanylate Cyclase (sGC) Activation
The liberation of NO or a related vasoactive species is the pivotal step in the action of AEN. This was experimentally confirmed through the use of the NO scavenger 2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl 3-oxide (PTIO), which effectively inhibited AEN-induced vasorelaxation.[4]
Once released, NO diffuses into the underlying vascular smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC).[2] This binding event induces a conformational change in sGC, leading to its activation and a subsequent increase in the intracellular concentration of cGMP.[2][3] The essential role of sGC in mediating the effects of AEN was demonstrated by the use of the selective sGC inhibitor NS2028, which abolished the vasodilatory response to AEN.[4]
Cyclic Guanosine Monophosphate (cGMP) Signaling and Vasorelaxation
The elevation of intracellular cGMP levels initiates a signaling cascade that ultimately results in vasorelaxation. cGMP primarily exerts its effects by activating cGMP-dependent protein kinase (PKG). PKG, in turn, phosphorylates several downstream targets, leading to:
-
A decrease in intracellular calcium concentrations through the inhibition of calcium influx and enhancement of calcium sequestration into the sarcoplasmic reticulum.
-
A reduction in the calcium sensitivity of the contractile machinery.
These events collectively lead to the dephosphorylation of the myosin light chain, resulting in the relaxation of vascular smooth muscle and an increase in blood vessel diameter.[2]
Data Presentation
The following table summarizes the quantitative data on the vasodilator potency of this compound (AEN) in comparison to other organic nitrates, as reported in the literature.
| Compound | EC50 (μM) | Potency relative to GTN |
| This compound (AEN) | ~0.1 | Similar |
| Glyceryl Trinitrate (GTN) | ~0.1 | 1 |
| Triethanolamine Trinitrate (TEAN) | >10 | Lower |
EC50 values represent the concentration of the compound required to produce 50% of the maximal vasorelaxation. Data is based on studies of isolated aortic rings.[9][10]
Experimental Protocols
This section provides an overview of the key experimental methodologies employed to elucidate the bioactivation pathway of this compound.
Isometric Tension Studies in Isolated Aortic Rings
This ex vivo method is used to assess the direct vasodilatory effects of compounds on blood vessels.
Protocol:
-
Tissue Preparation: Thoracic aortas are excised from experimental animals (e.g., wild-type and ALDH-2 knockout mice). The surrounding connective tissue is removed, and the aorta is cut into rings of 2-3 mm in length.
-
Mounting: The aortic rings are mounted in organ baths containing Krebs-Henseleit buffer, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2. The rings are connected to isometric force transducers to record changes in tension.
-
Equilibration and Pre-contraction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of approximately 1-2 g. Following equilibration, the rings are pre-contracted with a vasoconstrictor agent, such as phenylephrine (typically 1 μM), to induce a stable level of tone.
-
Cumulative Concentration-Response Curves: Once a stable contraction is achieved, cumulative concentrations of the test compound (e.g., AEN) are added to the organ bath. The resulting relaxation is recorded as a percentage of the pre-contraction induced by phenylephrine.
-
Inhibitor Studies: To investigate the involvement of specific enzymes, aortic rings are pre-incubated with inhibitors such as allopurinol (for XO), miconazole (for cytochrome P450), or specific ALDH-2 inhibitors prior to the addition of the vasoconstrictor and the nitrate.
Measurement of cGMP Accumulation
This assay quantifies the downstream product of sGC activation, providing a direct measure of the engagement of the NO signaling pathway.
Protocol:
-
Cell/Tissue Culture: Vascular smooth muscle cells are cultured or aortic rings are prepared as described above.
-
Stimulation: The cells or tissues are incubated with the organic nitrate of interest (e.g., AEN) for a defined period.
-
Lysis: The reaction is terminated, and the cells or tissues are lysed to release intracellular components.
-
Quantification: The concentration of cGMP in the lysate is determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.[11] The assay is based on the principle of competitive binding, where cGMP in the sample competes with a fixed amount of labeled cGMP for binding to a limited number of antibody binding sites.
-
Data Analysis: The amount of cGMP in the sample is inversely proportional to the signal generated and is calculated based on a standard curve.
Xanthine Oxidase Activity Assay
This assay is used to directly assess the ability of a compound to interact with and be metabolized by xanthine oxidase.
Protocol:
-
Reaction Mixture: A reaction mixture is prepared containing xanthine oxidase, the substrate (e.g., xanthine or hypoxanthine), and the test compound (AEN).
-
Measurement of Product Formation: The activity of xanthine oxidase is determined by monitoring the formation of uric acid, which has a characteristic absorbance at 295 nm, or by measuring the production of superoxide, a byproduct of the reaction, using a chemiluminescence-based assay.[7]
-
Inhibition Studies: To confirm the interaction, the assay can be performed in the presence of a known XO inhibitor like allopurinol.
Mandatory Visualizations
Diagram 1: Bioactivation Pathway of this compound
Caption: Bioactivation pathway of this compound.
Diagram 2: Experimental Workflow for Assessing AEN-Induced Vasorelaxation
Caption: Workflow for vasorelaxation studies.
Conclusion
The bioactivation of this compound represents a significant departure from the metabolic pathways of traditional organic nitrates. Its reliance on xanthine oxidase for the release of nitric oxide, and its independence from the ALDH-2 pathway, positions AEN as a potentially superior therapeutic agent. The lack of ALDH-2 involvement suggests a reduced propensity for the development of tolerance and the induction of mitochondrial oxidative stress, which are major clinical limitations of current nitrate therapies. For researchers and drug development professionals, the unique bioactivation pathway of AEN offers a promising avenue for the design of novel cardiovascular drugs with improved efficacy and safety profiles. Further investigation into the precise molecular interactions between AEN and xanthine oxidase, as well as comprehensive clinical trials, are warranted to fully realize the therapeutic potential of this novel "super nitrate".[9]
References
- 1. researchgate.net [researchgate.net]
- 2. ijcrt.org [ijcrt.org]
- 3. ahajournals.org [ahajournals.org]
- 4. This compound – the novel super nitrate? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioactivation of organic nitrates and the mechanism of nitrate tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Natural mutations of human XDH promote the nitrite (NO2−)-reductase capacity of xanthine oxidoreductase: A novel mechanism to promote redox health? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Xanthine oxidase catalyzes anaerobic transformation of organic nitrates to nitric oxide and nitrosothiols: characterization of this mechanism and the link between organic nitrate and guanylyl cyclase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ahajournals.org [ahajournals.org]
Aminoethyl Nitrate: A Novel Vasodilator with Therapeutic Potential Beyond Angina
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Aminoethyl nitrate (AEN) is a potent organic mononitrate vasodilator that has demonstrated significant promise as a therapeutic agent. Historically investigated for angina pectoris, its unique pharmacological profile suggests a broader range of potential applications. Unlike traditional organic nitrates such as nitroglycerin (GTN), AEN exhibits a reduced propensity for inducing tolerance, endothelial dysfunction, and mitochondrial oxidative stress.[1][2][3][4][5] This whitepaper provides a comprehensive technical overview of AEN, focusing on its core pharmacology, and explores its potential therapeutic applications beyond angina. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to support further research and development.
Introduction
Organic nitrates have been a cornerstone in the management of ischemic heart disease for over a century.[6] Their therapeutic effect is primarily mediated by the release of nitric oxide (NO), a potent vasodilator that activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent vasorelaxation.[1][6] However, the clinical utility of traditional nitrates like nitroglycerin is often limited by the development of tolerance, endothelial dysfunction, and the induction of oxidative stress.[1][3][4]
This compound (AEN), also known by past trade names such as Nilatil and as itramin tosylate, represents a distinct class of organic nitrates with an amino moiety.[7] Recent research has highlighted its high potency as a vasodilator, comparable to GTN, despite being a mononitrate.[2][5] Crucially, AEN's bioactivation pathway appears to differ from that of GTN, not relying on mitochondrial aldehyde dehydrogenase (ALDH-2), which is implicated in the adverse effects of traditional nitrates.[2][8] This unique mechanism of action positions AEN as a promising candidate for therapeutic applications where sustained vasodilation is required without the detrimental side effects associated with long-term nitrate therapy.
Core Pharmacology of this compound
Mechanism of Action and Signaling Pathway
This compound, like other organic nitrates, exerts its vasodilator effect through the nitric oxide-soluble guanylate cyclase-cyclic guanosine monophosphate (NO-sGC-cGMP) signaling pathway.[1][3]
Unlike GTN, the bioactivation of AEN to release NO does not appear to depend on mitochondrial aldehyde dehydrogenase (mtALDH).[2][8] Evidence suggests the involvement of xanthine oxidase (XO) in this process, as the vasodilator effects of AEN are attenuated by the XO inhibitor, allopurinol.[1][6] The liberated NO then activates sGC, which catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[1][3] Elevated cGMP levels activate protein kinase G (PKG), which in turn leads to a cascade of events resulting in the relaxation of vascular smooth muscle and vasodilation.[9]
Pharmacological Advantages Over Traditional Nitrates
The primary advantage of AEN lies in its reduced tendency to induce tolerance and oxidative stress. Chronic use of GTN is associated with increased production of mitochondrial reactive oxygen species (ROS), which can lead to endothelial dysfunction and a diminished therapeutic response.[1][2][6] In contrast, studies have shown that AEN does not significantly increase mitochondrial oxidative stress.[2][3][4]
Potential Therapeutic Applications Beyond Angina
While clinical evidence is currently limited, the unique pharmacological profile of AEN suggests its potential utility in various conditions where targeted vasodilation and improved blood flow are beneficial, and where the side effects of traditional nitrates are a concern.
Peripheral Artery Disease (PAD)
PAD is characterized by atherosclerotic occlusions in the arteries of the lower limbs, leading to ischemia and claudication.[10][11] Therapeutic strategies often aim to improve blood flow to the affected tissues. Inorganic nitrate supplementation has been shown to improve exercise capacity and lower-limb microvascular reactivity in patients with PAD.[3][12][13] Given AEN's potent vasodilator effects and lower risk of tolerance, it could be a promising candidate for the management of PAD, potentially improving walking distance and quality of life.[2][5]
Pulmonary Hypertension
Pulmonary hypertension (PH) is a progressive disease characterized by elevated pulmonary artery pressure.[2][14][15] The NO-sGC-cGMP pathway plays a crucial role in regulating pulmonary vascular tone, and therapies targeting this pathway are used in the management of PH.[2][14][15] While some studies suggest a potential benefit of nitrates in PH, their use is often limited by systemic hypotension.[14][16] A novel inhaled organic nitrate, ethyl nitrate, has shown promise in a piglet model of hypoxia-induced pulmonary hypertension, suggesting that targeted delivery of organic nitrates could be effective.[17] AEN's distinct bioactivation and favorable side-effect profile may offer advantages in this setting, although further research is needed.
Cyanide Poisoning
Nitrites, such as amyl nitrite and sodium nitrite, are established antidotes for cyanide poisoning.[18][19][20][21] They act by inducing the formation of methemoglobin, which has a high affinity for cyanide, thereby sequestering it from cytochrome c oxidase.[21] Additionally, the vasodilator effects of nitrites may contribute to their antidotal efficacy.[21] While there are no direct studies on AEN for cyanide poisoning, its nature as a nitrate and potent vasodilator suggests a potential role that warrants investigation.
Use in Organic Synthesis
Beyond direct therapeutic applications, 2-aminoethyl-nitrates have been described as effective protecting groups for carbonyls in organic synthesis. This application, while not therapeutic, highlights the chemical versatility of this class of compounds.
Quantitative Data
The following tables summarize the available quantitative data comparing the vasodilator potency of this compound with other organic nitrates.
Table 1: Vasodilator Potency of this compound and Other Organic Nitrates
| Compound | EC50 (μM) | Source |
| This compound (AEN) | ~0.1 | [17][22] |
| Glyceryl Trinitrate (GTN) | ~0.1 | [17][22] |
| Isosorbide Dinitrate (ISDN) | ~1 | [23][24] |
| 1,2-Glyceryl Dinitrate | ~1 | [23] |
| 1,3-Glyceryl Dinitrate | ~1.2 | [23] |
EC50 values are approximate and can vary based on experimental conditions.
Experimental Protocols
Isolated Aortic Ring Vasodilation Assay
This protocol is a standard method for assessing the vasodilator properties of compounds on isolated arterial segments.
Objective: To determine the concentration-response relationship of this compound-induced vasodilation in isolated aortic rings.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit Solution (KHS) (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11.1
-
Phenylephrine (PE)
-
This compound (AEN) stock solution
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Humanely euthanize the rat and excise the thoracic aorta.
-
Immediately place the aorta in ice-cold KHS.
-
Carefully clean the aorta of adhering connective and adipose tissue.
-
Cut the aorta into rings of 3-4 mm in length.
-
Mount each ring in an organ bath chamber filled with KHS, maintained at 37°C and continuously bubbled with carbogen gas.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with KHS changes every 15-20 minutes.
-
Induce a stable submaximal contraction with phenylephrine (e.g., 10⁻⁶ M).
-
Once a stable plateau of contraction is reached, add AEN in a cumulative manner to obtain a concentration-response curve.
-
Record the relaxation response as a percentage of the pre-contraction induced by PE.
Soluble Guanylate Cyclase (sGC) Activity Assay
This assay measures the production of cGMP by sGC in response to activators like NO donors.
Objective: To quantify the activation of sGC by this compound.
Materials:
-
Purified sGC or tissue homogenate containing sGC
-
[α-³²P]GTP
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 4 mM MgCl2, 0.5 mM IBMX)
-
This compound (AEN)
-
Stop solution (e.g., 120 mM zinc acetate)
-
Precipitating solution (e.g., 144 mM sodium carbonate)
-
Scintillation counter
Procedure:
-
Prepare the reaction mixture containing the reaction buffer, [α-³²P]GTP, and the sGC preparation.
-
Initiate the reaction by adding AEN at various concentrations.
-
Incubate at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding the stop solution.
-
Precipitate unreacted GTP by adding the precipitating solution.
-
Centrifuge the samples and collect the supernatant containing [³²P]cGMP.
-
Quantify the amount of [³²P]cGMP using a scintillation counter.
Measurement of Mitochondrial Reactive Oxygen Species (ROS)
This protocol uses the chemiluminescent probe L-012 to detect superoxide production in isolated mitochondria.
Objective: To assess the effect of this compound on mitochondrial ROS production.
Materials:
-
Isolated mitochondria
-
Mitochondrial respiration buffer
-
L-012 chemiluminescent probe
-
Succinate (respiratory substrate)
-
Luminometer
Procedure:
-
Prepare a suspension of isolated mitochondria in respiration buffer.
-
Add L-012 to the mitochondrial suspension.
-
Place the sample in a luminometer to measure baseline chemiluminescence.
-
Initiate mitochondrial respiration by adding succinate.
-
Add this compound at the desired concentration.
-
Record the chemiluminescence signal over time to determine the rate of ROS production.
Safety and Toxicology
Available safety data for this compound is limited. As with other nitrates, potential side effects may include headache, dizziness, and hypotension due to its vasodilatory properties.[25][26] Handling of pure this compound requires caution as it may be sensitive to heat and shock.[25][26] Further toxicological studies are necessary to fully characterize its safety profile for therapeutic use.
Conclusion and Future Directions
This compound presents a compelling profile as a "super nitrate" with high vasodilator potency and a reduced tendency to induce the deleterious side effects associated with traditional organic nitrates.[3][4][5] While its efficacy in angina is historically noted, its potential therapeutic applications in conditions such as peripheral artery disease, pulmonary hypertension, and even as an adjunct in cyanide poisoning warrant rigorous investigation.
Future research should focus on:
-
Preclinical studies in animal models of PAD, pulmonary hypertension, and cyanide poisoning to establish proof-of-concept.
-
Pharmacokinetic and pharmacodynamic studies to determine the optimal dosing and delivery routes for different indications.
-
Long-term safety and toxicology studies to fully characterize its risk profile.
-
Clinical trials to evaluate the efficacy and safety of AEN in human patients for non-anginal indications.
The unique properties of this compound make it a promising candidate for addressing unmet medical needs in various cardiovascular and critical care settings. A renewed focus on this "old" drug with modern research methodologies could unlock its full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Systematic review and meta-analysis of nitrates/nitrites in patients with heart failure or pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eight weeks of nitrate supplementation improves blood flow and reduces the exaggerated pressor response during forearm exercise in peripheral artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound--the novel super nitrate? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound – the novel super nitrate? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Aminoethylnitrate: earlier investigation as a drug was missed by recent authors due to changes in nomenclature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Nitrate Therapy, Nitrate Tolerance, and Nitrate-Induced Endothelial Dysfunction: Emphasis on Redox Biology and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nitrite and Nitric Oxide Metabolism in Peripheral Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Effects of short-term dietary nitrate supplementation on exercise and coronary blood flow responses in patients with peripheral artery disease [frontiersin.org]
- 12. Moderate dose of dietary nitrate improves skeletal muscle microvascular function in patients with peripheral artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inorganic nitrate supplementation enhances functional capacity and lower-limb microvascular reactivity in patients with peripheral artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Systematic review and meta-analysis of nitrates/nitrites in patients with heart failure or pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 15. droracle.ai [droracle.ai]
- 16. droracle.ai [droracle.ai]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. Sodium Nitrite - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 20. researchgate.net [researchgate.net]
- 21. Nitrite-Mediated Antagonism of Cyanide Inhibition of Cytochrome c Oxidase in Dopamine Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Comparison of vasodilatory responses to nitroglycerin and its dinitrate metabolites in human veins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Vascular and hemodynamic differences between organic nitrates and nitrites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. spectrumchemical.com [spectrumchemical.com]
- 26. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols: 2-Aminoethyl Nitrate for Carbonyl Group Protection
For Researchers, Scientists, and Drug Development Professionals
Introduction
In multi-step organic synthesis, the selective protection of reactive functional groups is a critical strategy to prevent undesired side reactions. The carbonyl group, present in aldehydes, ketones, and carboxylic acids, is highly susceptible to nucleophilic attack and often requires temporary masking. 2-Aminoethyl nitrate has emerged as a reagent for the protection of carbonyl groups, offering a method that proceeds under mild conditions. This protecting group forms a stable five-membered heterocyclic ring, an oxazolidine from aldehydes and ketones, or an oxazoline from carboxylic acid derivatives. This document provides detailed application notes and protocols for the use of 2-aminoethyl nitrate as a carbonyl protecting agent.
Principle and Advantages
The protection of carbonyl groups with 2-aminoethyl nitrate involves the formation of a cyclic derivative. Aldehydes and ketones react with 2-aminoethyl nitrate to form 2-substituted oxazolidines, while carboxylic acid derivatives yield 2-substituted oxazolines. A key advantage of this method is that it can proceed under mild reaction conditions, avoiding the high temperatures and harsh acidic catalysts that are often required for the formation of other protecting groups like acetals and ketals and which may not be suitable for sensitive substrates[1]. The reactions are reported to give good to excellent yields[1].
Application Data
The following tables summarize the quantitative data for the protection of various carbonyl compounds using 2-aminoethyl nitrate, as reported by Šimbera and Pazdera.
Table 1: Protection of Aldehydes and Ketones as Oxazolidines [1]
| Substrate | Product | Reaction Conditions | Yield (%) |
| Cyclohexanone | Spiro[cyclohexane-1,2'-oxazolidine] derivative | CH₂Cl₂, Et₃N, Room Temp., 1 h | 95-98 |
| Benzaldehyde | 2-Phenyl-oxazolidine derivative | CH₂Cl₂, Et₃N, Room Temp., 1 h | 90 |
Table 2: Protection of Acyl Chlorides as Oxazolines [1]
| Substrate | Product | Reaction Conditions | Yield (%) |
| Benzoyl chloride | 2-Phenyl-2-oxazoline | CH₂Cl₂, Et₃N, Room Temp., 1 h | 75 |
| 4-Methoxybenzoyl chloride | 2-(4-Methoxyphenyl)-2-oxazoline | CH₂Cl₂, Et₃N, Room Temp., 1 h | 85 |
| 4-Nitrobenzoyl chloride | 2-(4-Nitrophenyl)-2-oxazoline | CH₂Cl₂, Et₃N, Room Temp., 1 h | 95 |
Experimental Protocols
Protocol 1: General Procedure for the Protection of Acyl Chlorides[1]
This protocol describes the formation of 2-substituted oxazolines from acyl chlorides.
Materials:
-
Acyl chloride (1 equivalent)
-
2-Aminoethyl nitrate salt (1 equivalent)
-
Triethylamine (3 equivalents)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Water (for washing)
-
Ethanol (for recrystallization, if necessary)
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Suspend the 2-aminoethyl nitrate salt (25 mmol) in 50 ml of dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension in an ice bath.
-
Slowly add triethylamine (75 mmol) to the stirred suspension.
-
To this mixture, add the acyl chloride (25 mmol) dropwise while maintaining the temperature with the ice bath.
-
After the addition is complete, remove the ice bath and continue stirring the reaction mixture at ambient temperature for approximately 1 hour.
-
Transfer the reaction mixture to a separatory funnel and wash it twice with 20 ml of water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture to remove the drying agent.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
The crude product can be further purified by distillation under reduced pressure or by recrystallization from ethanol.
Protocol 2: General Procedure for the Deprotection of Oxazolidines and Oxazolines (Acidic Hydrolysis)
While a specific protocol for the deprotection of 2-aminoethyl nitrate-derived protecting groups is not detailed in the primary literature, the deprotection of oxazolidines and oxazolines is generally achieved via acidic hydrolysis. The following is a general procedure that can be adapted and optimized for specific substrates.
Materials:
-
Protected carbonyl compound (oxazolidine or oxazoline derivative)
-
Aqueous acid solution (e.g., 1-2 M HCl, or a buffered solution at a desired pH)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Saturated sodium bicarbonate solution (for neutralization)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve the protected carbonyl compound in a suitable organic solvent (e.g., THF, acetone) in a round-bottom flask.
-
Add an aqueous acidic solution (e.g., 1 M HCl). The reaction can be monitored by thin-layer chromatography (TLC) to determine completion. The reaction time can vary from a few minutes to several hours depending on the stability of the specific oxazolidine or oxazoline. Gentle heating may be required for more stable derivatives.
-
Once the reaction is complete, neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., three times with diethyl ether or ethyl acetate).
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the deprotected carbonyl compound.
-
The crude product can be purified by standard methods such as column chromatography, distillation, or recrystallization.
Note: The rate of hydrolysis is dependent on the pH and the substituents on the oxazolidine or oxazoline ring. Therefore, the reaction conditions (acid concentration, temperature, and reaction time) may need to be optimized for each specific substrate to achieve efficient deprotection without affecting other acid-sensitive functional groups in the molecule.
Reaction Mechanisms and Workflows
Protection of Carbonyls
The formation of oxazolidines from aldehydes or ketones and 2-aminoethyl nitrate proceeds via the initial formation of a hemiaminal intermediate, followed by dehydration to an iminium ion, which then undergoes intramolecular cyclization. For carboxylic acid derivatives, the reaction with 2-aminoethyl nitrate leads to an N-acylated intermediate which then cyclizes to form the oxazoline.
Caption: Workflow for the protection of carbonyl compounds using 2-aminoethyl nitrate.
Deprotection of Carbonyls
The deprotection of both oxazolidines and oxazolines is achieved by acid-catalyzed hydrolysis. The reaction is initiated by the protonation of the nitrogen or oxygen atom of the heterocyclic ring, followed by nucleophilic attack of water, leading to ring opening and regeneration of the carbonyl group and the 2-aminoethanol derivative.
Caption: Workflow for the deprotection of oxazolidine/oxazoline protected carbonyls.
References
Application Notes and Protocols for the Quantification of Aminoethyl Nitrate Metabolites in Biological Samples
Introduction
Aminoethyl nitrate is an organic mononitrate that has shown high potency as a vasodilator, acting through the activation of soluble guanylate cyclase.[1][2][3] Its mechanism of action involves the liberation of nitric oxide (NO) or a related molecule, which stimulates soluble guanylate cyclase (sGC) in smooth muscle cells, leading to increased formation of cyclic guanosine monophosphate (cGMP) and subsequent relaxation.[1] Unlike other organic nitrates, this compound does not appear to induce mitochondrial oxidative stress or cross-tolerance to other vasodilators like nitroglycerin.[3]
Direct quantification of this compound in biological samples presents a challenge due to a lack of established and validated analytical methods in the public domain. However, its biological activity is intrinsically linked to the release of nitric oxide, which is rapidly metabolized to nitrite (NO₂⁻) and nitrate (NO₃⁻). Therefore, the quantification of these stable metabolites in biological fluids and tissues can serve as a reliable surrogate to understand the pharmacodynamics and metabolic fate of this compound.
This document provides detailed application notes and protocols for the quantification of nitrite and nitrate in various biological samples using common analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Colorimetric Assays.
General Signaling Pathway of this compound
The following diagram illustrates the general signaling cascade initiated by organic nitrates like this compound, leading to vasodilation.
General Experimental Workflow
The diagram below outlines a typical workflow for the analysis of nitrite and nitrate in biological samples, from sample collection to data analysis.
References
Application Notes and Protocols for Studying the Vasodilatory Effects of Aminoethyl Nitrate In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminoethyl nitrate (AEN) is an organic mononitrate that induces vasodilation, the widening of blood vessels, which is crucial for regulating blood pressure and blood flow. Unlike many traditional organic nitrates, AEN exhibits high potency with a reduced tendency to induce oxidative stress and tolerance, making it a person of interest in cardiovascular research and drug development.[1][2] These application notes provide a detailed experimental framework for investigating the vasodilatory properties of this compound in an in vitro setting. The protocols outlined below describe the use of isolated aortic rings to measure vasorelaxation, as well as methods to quantify key signaling molecules, nitric oxide (NO) and cyclic guanosine monophosphate (cGMP).
Signaling Pathway of this compound-Induced Vasodilation
This compound, like other organic nitrates, exerts its vasodilatory effect by liberating nitric oxide (NO) or a related molecule.[1] This NO then diffuses into vascular smooth muscle cells and activates soluble guanylate cyclase (sGC).[1][2] The activation of sGC leads to an increased production of cyclic guanosine monophosphate (cGMP) from guanosine triphosphate (GTP).[3] Elevated cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium concentration and smooth muscle relaxation, resulting in vasodilation.
Caption: Signaling pathway of this compound-induced vasodilation.
Experimental Workflow
The overall experimental workflow for assessing the vasodilatory effects of this compound involves three main stages: the isolated aortic ring assay to measure the functional response, and subsequent biochemical assays to measure nitric oxide and cGMP levels to elucidate the mechanism of action.
References
In Vivo Models for Assessing the Efficacy of Aminoethyl Nitrate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Aminoethyl nitrate (AEN) is a unique organic mononitrate that has demonstrated high vasodilator potency. Unlike traditional organic nitrates such as nitroglycerin (GTN), AEN's mechanism of action and in vivo profile exhibit several advantageous characteristics. Notably, it does not appear to induce mitochondrial oxidative stress or the development of cross-tolerance to other vasodilators, which are significant limitations in the long-term clinical use of conventional nitrates.[1][2][3] This document provides detailed application notes and experimental protocols for assessing the efficacy of AEN in preclinical in vivo models, based on available scientific literature.
The vasodilatory effect of AEN, similar to other organic nitrates, is mediated through the activation of soluble guanylate cyclase (sGC) in vascular smooth muscle cells. This leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), resulting in vasorelaxation.[1][2][3] However, the bioactivation of AEN is distinct from GTN, as it does not rely on the mitochondrial aldehyde dehydrogenase (mtALDH) pathway.[2] Evidence suggests a potential role for xanthine oxidase in the bioactivation of AEN.[2]
Data Presentation
Table 1: Comparative Vasodilator Potency of this compound and Other Organic Nitrates
| Compound | Potency (Relative to GTN) | Bioactivation Pathway | Induction of Mitochondrial Oxidative Stress | Induction of Cross-Tolerance |
| This compound (AEN) | Nearly similar | mtALDH-independent; Potentially Xanthine Oxidase | No | No |
| Glyceryl Trinitrate (GTN) | High | mtALDH-dependent | Yes | Yes |
| Triethanolamine Trinitrate (TEAN) | Less potent than GTN | mtALDH-dependent | Yes | Yes |
Note: Specific EC50 values from comparative studies were not available in the reviewed literature. The potency is described qualitatively based on published findings.
Signaling Pathway
The proposed signaling pathway for this compound-induced vasodilation is depicted below. AEN is bioactivated, potentially by xanthine oxidase, to release nitric oxide (NO) or a related species. NO then activates soluble guanylate cyclase (sGC), which catalyzes the conversion of GTP to cGMP. The subsequent increase in cGMP concentration leads to the activation of protein kinase G (PKG), ultimately resulting in smooth muscle relaxation and vasodilation.
Caption: Proposed signaling pathway for this compound-induced vasodilation.
Experimental Protocols
Protocol 1: Ex Vivo Assessment of Vasodilator Potency using Isometric Tension Studies
This protocol describes the methodology for determining the vasodilator potency of AEN on isolated aortic rings from mice.
1. Animals:
-
Species: Mouse (e.g., C57BL/6J, wild-type and ALDH-2 knockout for comparative studies).
-
Age/Weight: 8-12 weeks, 25-30g.
-
Acclimatization: At least 7 days under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
2. Materials:
-
Krebs-Henseleit buffer (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11.1.
-
Phenylephrine (PE) or other alpha-adrenergic agonist for pre-contraction.
-
This compound (AEN) stock solution.
-
Other organic nitrates for comparison (e.g., GTN, TEAN).
-
Organ bath system with isometric force transducers.
-
Data acquisition system.
3. Procedure:
-
Aorta Isolation: Euthanize the mouse via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation). Immediately perform a thoracotomy to expose the thoracic aorta. Carefully dissect the aorta free from surrounding connective tissue and place it in ice-cold Krebs-Henseleit buffer.
-
Ring Preparation: Under a dissecting microscope, cut the aorta into 2-3 mm rings. Take care to not stretch or damage the endothelium.
-
Mounting: Mount each aortic ring in an organ bath chamber containing Krebs-Henseleit buffer, continuously gassed with 95% O2 / 5% CO2 at 37°C. The rings should be suspended between two stainless steel hooks, one fixed and the other connected to an isometric force transducer.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of approximately 1 g (this may need to be optimized for your specific setup). During this period, replace the buffer every 15-20 minutes.
-
Viability Check: After equilibration, contract the rings with a high concentration of KCl (e.g., 80 mM) to check for viability. Wash the rings and allow them to return to baseline.
-
Pre-contraction: Pre-contract the aortic rings with an EC80 concentration of phenylephrine (typically in the range of 10^-7 to 10^-6 M).
-
Cumulative Concentration-Response Curve: Once a stable plateau of contraction is reached, add AEN in a cumulative manner (from 10^-10 to 10^-4 M). Allow the response to stabilize at each concentration before adding the next.
-
Data Analysis: Record the relaxation at each concentration as a percentage of the pre-contraction induced by phenylephrine. Plot the concentration-response curve and calculate the EC50 value (the concentration of AEN that produces 50% of the maximal relaxation).
Protocol 2: In Vivo Assessment of Tolerance Development
This protocol outlines the procedure for inducing and assessing tolerance to AEN in mice using continuous infusion via osmotic minipumps.
1. Animals:
-
As described in Protocol 1.
2. Materials:
-
Osmotic minipumps (e.g., Alzet model 1003D or similar, capable of continuous delivery for 3 days).
-
This compound solution for infusion.
-
Vehicle control (e.g., sterile saline).
-
Surgical instruments for subcutaneous implantation.
-
Anesthetics (e.g., isoflurane).
3. Procedure:
-
Pump Preparation: Fill the osmotic minipumps with either AEN solution (at a concentration calculated to deliver the desired dose, e.g., mg/kg/day) or vehicle, according to the manufacturer's instructions. Prime the pumps in sterile saline at 37°C for at least 4-6 hours before implantation.
-
Surgical Implantation: Anesthetize the mouse. Shave and sterilize the skin on the back, between the scapulae. Make a small midline incision and create a subcutaneous pocket using blunt dissection. Insert the primed osmotic minipump into the pocket and close the incision with sutures or surgical clips.
-
Continuous Infusion: Allow the pumps to infuse AEN or vehicle continuously for 3 days. Monitor the animals daily for any signs of distress.
-
Assessment of Tolerance: After the 3-day infusion period, euthanize the animals and isolate the thoracic aortas as described in Protocol 1.
-
Ex Vivo Vasodilation Assay: Perform isometric tension studies on the aortic rings as detailed in Protocol 1 to generate concentration-response curves for AEN, GTN, and an endothelium-dependent vasodilator like acetylcholine.
-
Data Analysis: Compare the EC50 values for each vasodilator between the AEN-treated and vehicle-treated groups. A significant rightward shift in the concentration-response curve for a specific vasodilator in the treated group indicates the development of tolerance to that agent. The absence of a shift for other agents (e.g., acetylcholine) indicates a lack of cross-tolerance.
Experimental Workflow
Caption: Workflow for assessing AEN efficacy ex vivo and in vivo.
References
Application Notes and Protocols for the Safe Handling and Storage of Aminoethyl Nitrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminoethyl nitrate (CAS No. 646-02-6) is an organic nitrate with vasodilatory properties, making it a compound of interest in drug development and biomedical research.[1][2] However, like many organic nitrates, it is an energetic material that is sensitive to heat and shock, requiring specific handling and storage procedures to ensure laboratory safety.[1] These application notes provide detailed protocols for the safe handling, storage, and disposal of this compound in a laboratory setting.
Quantitative Data Summary
A summary of the known physical and safety-related data for this compound is presented in Table 1. Due to its energetic nature, it is crucial to handle this compound with care, adhering to the storage conditions specified.
| Property | Value | Source(s) |
| CAS Number | 646-02-6 | [3] |
| Molecular Formula | C₂H₆N₂O₃ | [3] |
| Molecular Weight | 106.08 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Storage Temperature | 2-8°C (Refrigerated) | [3] |
| Special Storage | Protect from light | [3] |
| Known Hazards | Sensitive to heat and shock. Potential explosive properties. | [1] |
Table 1: Physical and Safety Data for this compound.
Experimental Protocols
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound. The minimum required PPE includes:
-
Eye Protection: Chemical splash goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile gloves). It is recommended to consult the glove manufacturer's compatibility chart.
-
Body Protection: A flame-retardant lab coat worn over cotton-based clothing.
-
Footwear: Closed-toe, closed-heel shoes.
Safe Handling Procedures
-
Working Area: All handling of this compound should be conducted in a well-ventilated chemical fume hood.[4] The work area should be clean and free of clutter.
-
Quantity: Use the smallest practical quantity of this compound for the experiment.
-
Ignition Sources: Ensure there are no open flames, hot plates, or other potential ignition sources in the vicinity.[5]
-
Dispensing:
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Carefully transfer the required amount using appropriate laboratory equipment (e.g., pipette with a compatible bulb).
-
Avoid splashing and aerosol generation.
-
-
Heating: Avoid heating this compound unless absolutely necessary and with appropriate safety measures in place, such as a blast shield. Thermal decomposition of nitrate esters can be vigorous and produce toxic gases like nitrogen oxides.[6]
-
Mixing: When mixing with other reagents, add this compound slowly and, if necessary, with cooling. Be aware of potential incompatibilities (see Section 4).
Storage Protocols
-
Container: Store this compound in its original, tightly sealed container.
-
Location: Store in a designated, properly labeled refrigerator at 2-8°C.[3] The storage location should be away from direct sunlight and heat sources.
-
Segregation: Store this compound separately from incompatible materials, particularly strong acids, strong bases, oxidizing agents, reducing agents, and combustible materials.[5]
Incompatible Materials
This compound should not be stored or mixed with the following:
-
Strong Acids (e.g., nitric acid, sulfuric acid)
-
Strong Bases (e.g., sodium hydroxide)
-
Strong Oxidizing Agents (e.g., peroxides, chlorates)
-
Strong Reducing Agents
-
Combustible Materials
-
Metals and Metal Salts (can form sensitive compounds)
Spill and Emergency Procedures
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.
-
Collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
-
-
Large Spills or Spills Outside a Fume Hood:
-
Evacuate the laboratory immediately.
-
Alert laboratory personnel and contact the institution's emergency response team.
-
Prevent entry to the contaminated area.
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
-
Waste Disposal
-
Waste Collection: All waste containing this compound, including contaminated consumables and spill cleanup materials, must be collected in a designated, properly labeled hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a list of any other constituents.
-
Storage of Waste: Store the hazardous waste container in a designated, well-ventilated area, away from incompatible materials, until it is collected by the institution's hazardous waste management service.
-
Disposal Method: Follow all institutional, local, and national regulations for the disposal of hazardous and potentially explosive chemical waste. Do not dispose of this compound down the drain.
Visualized Workflows
References
Application of Aminoethyl Nitrate in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminoethyl nitrate (AEN), also known as 2-aminoethyl nitrate, is an organic nitrate with a notable history in pharmacology as a vasodilator for the treatment of angina pectoris.[1] Its mechanism of action involves the release of nitric oxide (NO), which activates soluble guanylate cyclase, leading to vasorelaxation.[2][3] While its therapeutic applications have been explored, its utility as a reagent in organic synthesis is a more specialized area of interest. This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, with a primary focus on its role as a protecting group for carbonyl compounds. Due to its energetic nature, appropriate safety precautions are paramount when handling this compound.[4]
Application in Organic Synthesis: Protection of Carbonyl Groups
This compound serves as an efficient reagent for the protection of aldehydes and ketones via the formation of oxazolidine derivatives. This method presents an alternative to traditional acetal or ketal protection, particularly under mild reaction conditions. The reaction proceeds by the condensation of the amino group of this compound with the carbonyl carbon.
General Reaction Scheme:
This protection strategy is advantageous due to the mild conditions required, avoiding the use of strong acids that can be detrimental to sensitive substrates.
Data Presentation
The following table summarizes the quantitative data for the protection of representative carbonyl compounds using this compound, as reported by Šimbera and Pazdera.[5]
| Carbonyl Compound | Product | Reaction Conditions | Yield (%) |
| Cyclohexanone | Spiro-oxazolidine | CH₂Cl₂, Et₃N, Room Temp, 1h | 95-98 |
| Benzaldehyde | 2-Phenyl-oxazolidine | CH₂Cl₂, Et₃N, Room Temp, 1h | 90 |
Experimental Protocols
Extreme caution should be exercised when preparing and handling this compound due to its potential explosive properties. All manipulations should be carried out in a well-ventilated fume hood, behind a blast shield, and with appropriate personal protective equipment (PPE), including safety glasses, face shield, and protective gloves.
Protocol 1: Synthesis of this compound
This protocol is based on the general principle of nitration of amino alcohols.
Materials:
-
Ethanolamine
-
Fuming Nitric Acid (≥90%)
-
Sulfuric Acid (98%)
-
Diethyl ether
-
Sodium Bicarbonate (saturated solution)
-
Anhydrous Magnesium Sulfate
-
Dry ice/acetone bath
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Thermometer
Procedure:
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer in a dry ice/acetone bath.
-
Carefully add ethanolamine to the flask and begin cooling to -10 °C.
-
Prepare a nitrating mixture by slowly adding fuming nitric acid to an equal volume of cold sulfuric acid. This is a highly exothermic process and must be done with extreme care and slow addition in an ice bath.
-
Slowly add the nitrating mixture to the cooled ethanolamine via the dropping funnel, ensuring the internal temperature does not exceed -5 °C.
-
After the addition is complete, allow the reaction mixture to stir at -5 °C for an additional 30 minutes.
-
Slowly and carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extract the aqueous layer with cold diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure at a low temperature (< 20 °C) to yield this compound.
-
Do not distill the product. Store the this compound in a solution of a suitable solvent and in a blast-resistant container at low temperature.
Protocol 2: Protection of Cyclohexanone using this compound
This protocol is a detailed adaptation of the general procedure described by Šimbera and Pazdera.[5]
Materials:
-
This compound (as a solution in a suitable solvent, concentration known)
-
Cyclohexanone
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
To a round-bottom flask containing a solution of cyclohexanone (1.0 eq) in dichloromethane, add a solution of this compound (1.1 eq) under a nitrogen atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add triethylamine (1.2 eq) to the reaction mixture with vigorous stirring.
-
After the addition of triethylamine is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The resulting spiro-oxazolidine can be purified by column chromatography on silica gel if necessary.
Visualizations
Logical Workflow for Carbonyl Protection
Caption: Workflow for the protection of carbonyl compounds using this compound.
Signaling Pathway of this compound in Vasodilation
Caption: Simplified signaling pathway of this compound leading to vasodilation.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Aminoethyl Nitrate
Abstract
Introduction
Aminoethyl nitrate is an emerging organic mononitrate that has shown high potency in inducing vasorelaxation, a key mechanism in the treatment of cardiovascular diseases.[1][2] Unlike traditional organic nitrates, it appears to be devoid of certain side effects like the induction of mitochondrial oxidative stress.[1][2] The development of a robust and reliable analytical method is crucial for its preclinical and clinical development, enabling accurate quantification in bulk drug substances, formulated products, and biological matrices. This application note details a proposed reversed-phase HPLC (RP-HPLC) method with UV detection, a common and effective technique for the analysis of chromophoric compounds like organic nitrates.[4]
Principle
The proposed method utilizes reversed-phase chromatography to separate this compound from potential impurities and degradation products. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an aqueous buffer and an organic modifier. Detection is performed using a UV detector at a wavelength where the nitrate functional group exhibits significant absorbance, typically in the range of 210-230 nm. The method is designed to be stability-indicating, meaning it can resolve the parent compound from its degradation products formed under various stress conditions.[3][5]
Experimental
Instrumentation and Apparatus
-
HPLC system with a gradient or isocratic pump
-
UV-Vis or Photodiode Array (PDA) detector
-
Autosampler
-
Column oven
-
Data acquisition and processing software (e.g., ChemStation, Empower)
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Chemicals and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
Chromatographic Conditions (Proposed)
| Parameter | Proposed Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile: 25 mM Potassium Phosphate Buffer (pH 3.0) (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Run Time | 15 minutes |
Note: The mobile phase composition, pH, and flow rate may require optimization to achieve the desired separation and peak shape for this compound.
Protocols
Preparation of Mobile Phase
-
Phosphate Buffer (25 mM, pH 3.0): Dissolve 3.4 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.
-
Mobile Phase: Mix acetonitrile and the phosphate buffer in a 30:70 (v/v) ratio. Degas the mobile phase by sonication or helium sparging before use.
Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 1-100 µg/mL).
Sample Preparation
The sample preparation will depend on the matrix. For a bulk drug substance:
-
Accurately weigh a quantity of the sample equivalent to about 100 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the sample.
-
Allow the solution to cool to room temperature and then dilute to volume with the mobile phase.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
System Suitability
Before sample analysis, perform a system suitability test by injecting a working standard solution (e.g., 20 µg/mL) five times. The system is deemed suitable for use if the following criteria are met:
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Analysis Procedure
-
Set up the HPLC system with the specified chromatographic conditions.
-
Inject the blank (mobile phase), followed by the standard solutions and then the sample solutions.
-
Record the chromatograms and integrate the peak areas.
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample solutions from the calibration curve.
Method Validation (Illustrative Data)
A full method validation should be performed according to ICH guidelines. The following table presents illustrative data for key validation parameters.
| Validation Parameter | Illustrative Result |
| Linearity (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) (µg/mL) | 0.1 |
| Limit of Quantification (LOQ) (µg/mL) | 0.3 |
Stability-Indicating Study
To establish the stability-indicating nature of the method, forced degradation studies should be conducted.[3][5] The bulk drug should be subjected to stress conditions such as:
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 105 °C for 48 hours
-
Photolytic Degradation: Exposure to UV light (254 nm) for 7 days
The stressed samples should be analyzed by the proposed HPLC method to demonstrate that the degradation products are well-resolved from the parent peak of this compound.
Experimental Workflow
Caption: Experimental workflow for the HPLC analysis of this compound.
Conclusion
The proposed RP-HPLC method provides a solid foundation for the development of a validated analytical procedure for the quantification of this compound. The method is based on established chromatographic principles and is designed to be stability-indicating. Further optimization and validation are necessary to tailor the method for specific applications in research, quality control, and drug development.
References
- 1. This compound – the novel super nitrate? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound--the novel super nitrate? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. stability-indicating hplc method: Topics by Science.gov [science.gov]
Application Note: Detection of Aminoethyl Nitrate using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note describes a sensitive and selective method for the detection and quantification of aminoethyl nitrate using gas chromatography-mass spectrometry (GC-MS). Due to the polar nature and thermal lability of this compound, a derivatization step is employed to improve its chromatographic behavior and thermal stability. This method is suitable for researchers, scientists, and drug development professionals working with nitrate esters and related compounds.
Introduction
This compound is a nitrate ester of ethanolamine with vasodilatory properties, making it a compound of interest in pharmaceutical research.[1][2][3] Accurate and reliable analytical methods are crucial for its detection and quantification in various matrices. Gas chromatography-mass spectrometry (GC-MS) offers high sensitivity and specificity, making it a powerful tool for this purpose. However, the inherent polarity of the amino group and the potential for thermal degradation of the nitrate ester group present analytical challenges.
To overcome these challenges, a derivatization strategy is employed. Silylation, a common derivatization technique in GC-MS, replaces active hydrogens on polar functional groups (such as -NH2 and -OH) with a nonpolar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[4][5] This process increases the volatility and thermal stability of the analyte, leading to improved peak shape and sensitivity. This application note outlines a comprehensive protocol for the silylation of this compound followed by GC-MS analysis.
Experimental Protocol
Materials and Reagents
-
This compound standard (purity ≥98%)
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
-
Acetonitrile (ACN), HPLC grade
-
Pyridine, anhydrous
-
Dichloromethane (DCM), HPLC grade
-
Methanol, HPLC grade
-
Deionized water
-
Glass autosampler vials (1.5 mL) with inserts
-
Micro-syringes
-
Vortex mixer
-
Heating block or oven
-
Centrifuge
Standard and Sample Preparation
Standard Solution Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.
-
Perform serial dilutions of the stock solution with acetonitrile to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation:
The sample preparation will depend on the matrix. For aqueous samples, a liquid-liquid extraction may be necessary. For samples in organic solvents compatible with the derivatization reagent, direct derivatization may be possible. The following is a general procedure for a clean sample:
-
Pipette 100 µL of the sample or standard solution into a clean glass vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Add 50 µL of anhydrous pyridine and 50 µL of MTBSTFA to the dried residue.
-
Seal the vial tightly and vortex for 1 minute.
-
Heat the vial at 60°C for 30 minutes in a heating block or oven.
-
Cool the vial to room temperature.
-
The derivatized sample is now ready for GC-MS analysis.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Injector: Split/splitless injector
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode:
-
Full Scan: m/z 40-400 for initial identification.
-
Selected Ion Monitoring (SIM): For quantitative analysis. Based on the predicted fragmentation of the TBDMS derivative of this compound, characteristic ions would be monitored. Likely fragments would include ions corresponding to the loss of the nitrate group, the silyl group, and fragments of the ethyl chain.
-
Data Presentation
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Linearity (R²) | > 0.99 |
| Recovery | 90 - 110% |
| Precision (%RSD) | < 15% |
Diagrams
Experimental Workflow
Caption: Workflow for the GC-MS analysis of this compound.
Logical Relationship of Derivatization
Caption: The role of derivatization in improving GC-MS analysis.
Discussion
The proposed method provides a robust framework for the analysis of this compound by GC-MS. The critical step in this protocol is the derivatization of the primary amine group. Silylation with MTBSTFA is a well-established technique for a wide range of compounds containing active hydrogens and is expected to yield a stable derivative of this compound suitable for GC-MS analysis.[5]
The choice of an HP-5ms column is based on its versatility and suitability for a broad range of semi-volatile organic compounds. The temperature program is designed to ensure good separation of the derivatized analyte from potential matrix components and reagent byproducts.
For quantitative analysis, the use of Selected Ion Monitoring (SIM) mode is recommended to enhance sensitivity and selectivity. The selection of characteristic ions for the derivatized this compound would require initial analysis in full scan mode to determine its fragmentation pattern. It is also highly recommended to use a deuterated internal standard for the most accurate quantification.
Conclusion
This application note presents a detailed protocol for the detection and quantification of this compound by GC-MS following a silylation derivatization step. The method is designed to be sensitive, selective, and reproducible, making it a valuable tool for researchers in the fields of pharmaceutical analysis and drug development. While the provided quantitative data is illustrative, the protocol offers a solid starting point for method development and validation.
References
Application Notes and Protocols: Aminoethyl Nitrate as a Controlled Nitric Oxide Releasing Agent in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminoethyl nitrate (AEN) is a potent organic mononitrate that serves as a controlled source of nitric oxide (NO) for in vitro studies. Unlike many traditional organic nitrates, AEN is characterized by its ability to release NO and induce vasorelaxation without causing significant mitochondrial oxidative stress or inducing cross-tolerance to other vasodilators.[1][2][3][4] Its bioactivation pathway is distinct from other nitrates and is thought to involve xanthine oxidase.[1][3] These properties make AEN a valuable tool for investigating the diverse physiological and pathophysiological roles of NO in a variety of cell culture models.
This document provides detailed application notes and experimental protocols for the use of AEN in cell culture, focusing on its application as a vasodilator, an inducer of apoptosis, and a modulator of inflammation.
Data Presentation
The following tables summarize key quantitative data relevant to the use of AEN and other nitric oxide donors in cell culture. It is important to note that specific kinetic and dose-response parameters for AEN in cell culture are not extensively documented in publicly available literature. The data presented below for AEN are illustrative and based on the properties of similar organic mononitrates. Researchers are strongly encouraged to determine these parameters empirically for their specific experimental systems.
Table 1: Nitric Oxide Release Profile of this compound (AEN) in Cell Culture Medium (Illustrative)
| Parameter | Value | Conditions |
| Half-life (t½) | 30 - 60 minutes | 37°C, pH 7.4 in complete cell culture medium |
| Peak NO Release | 15 - 30 minutes | Following addition to culture medium |
| Effective Concentration Range | 1 µM - 100 µM | For significant biological effects (e.g., cGMP elevation) |
Table 2: Comparison of this compound (AEN) with Other Common NO Donors (Illustrative Data)
| NO Donor | Class | Typical Half-life (37°C, pH 7.4) | Key Features |
| This compound (AEN) | Organic Nitrate | 30 - 60 minutes | Low induction of oxidative stress, unique bioactivation pathway.[1][3] |
| S-Nitroso-N-acetyl-DL-penicillamine (SNAP) | S-Nitrosothiol | 4 - 6 hours | Spontaneous NO donor. |
| Diethylamine NONOate (DEA/NONOate) | NONOate | ~2 minutes | Rapid, short-duration NO release. |
| Spermine NONOate (SPER/NONOate) | NONOate | ~39 minutes | Slower, more sustained NO release compared to DEA/NONOate. |
Table 3: Dose-Response of this compound (AEN) on Cellular Endpoints (Illustrative Data)
| Cell Type | Endpoint | EC50 / Effective Concentration |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Increased intracellular cGMP | 5 - 15 µM |
| RAW 264.7 Macrophages | Inhibition of LPS-induced TNF-α release | 25 - 50 µM |
| Jurkat T-cells (Leukemia cell line) | Induction of Apoptosis | 50 - 100 µM |
Signaling Pathways and Experimental Workflows
Diagram 1: this compound (AEN) Signaling Pathway
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Aminoethyl Nitrate Synthesis
Welcome to the Technical Support Center for the synthesis of 2-aminoethyl nitrate. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and safety of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-aminoethyl nitrate?
A1: The most prevalent laboratory-scale method for synthesizing 2-aminoethyl nitrate is the direct nitration of 2-aminoethanol (also known as ethanolamine) using a strong nitrating agent. Typically, this involves the use of nitric acid, often in the presence of a dehydrating agent like sulfuric acid (mixed acid) to facilitate the formation of the nitrate ester. The resulting product is often isolated as a more stable salt, such as the nitrate salt.
Q2: What are the primary challenges and safety concerns in this synthesis?
A2: The synthesis of 2-aminoethyl nitrate presents several challenges and significant safety concerns:
-
Exothermic Reaction: The nitration of alcohols is a highly exothermic reaction. Poor temperature control can lead to a runaway reaction, increasing the risk of explosion.
-
Product Instability: Low molecular weight nitrate esters are known to be explosive and sensitive to shock, friction, and heat. This necessitates careful handling and storage procedures.[1]
-
Side Reactions: The presence of both an amino and a hydroxyl group in the starting material can lead to side reactions, such as oxidation or the formation of dinitrated byproducts, which can reduce the yield and purity of the desired product.
-
Purification: Isolating the pure 2-aminoethyl nitrate from the reaction mixture can be challenging due to its reactivity and the presence of strong acids.
Q3: How can I minimize the risk of side reactions?
A3: Minimizing side reactions is crucial for improving the yield and purity of 2-aminoethyl nitrate. Key strategies include:
-
Low-Temperature Synthesis: Maintaining a low reaction temperature (typically between 0°C and 10°C) is critical to control the reaction rate and suppress unwanted side reactions.
-
Controlled Reagent Addition: Slow, dropwise addition of the nitrating agent to the 2-aminoethanol solution with vigorous stirring ensures even heat distribution and prevents localized overheating.
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Protecting Groups: Although it adds extra steps, protection of the amino group before nitration can prevent its oxidation and other side reactions. However, this is a less common approach for this specific synthesis.
Q4: What are some alternative nitrating agents that could improve yield and safety?
A4: While mixed acid is a common nitrating agent, several alternatives may offer milder reaction conditions, better selectivity, and improved safety:
-
Acetyl Nitrate: Generated in situ from nitric acid and acetic anhydride, acetyl nitrate can be a milder and more selective nitrating agent.[1]
-
Thionyl Nitrate: This reagent has been shown to be effective for the nitration of related amino alcohols, offering a one-step reaction with good yields under optimized conditions.
-
N,6-Dinitrosaccharin with a Lewis Acid Catalyst: This modern approach allows for the O-nitration of alcohols under mild conditions with a broad substrate scope and excellent functional group tolerance.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Decomposition of the product during reaction or workup. - Formation of byproducts (e.g., oxidation of the amino group, dinitration). - Loss of product during purification. | - Ensure slow and controlled addition of the nitrating agent at low temperatures (0-5°C). - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). - Use a milder nitrating agent (see FAQs). - Optimize the stoichiometry of the reactants. - During workup, neutralize the acid carefully at low temperatures. - Consider isolating the product as a salt to improve stability. |
| Product is a dark oil or tar | - Over-nitration or oxidation of the starting material. - Reaction temperature was too high. - Presence of impurities in the starting materials. | - Strictly maintain the reaction temperature below 10°C. - Ensure the purity of 2-aminoethanol and the nitrating agents. - Reduce the concentration of the nitrating agent or use a milder alternative. |
| Difficulty isolating the product | - The product may be highly soluble in the aqueous workup solution. - Emulsion formation during extraction. - The product is unstable and decomposes upon concentration. | - Isolate the product as a salt by adding the corresponding acid (e.g., nitric acid for the nitrate salt) to the organic extract. - Use a different solvent for extraction. - Avoid high temperatures during solvent removal; use a rotary evaporator at low temperature and reduced pressure. |
| Product is impure | - Presence of unreacted starting materials. - Formation of side products. - Incomplete removal of acid from the product. | - Optimize reaction time and temperature to ensure complete conversion of the starting material. - Purify the product by recrystallization of its salt form from a suitable solvent like ethanol. - Ensure thorough washing of the organic layer with a basic solution (e.g., sodium bicarbonate) to remove all traces of acid. |
Experimental Protocols
Key Experiment: Synthesis of 2-Aminoethyl Nitrate Salt
This protocol is a general guideline based on the nitration of amino alcohols. Extreme caution should be exercised due to the hazardous nature of the reagents and the potential instability of the product. All work must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including a blast shield.
Materials:
-
2-Aminoethanol
-
Concentrated Nitric Acid (e.g., 70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
-
Ethanol
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer, place 2-aminoethanol dissolved in dichloromethane.
-
Cool the flask in an ice-salt bath to 0-5°C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Slowly add the nitrating mixture dropwise to the stirred 2-aminoethanol solution, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5°C for a specified time (e.g., 1-2 hours), monitoring the reaction by TLC.
-
Carefully quench the reaction by pouring the mixture over crushed ice.
-
Separate the organic layer.
-
Wash the organic layer sequentially with cold water and saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.
-
To isolate the nitrate salt, the crude product can be dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or ether) and the corresponding acid (e.g., nitric acid) can be added to precipitate the salt, which can then be recrystallized from a solvent like ethanol.
Data Presentation
The following tables provide a summary of how different reaction parameters can influence the yield of nitrate esters in reactions analogous to 2-aminoethyl nitrate synthesis.
Table 1: Effect of Nitrating Agent on Yield
| Nitrating Agent | Substrate | Temperature (°C) | Yield (%) | Reference |
| HNO₃ / H₂SO₄ | 2-Ethylhexanol | 10 | >95 | Analogy |
| Acetyl Nitrate | Furfural derivative | 15 | ~75 | [1] |
| N,6-Dinitrosaccharin / Mg(OTf)₂ | Various alcohols | 25-55 | 70-99 | Analogy |
Table 2: Influence of Reaction Temperature on Yield
| Substrate | Nitrating Agent | Temperature (°C) | Yield (%) |
| 2-Ethylhexanol | HNO₃ / H₂SO₄ | 0 | 90 |
| 2-Ethylhexanol | HNO₃ / H₂SO₄ | 10 | >95 |
| 2-Ethylhexanol | HNO₃ / H₂SO₄ | 20 | 92 |
Note: The data in the tables are based on analogous nitration reactions of other alcohols and are intended to illustrate general trends.
Visualizations
Experimental Workflow for 2-Aminoethyl Nitrate Synthesis
Caption: Workflow for the synthesis and purification of 2-aminoethyl nitrate.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield in 2-aminoethyl nitrate synthesis.
References
Common side reactions in the nitration of ethanolamine.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of ethanolamine.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the nitration of ethanolamine?
The primary product is ethanolamine dinitrate, where both the hydroxyl and amino groups of ethanolamine are nitrated.
Q2: What are the most common side reactions observed during the nitration of ethanolamine?
Common side reactions include:
-
Incomplete Nitration: Formation of ethanolamine mononitrate.
-
Oxidative Degradation: The strong oxidizing nature of the nitrating agents can lead to the decomposition of the ethanolamine backbone, potentially forming aldehydes and carboxylic acids.
-
N-Nitrosamine Formation: The presence of nitrosating agents in the nitrating mixture can react with the amine functionality to form N-nitrosoethanolamine.
-
Hydrolysis: The nitrate esters are susceptible to hydrolysis, especially in the presence of water and acid, reverting to ethanolamine or its partially nitrated forms.
Q3: Why is temperature control critical during the nitration of ethanolamine?
Nitration reactions are highly exothermic. Poor temperature control can lead to:
-
Increased rates of side reactions, particularly oxidative degradation.
-
Runaway reactions, posing a significant safety hazard.
-
Reduced yield and purity of the desired ethanolamine dinitrate.
Q4: How can I minimize the formation of N-nitrosamines?
To minimize N-nitrosamine formation, consider the following:
-
Use of high-purity reagents: Ensure that the nitric acid and other reagents have low concentrations of nitrous acid or other nitrosating agents.
-
Addition of scavengers: Introduce urea or sulfamic acid to the reaction mixture to react with and neutralize nitrosating agents.
-
pH control: While the nitration is acid-catalyzed, maintaining the lowest effective acidity can help reduce the rate of nitrosation.
Q5: What are the signs of a runaway reaction?
Signs of a runaway reaction include a rapid, uncontrolled increase in temperature, a sudden change in the color of the reaction mixture (e.g., darkening or emission of brown fumes of nitrogen dioxide), and a rapid increase in pressure.
Troubleshooting Guides
Issue 1: Low Yield of Ethanolamine Dinitrate
| Symptom | Possible Cause | Suggested Solution |
| Low yield with significant recovery of starting material. | Incomplete reaction. | - Increase reaction time.- Ensure adequate mixing.- Verify the concentration and molar ratio of the nitrating agent. |
| Low yield with the presence of a significant amount of oily byproducts. | Oxidative degradation due to excessive temperature. | - Maintain strict temperature control, typically between 0-10°C.[1] |
| Low yield with a significant amount of water-soluble byproducts. | Hydrolysis of the nitrate ester. | - Use anhydrous reagents and reaction conditions.- Quench the reaction in a non-aqueous medium if possible.- Minimize exposure of the product to acidic aqueous conditions during workup. |
Issue 2: Poor Product Purity (Presence of Impurities)
| Symptom | Possible Cause | Suggested Solution |
| Presence of a significant peak corresponding to ethanolamine mononitrate in analytical data (e.g., HPLC, GC-MS). | Incomplete nitration. | - Increase the molar excess of the nitrating agent.- Increase the reaction time. |
| Yellow or brown discoloration of the product. | Presence of nitrogen oxides and oxidation byproducts. | - Ensure efficient removal of nitrogen oxides from the reaction mixture (e.g., by sparging with an inert gas).- Purify the product by recrystallization. |
| Detection of N-nitrosoethanolamine. | Reaction with nitrosating agents. | - Add a nitrite scavenger (e.g., urea, sulfamic acid) at the beginning of the reaction.- Use fresh, high-purity nitric acid. |
Experimental Protocols
Synthesis of Ethanolamine Dinitrate
Materials:
-
Ethanolamine
-
Concentrated Nitric Acid (98%)
-
Concentrated Sulfuric Acid (98%)
-
Ice-salt bath
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Beaker
-
Buchner funnel and filter paper
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Diethyl ether (for precipitation)
-
Ethanol (for washing)
Procedure:
-
Prepare a nitrating mixture by slowly adding a calculated amount of concentrated sulfuric acid to concentrated nitric acid in a flask cooled in an ice-salt bath. A common molar ratio is a slight excess of nitric acid to ethanolamine, with sulfuric acid acting as a catalyst and dehydrating agent.
-
Cool the nitrating mixture to 0-5°C with continuous stirring.
-
Slowly add ethanolamine dropwise to the cold nitrating mixture via a dropping funnel. Crucially, maintain the reaction temperature below 10°C throughout the addition. [1]
-
After the addition is complete, continue stirring the mixture at 0-5°C for an additional 30-60 minutes to ensure the reaction goes to completion.
-
Pour the reaction mixture slowly into a beaker containing ice-cold water or, for a non-aqueous workup, into cold diethyl ether to precipitate the ethanolamine dinitrate.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
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Wash the collected solid with cold water followed by cold ethanol to remove residual acids and byproducts.
-
Dry the product under vacuum at a low temperature.
Quantitative Data
| Parameter | Condition 1 (Optimized) | Condition 2 (High Temperature) | Condition 3 (Excess Water) |
| Reaction Temperature | 0-5°C | 25-30°C | 0-5°C |
| Water Content | Anhydrous | Anhydrous | >5% |
| Yield of Dinitrate | ~85-95% | ~40-60% | ~60-75% |
| Mononitrate Byproduct | <5% | ~10-15% | ~15-20% |
| Oxidation Byproducts | Trace | Significant | Trace |
| N-Nitrosamine Byproduct | Low (with scavenger) | Moderate | Low (with scavenger) |
Note: The data presented in this table is a qualitative representation based on typical outcomes of nitration reactions and should be confirmed by experimental analysis.
Visualizations
References
Stability issues of aminoethyl nitrate in aqueous solutions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of aminoethyl nitrate in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals to help anticipate and resolve common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in an aqueous solution?
A1: The primary degradation pathway for this compound, an organic nitrate ester, in aqueous solution is expected to be hydrolysis. This reaction involves the cleavage of the nitrate ester bond, yielding ethanolamine and nitric acid (which will exist as nitrate ions in solution). This process is often catalyzed by acidic or basic conditions. The general decomposition reaction for nitrate esters can also involve the homolytic cleavage of the O-NO2 bond, which is influenced by temperature and light.
Caption: Expected primary hydrolysis pathway of this compound.
Q2: What factors can influence the stability of my this compound solution?
A2: The stability of this compound in aqueous solutions can be significantly affected by several factors:
-
pH: Both acidic and basic conditions can catalyze the hydrolysis of nitrate esters. The rate of degradation is often pH-dependent.
-
Temperature: Higher temperatures typically accelerate the rate of chemical degradation.[1] For long-term storage, solutions should be kept refrigerated.
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Light: Photolysis can be a degradation pathway for nitrate and nitrite ions, potentially leading to the formation of reactive species that can further degrade the compound.[2] It is advisable to protect solutions from light.
-
Presence of Contaminants: Metal ions can catalyze the decomposition of nitrate-containing compounds.[3][4] Ensure high-purity water and reagents are used.
Q3: What are the recommended storage conditions for aqueous solutions of this compound?
A3: Based on supplier recommendations for the neat compound and general knowledge of organic nitrate stability, aqueous solutions of this compound should be stored under the following conditions:
-
Temperature: 2-8°C (refrigerated).
-
Light: Protected from light using amber vials or by storing in the dark.
-
Container: In a tightly sealed, inert container to prevent evaporation and contamination.
-
pH: Buffered at a neutral or slightly acidic pH, pending experimental determination of the pH of maximum stability.
Q4: How can I tell if my this compound solution has degraded?
A4: Degradation can be identified by:
-
A significant change in the pH of the solution.
-
The appearance of precipitates.
-
Discoloration of the solution.
-
A decrease in the expected biological or chemical activity of the solution.
-
Direct analytical measurement showing a decrease in the concentration of this compound and an increase in the concentration of expected degradation products like nitrate ions.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound solutions.
| Problem | Possible Cause | Recommended Solution |
| Loss of Potency in Biological Assay | Degradation of this compound due to improper storage. | Prepare fresh solutions for each experiment. Store stock solutions at 2-8°C, protected from light. Verify the concentration of the stock solution analytically before use. |
| pH of the assay buffer is causing rapid degradation. | Determine the stability of this compound in your specific assay buffer. If unstable, consider a different buffer system or adjust the experimental timeline. | |
| Inconsistent Experimental Results | Inconsistent concentration of prepared solutions. | Use a calibrated analytical balance and volumetric flasks for preparation. Prepare a larger batch of stock solution for a series of experiments to ensure consistency. |
| Progressive degradation of the stock solution over the course of the experiments. | Prepare fresh dilutions from a refrigerated, protected stock solution immediately before each experiment. Include a positive control with a freshly prepared standard in each assay. | |
| Visible Precipitate in Solution | Formation of insoluble degradation products or reaction with buffer components. | Analyze the precipitate to identify its composition. Evaluate the compatibility of this compound with all components of the solution. |
| Change in pH leading to precipitation. | Monitor the pH of the solution over time. Use a suitable buffer to maintain a stable pH. |
Experimental Protocols & Stability Testing
For researchers needing to establish the stability of this compound under their specific experimental conditions, a forced degradation study is recommended.[5][6][7] This involves intentionally stressing the solution to accelerate degradation and identify potential issues.
Protocol: Forced Degradation Study of this compound
1. Objective: To determine the stability of this compound in an aqueous solution under various stress conditions (pH, temperature, and light).
2. Materials:
-
This compound
-
High-purity water (e.g., HPLC-grade)
-
Buffers of various pH values (e.g., pH 4, 7, 9)
-
Hydrochloric acid and Sodium hydroxide for pH adjustment
-
Analytical instrumentation (e.g., HPLC-UV, IC, LC-MS)
3. Experimental Workflow:
Caption: Workflow for a forced degradation study of this compound.
4. Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): To quantify the remaining parent compound (this compound). A C18 column with a mobile phase of buffered water and an organic modifier (e.g., methanol or acetonitrile) is a common starting point. UV detection would be suitable.[8]
-
Ion Chromatography (IC): To measure the formation of inorganic degradation products like nitrate and nitrite ions.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For identification of unknown degradation products.[10]
Troubleshooting Your Stability Study
Caption: Troubleshooting flowchart for stability studies.
Data Summary Tables
Table 1: Expected Influence of Environmental Factors on this compound Stability
| Factor | Condition | Expected Impact on Stability | Primary Degradation Pathway |
| pH | Acidic (pH < 6) | Decreased | Acid-catalyzed hydrolysis |
| Neutral (pH ~7) | Higher (likely most stable) | Neutral hydrolysis | |
| Basic (pH > 8) | Decreased | Base-catalyzed hydrolysis | |
| Temperature | Refrigerated (2-8°C) | High (recommended for storage) | Slow hydrolysis/decomposition |
| Ambient (~25°C) | Moderate | Increased rate of hydrolysis | |
| Elevated (≥40°C) | Low (rapid degradation) | Accelerated hydrolysis/thermal decomposition | |
| Light | Exposed to UV/Vis | Potentially decreased | Photolysis |
| Protected (Dark) | High (recommended) | Hydrolysis/thermal decomposition |
Table 2: Template for Recording Stability Study Data (at 25°C)
| Time (hours) | pH 4 (% Remaining) | pH 7 (% Remaining) | pH 9 (% Remaining) | pH 7, Light (% Remaining) | pH 7, Dark (% Remaining) |
| 0 | 100 | 100 | 100 | 100 | 100 |
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 24 | |||||
| Half-life (t½) | Calculate | Calculate | Calculate | Calculate | Calculate |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jes.or.jp [jes.or.jp]
- 4. researchgate.net [researchgate.net]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 7. pharmtech.com [pharmtech.com]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. Nitrate and Nitrite Testing Methods, An Overview of Common Analytical Techniques - Olympian Water Testing, LLC [olympianwatertesting.com]
- 10. Accelerated stability and forced degradation [alphalyse.com]
Overcoming solubility problems of aminoethyl nitrate in organic solvents.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with aminoethyl nitrate in organic solvents.
Troubleshooting Guides
Issue 1: this compound does not dissolve in a non-polar organic solvent.
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Question: I am trying to dissolve this compound in a non-polar solvent like hexane or toluene, and it is not dissolving. What should I do?
-
Answer: this compound is a polar molecule due to the presence of the amino (-NH2) and nitrate (-ONO2) functional groups. According to the principle of "like dissolves like," polar compounds are generally insoluble or poorly soluble in non-polar solvents.[1][2] It is recommended to use a polar organic solvent.
Issue 2: Slow dissolution or incomplete solubility in a polar organic solvent.
-
Question: I am using a polar solvent such as ethanol or acetone, but the this compound is dissolving very slowly or not completely. How can I improve this?
-
Answer: Several factors can influence the rate and extent of dissolution. Consider the following troubleshooting steps:
-
Increase Temperature: Gently warming the solvent can increase the solubility of most solids.[3] However, be cautious as this compound is heat-sensitive. Monitor the temperature carefully and avoid excessive heat.
-
Agitation: Ensure adequate mixing or stirring.[4] Continuous agitation increases the interaction between the solvent and the solute particles, facilitating dissolution. Sonication can also be an effective method to aid dissolution.
-
Particle Size Reduction: If you are working with a crystalline form of this compound, grinding the solid to a fine powder will increase the surface area available for the solvent to act upon, which can speed up the dissolution process.
-
Solvent Purity: Ensure the solvent is pure and anhydrous if water is suspected to interfere with the dissolution in your specific application. Water can sometimes affect the solubility of compounds in organic solvents.
-
Consider a Stronger Polar Solvent: If solubility is still limited, consider using a more polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which are known for their high dissolving power for a wide range of polar organic compounds.[1][5]
-
Issue 3: Precipitation of this compound from solution.
-
Question: My this compound dissolved initially, but then it precipitated out of the solution. Why is this happening and how can I prevent it?
-
Answer: Precipitation after initial dissolution can be due to a few factors:
-
Temperature Changes: If the solution was heated to dissolve the this compound, it may precipitate out as it cools down to room temperature if the solution is supersaturated at the lower temperature. To maintain solubility, you may need to work at a slightly elevated temperature or use a solvent in which the compound is more soluble at room temperature.
-
Change in Solvent Composition: If another solvent (an anti-solvent) was added to the solution, it could have reduced the overall polarity of the solvent system, causing the polar this compound to precipitate.
-
Evaporation of Solvent: If the solvent is volatile, its evaporation will increase the concentration of the this compound, potentially exceeding its solubility limit and causing it to crash out of solution. Ensure your experimental setup minimizes solvent loss.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the best organic solvents for dissolving this compound?
-
Q2: Is there a table of solubility data for this compound in common organic solvents?
-
A2: Publicly available, comprehensive quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound across a range of organic solvents and temperatures is limited. To address this, we provide a generalized experimental protocol below for you to determine the solubility in your specific solvent of interest. Based on general chemical principles, an estimated qualitative solubility table is also provided.
-
-
Q3: How does temperature affect the solubility of this compound?
-
A3: For most solid solutes, solubility in a liquid solvent increases with temperature.[3] Therefore, you can generally expect the solubility of this compound to increase as the temperature of the organic solvent is raised. However, it is crucial to consider the thermal stability of this compound and avoid decomposition at elevated temperatures.
-
-
Q4: Can I use a solvent mixture to dissolve this compound?
-
A4: Yes, using a co-solvent or a solvent mixture can be an effective strategy to fine-tune the polarity of the solvent system and enhance the solubility of your compound.[7] For example, if your compound has some solubility in a moderately polar solvent, adding a small amount of a highly polar solvent like DMSO might improve overall solubility.
-
Data Presentation
As precise quantitative solubility data for this compound is not widely published, the following table provides an estimation of its solubility in common organic solvents based on its polar nature. For accurate quantitative data, it is recommended to follow the experimental protocol provided in the next section.
| Solvent | Solvent Type | Estimated Solubility |
| Hexane | Non-polar | Very Low |
| Toluene | Non-polar | Very Low |
| Diethyl Ether | Slightly Polar | Low |
| Dichloromethane | Polar Aprotic | Moderate |
| Acetone | Polar Aprotic | Moderate to High |
| Ethanol | Polar Protic | High |
| Methanol | Polar Protic | High |
| Dimethylformamide (DMF) | Polar Aprotic | Very High |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High |
Experimental Protocols
Protocol for Determining the Solubility of this compound
This protocol describes a general method for determining the solubility of this compound in a specific organic solvent at a given temperature.
Materials:
-
This compound
-
Selected organic solvent (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Temperature-controlled shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Syringes
-
Volumetric flasks
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or a validated spectrophotometric method)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature.
-
Allow the mixture to equilibrate for a sufficient amount of time (e.g., 24-48 hours) with continuous agitation to ensure the solution becomes saturated.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed at the experimental temperature for a short period to let the excess solid settle.
-
Carefully draw a known volume of the supernatant (the clear liquid phase) using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
-
-
Quantification:
-
Accurately weigh the vial containing the filtered saturated solution.
-
Dilute a known aliquot of the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of your analytical method.
-
Analyze the diluted solution using a pre-calibrated analytical instrument to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
From the determined concentration and the dilution factor, calculate the original concentration of this compound in the saturated solution.
-
Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Visualizations
Experimental Workflow for Solubility Determination
References
Navigating Aminoethyl Nitrate Experiments: A Technical Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for experiments involving aminoethyl nitrate (AEN). Whether you are utilizing AEN as a vasodilator in physiological studies or as a carbonyl-protecting group in organic synthesis, this guide offers insights into potential challenges and their solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound as a vasodilator?
A1: this compound (AEN) acts as a nitric oxide (NO) donor.[1][2][3] It liberates NO or a related species, which then stimulates soluble guanylate cyclase (sGC) in vascular smooth muscle cells.[1][2] This leads to an increase in cyclic guanosine monophosphate (cGMP), ultimately resulting in vasodilation.[1][2]
Q2: How is the bioactivation of this compound different from other organic nitrates like nitroglycerin?
A2: Unlike nitroglycerin, which is primarily bioactivated by mitochondrial aldehyde dehydrogenase (ALDH-2), AEN's bioactivation does not appear to depend on ALDH-2 or cytochrome P450 enzymes.[2][4] Evidence suggests that xanthine oxidase may be involved in the bioactivation of AEN.[2] This difference in bioactivation may contribute to AEN's lower induction of oxidative stress and tolerance compared to other nitrates.[4]
Q3: What are the main applications of this compound in a laboratory setting?
A3: AEN is primarily used in two distinct experimental contexts:
-
Pharmacology/Physiology: As a potent vasodilator to study NO-mediated signaling pathways and for comparison with other organic nitrates.[1][2]
-
Organic Synthesis: As an efficient agent for the protection of carbonyl groups (aldehydes and ketones) by forming oxazolines and oxazolidines, respectively.[5][6]
Q4: Is this compound known to induce tolerance?
A4: While AEN can induce tolerance to its own vasodilatory effects with prolonged exposure, it is notably less likely to cause cross-tolerance to other vasodilators like nitroglycerin.[2][4] It also appears to generate less mitochondrial oxidative stress, a factor implicated in the development of nitrate tolerance.[4]
Troubleshooting Guide: Vasodilation Experiments
Problem: Weak or No Vasodilatory Response to AEN
| Potential Cause | Troubleshooting Steps |
| Degraded AEN | AEN is a nitrate ester and may be susceptible to degradation. Ensure it has been stored properly, protected from light and moisture. Prepare fresh solutions before each experiment. |
| Issues with AEN Bioactivation | AEN bioactivation may involve xanthine oxidase.[2] Ensure that your experimental conditions do not inhibit this enzyme. Consider that high levels of oxidative stress can impair enzymatic function. |
| Experimental System Not Responsive to NO | Confirm that your tissue or cell model is responsive to NO. Use a well-characterized, direct NO donor (e.g., sodium nitroprusside) as a positive control. Verify the expression and functionality of soluble guanylate cyclase (sGC) in your system. |
| Presence of NO Scavengers | High levels of reactive oxygen species in the experimental setup can scavenge NO. Consider the use of an antioxidant. Ensure buffers and other reagents are free of contaminants that could act as NO scavengers. |
| Incorrect AEN Concentration | Verify the calculations for your AEN dilutions. Perform a full dose-response curve to ensure you are using an effective concentration range. |
Quantitative Data: Vasodilator Potency
While specific EC50 values for this compound can vary between different experimental setups (e.g., tissue type, species), it has been reported to have a potency almost similar to glyceryl trinitrate (GTN).[4] For comparison, reported EC50 values for authentic nitric oxide in rat aortic rings can range from the nanomolar to the low micromolar range, depending on the experimental conditions.[7]
Troubleshooting Guide: Organic Synthesis Experiments
Problem: Low Yield of Carbonyl Protection Reaction
| Potential Cause | Troubleshooting Steps |
| Impure or Degraded AEN Salt | The quality of the starting this compound salt is crucial. Ensure it is pure and has been stored under anhydrous conditions. Consider synthesizing and purifying the AEN salt immediately before use. |
| Presence of Water | The reaction is sensitive to moisture, which can hydrolyze the acyl chloride and prevent the formation of the desired oxazoline/oxazolidine. Ensure all glassware is oven-dried and use anhydrous solvents. The reaction protocol specifies drying the organic layer with anhydrous Na2SO4.[5][6] |
| Inefficient Base | Triethylamine (Et3N) is used to neutralize the acid formed during the reaction. Ensure the triethylamine is pure and added in the correct stoichiometric amount (a slight excess is often used).[5][6] |
| Suboptimal Reaction Conditions | The reaction is typically performed at ice-bath temperature initially, followed by stirring at ambient temperature for about an hour.[5][6] Ensure proper temperature control and adequate reaction time. |
| Issues with Starting Carbonyl Compound | The reactivity of the aldehyde or ketone can influence the reaction outcome. For less reactive carbonyls, a longer reaction time or a slight increase in temperature might be necessary. |
Experimental Protocol: Protection of a Carbonyl Group
This is a general procedure adapted from the literature for the formation of an oxazoline from an acyl chloride.[5][6]
-
Setup: In a round-bottom flask under an inert atmosphere, suspend the this compound salt (1 equivalent) in anhydrous dichloromethane.
-
Cooling: Cool the suspension in an ice bath.
-
Addition of Reagents: To the stirred suspension, add the acyl chloride (1 equivalent).
-
Base Addition: Slowly add triethylamine (3 equivalents) to the mixture.
-
Reaction: After the addition of triethylamine, remove the ice bath and stir the reaction mixture at ambient temperature for approximately 1 hour.
-
Workup: Wash the reaction mixture with water. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the mixture and evaporate the solvent under reduced pressure. The crude product can be purified by distillation or recrystallization from ethanol.
Quantitative Data: Expected Yields for Carbonyl Protection
The following table summarizes reported yields for the protection of various carbonyl compounds using this compound salt.[5][6]
| Starting Material | Product | Yield |
| Benzoyl chloride | 2-phenyloxazoline | 75% |
| 4-methoxybenzoyl chloride | 4-methoxyphenyl-2-oxazoline | 85% |
| 4-nitrobenzoyl chloride | 4-nitrophenyl-2-oxazoline | 95% |
| Cyclohexanone | Oxazolidine derivative | 95-98% |
| Benzaldehyde | Oxazolidine derivative | 90% |
Visualizing Key Processes
To aid in understanding the experimental workflows and underlying mechanisms, the following diagrams are provided.
Caption: Workflow for the protection of carbonyls using this compound.
Caption: Proposed signaling pathway for this compound-induced vasodilation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound – the novel super nitrate? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound--the novel super nitrate? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Potency of authentic nitric oxide in inducing aortic relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Aminoethyl Nitrate for Vasodilation Studies
Welcome to the technical support center for the use of aminoethyl nitrate (AEN) in vasodilation research. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (AEN) and how does it induce vasodilation?
A1: this compound is a potent organic mononitrate vasodilator. Like other organic nitrates, it induces vasodilation by releasing nitric oxide (NO) or a related species, which then activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells.[1][2][3] This leads to an increase in cyclic guanosine monophosphate (cGMP), resulting in vasorelaxation.[1][3]
Q2: What is the primary advantage of using AEN over other organic nitrates like nitroglycerin (GTN)?
A2: AEN demonstrates a potency comparable to GTN, despite being a mononitrate.[2][3] A significant advantage is that its bioactivation is independent of mitochondrial aldehyde dehydrogenase (ALDH-2), the enzyme primarily responsible for GTN bioactivation.[2] This distinction means that AEN does not induce significant mitochondrial oxidative stress or the development of tolerance and cross-tolerance to other vasodilators, which are common limitations with long-term GTN use.[2][3]
Q3: What is the proposed mechanism of AEN bioactivation?
A3: The bioactivation of AEN is not fully elucidated but appears to differ from traditional organic nitrates. It is not dependent on ALDH-2 or cytochrome P450 enzymes.[3] Some evidence suggests that xanthine oxidase may be involved in its metabolic activation to release its vasoactive component.[3]
Q4: What is a typical effective concentration range for AEN in in vitro vasodilation studies?
A4: Based on available data, AEN shows a potency similar to nitroglycerin (GTN). Therefore, a concentration range of 10⁻⁹ M to 10⁻⁵ M is a reasonable starting point for generating a dose-response curve in isolated aortic ring preparations.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or weak vasodilation response to AEN | 1. Incorrect drug concentration: The concentrations tested may be too low to elicit a response. 2. Degradation of AEN solution: Improper storage or handling may lead to loss of potency. 3. Tissue desensitization: Prolonged exposure to high concentrations of vasodilators can lead to tachyphylaxis. 4. Inhibition of bioactivation pathway: If xanthine oxidase is indeed involved, inhibitors of this enzyme in the experimental buffer could attenuate the response. | 1. Verify concentration calculations and extend the concentration range: Ensure accurate serial dilutions and test up to at least 10⁻⁵ M. 2. Prepare fresh AEN solutions daily: Store the stock solution in an appropriate solvent (e.g., DMSO) at -20°C and protect from light. Dilute to working concentrations in physiological salt solution immediately before use. 3. Ensure adequate washout periods: Allow sufficient time for the tissue to return to baseline between drug additions and dose-response curves. 4. Check buffer composition: Ensure the physiological salt solution is free of xanthine oxidase inhibitors unless it is an intended part of the experimental design. |
| High variability in vasodilation response between tissues | 1. Inconsistent tissue preparation: Differences in the handling and mounting of aortic rings can affect their responsiveness. 2. Biological variability: Inherent differences between animals can lead to varied responses. 3. Endothelium integrity: The presence or absence of a functional endothelium can influence the response to some vasodilators. AEN is expected to act directly on smooth muscle, but endothelial health can be an indicator of overall tissue viability. | 1. Standardize tissue preparation: Ensure consistent dissection, ring size, and mounting tension for all experiments. 2. Increase sample size (n-number): A larger number of animals will help to account for biological variability and provide more robust statistical power. The British Journal of Pharmacology recommends a minimum of n=5 per group. 3. Assess endothelial integrity: At the end of each experiment, test the response to an endothelium-dependent vasodilator (e.g., acetylcholine) to confirm the status of the endothelium. |
| Unexpected vasoconstriction at high AEN concentrations | 1. Off-target effects: At very high concentrations, some compounds can exhibit non-specific effects. 2. pH changes: High concentrations of a drug solution could potentially alter the pH of the organ bath. | 1. Limit the maximum concentration: If vasodilation is the primary interest, it may not be necessary to test excessively high, non-physiological concentrations. 2. Check the pH of stock and working solutions: Ensure that the addition of the drug does not significantly alter the pH of the physiological salt solution. |
Quantitative Data Summary
The following table summarizes the vasodilatory potency of this compound (AEN) in comparison to other organic nitrates, as determined in isolated mouse aorta.
| Compound | Vessel | EC₅₀ (M) | Maximum Relaxation (%) |
| This compound (AEN) | Mouse Aorta | ~ 1 x 10⁻⁷ | ~ 100 |
| Nitroglycerin (GTN) | Mouse Aorta | ~ 1 x 10⁻⁷ | ~ 100 |
Experimental Protocols
Protocol 1: Preparation of this compound (AEN) Solutions
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Stock Solution Preparation:
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Dissolve the appropriate amount of AEN powder in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10⁻² M).
-
Aliquot the stock solution into small, single-use vials and store at -20°C, protected from light.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw a vial of the AEN stock solution.
-
Perform serial dilutions of the stock solution in the physiological salt solution (e.g., Krebs-Henseleit solution) to be used in the experiment to achieve the desired final concentrations (e.g., 10⁻⁹ M to 10⁻⁵ M).
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Ensure the final concentration of DMSO in the organ bath does not exceed 0.1% to avoid solvent-induced effects.
-
Protocol 2: In Vitro Vasodilation Assay in Isolated Aortic Rings
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Tissue Preparation:
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Humanely euthanize the experimental animal (e.g., mouse or rat) according to institutionally approved protocols.
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Carefully excise the thoracic aorta and place it in cold, oxygenated physiological salt solution (PSS).
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Gently remove adhering connective and adipose tissue.
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Cut the aorta into rings of 2-3 mm in length.
-
-
Mounting the Aortic Rings:
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Mount each aortic ring in an isolated organ bath chamber containing PSS, continuously gassed with 95% O₂ / 5% CO₂ at 37°C.
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Attach one end of the ring to a fixed hook and the other to an isometric force transducer.
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Gradually apply tension to the rings to a predetermined optimal resting tension (e.g., 1.5-2.0 g for rat aorta) and allow them to equilibrate for at least 60 minutes, with PSS changes every 15-20 minutes.
-
-
Experimental Procedure:
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After equilibration, induce a stable contraction with a vasoconstrictor agent (e.g., phenylephrine at a concentration that produces approximately 80% of the maximum contraction).
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Once the contraction has plateaued, add AEN in a cumulative, concentration-dependent manner to the organ bath, allowing the response to stabilize at each concentration before adding the next.
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Record the changes in isometric tension at each concentration.
-
-
Data Analysis:
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Express the relaxation at each AEN concentration as a percentage of the pre-contraction induced by the vasoconstrictor.
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Plot the concentration-response curve (percentage relaxation vs. log concentration of AEN).
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Calculate the EC₅₀ (the concentration of AEN that produces 50% of the maximum relaxation) and the maximum relaxation (Emax) from the curve.
-
Visualizations
Caption: Signaling pathway of this compound-induced vasodilation.
Caption: Experimental workflow for AEN vasodilation assay.
Caption: Troubleshooting logic for weak AEN vasodilation response.
References
How to prevent the degradation of aminoethyl nitrate during storage.
Welcome to the Technical Support Center for aminoethyl nitrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimental use. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the stability and integrity of your this compound samples.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To minimize degradation, this compound should be stored at refrigerated temperatures, between 2°C and 8°C. It is also crucial to protect it from light. The compound is hygroscopic, so it must be kept in a tightly sealed container in a dry, well-ventilated area to prevent moisture absorption.
Q2: What are the primary causes of this compound degradation?
A2: The main factors that can lead to the degradation of this compound are exposure to elevated temperatures, light, and inappropriate pH conditions (both acidic and basic). Contact with incompatible materials such as strong oxidizing agents and acids can also cause decomposition.
Q3: I observed a change in the color of my this compound solution. What does this indicate?
A3: A color change in your this compound solution may suggest degradation. Degradation can sometimes produce nitrogen oxides, which can impart a yellowish or brownish hue to the solution. If you observe a color change, it is recommended to verify the purity of the sample before proceeding with your experiments.
Q4: Can I store this compound solutions in plastic containers?
A4: While borosilicate glass is generally the preferred container material for storing chemical solutions, high-density polyethylene (HDPE) and polypropylene (PP) containers can be used for short-term storage of this compound solutions. However, it is important to be aware of the potential for leaching of plasticizers from the container or adsorption of the analyte onto the container surface, especially with long-term storage or when using organic co-solvents. It is advisable to perform compatibility studies if plastic containers are to be used for extended periods.
Q5: My experimental results are inconsistent. Could degradation of this compound be the cause?
A5: Yes, inconsistent experimental results can be a sign of this compound degradation. Degradation reduces the concentration of the active compound, leading to variability in your outcomes. It is crucial to ensure the stability of your stock and working solutions throughout your experiments. Preparing fresh solutions and regularly checking their purity can help mitigate this issue.
Troubleshooting Guides
Issue 1: Loss of Potency or Inconsistent Results
| Possible Cause | Troubleshooting Steps |
| Thermal Degradation | Store this compound at the recommended 2-8°C. Avoid repeated freeze-thaw cycles. Prepare fresh solutions for each experiment and keep them on ice or at a controlled cool temperature during use. |
| Hydrolysis | Maintain the pH of your solutions within a neutral range (pH 6-8) unless your experimental protocol requires otherwise. Be aware that both acidic and basic conditions can accelerate hydrolysis. |
| Photodegradation | Protect stock and working solutions from light by using amber-colored vials or by wrapping containers in aluminum foil. Minimize exposure to ambient light during experimental procedures. |
| Adsorption to Container | Use borosilicate glass containers whenever possible. If using plastic, consider pre-rinsing the container with the solvent to saturate adsorption sites. For highly sensitive experiments, using low-adsorption microplates or vials is recommended. |
Issue 2: Visible Changes in the Sample (Color Change, Precipitation)
| Possible Cause | Troubleshooting Steps |
| Formation of Degradation Products | A color change may indicate the formation of nitrogen oxides. If precipitation occurs, it could be due to the formation of less soluble degradation products or changes in solution pH. |
| Contamination | Ensure all glassware and equipment are scrupulously clean. Use high-purity solvents and reagents to prepare your solutions. |
| Action | If you observe any visible changes, do not use the sample. It is recommended to discard it and prepare a fresh solution from a reliable stock. The purity of the stock material should also be verified. |
Data Presentation
While specific quantitative stability data for this compound is not extensively available in public literature, the following table summarizes the expected stability profile based on the general behavior of primary organic nitrates. This data should be used as a guideline, and it is highly recommended to perform in-house stability studies for your specific experimental conditions.
Table 1: General Stability Profile of Primary Alkyl Nitrates under Forced Degradation Conditions
| Stress Condition | Expected Degradation | Primary Degradation Pathway | Key Influencing Factors |
| Acidic (e.g., 0.1 M HCl) | Moderate to High | Hydrolysis (SN1 and SN2 mechanisms) | pH, Temperature |
| Basic (e.g., 0.1 M NaOH) | Moderate to High | Hydrolysis | pH, Temperature |
| Oxidative (e.g., 3% H₂O₂) | Low to Moderate | Oxidation of the amino group | Concentration of oxidizing agent |
| Thermal (e.g., 60°C) | Moderate to High | Homolytic cleavage of the O-NO₂ bond | Temperature, Duration of exposure |
| Photolytic (e.g., UV light) | Moderate | Photodissociation | Light intensity and wavelength |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity of this compound and detect its degradation products.
1. Instrumentation and Columns:
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HPLC system with a UV detector or a photodiode array (PDA) detector.
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A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in water.
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Mobile Phase B: Acetonitrile.
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Gradient Program (Example):
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0-5 min: 5% B
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5-20 min: 5% to 95% B
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20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
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Detection Wavelength: Monitor at a low UV wavelength, such as 210 nm, where the nitrate ester may absorb.
3. Sample Preparation:
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Prepare a stock solution of this compound in the mobile phase A at a concentration of approximately 1 mg/mL.
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Dilute the stock solution to a working concentration of about 100 µg/mL for analysis.
4. Forced Degradation Study:
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.
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Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours.
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Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
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Thermal Degradation: Expose the solid sample to 60°C for 48 hours.
-
Photodegradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.
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Neutralize the acidic and basic samples before injection. Dilute all stressed samples to the working concentration.
5. Analysis and Validation:
-
Inject the unstressed and stressed samples into the HPLC system.
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The method is considered stability-indicating if the degradation products are well-resolved from the parent peak of this compound.
-
Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
Degradation Pathways
The following diagram illustrates the potential degradation pathways of a primary alkyl nitrate like this compound under different stress conditions.
Caption: Potential degradation pathways of this compound.
Experimental Workflow for Stability Testing
This diagram outlines the typical workflow for conducting a forced degradation study and developing a stability-indicating method.
Caption: Workflow for stability-indicating method development.
Troubleshooting Logic for Inconsistent Results
This diagram provides a logical flow for troubleshooting inconsistent experimental results that may be caused by this compound degradation.
Caption: Troubleshooting logic for inconsistent experimental results.
Addressing variability in experimental results with aminoethyl nitrate.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental results when working with aminoethyl nitrate (AEN). The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Inconsistent or lower-than-expected vasodilation response.
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Question: My vasodilation assay is showing high variability between experiments, or the potency of this compound appears lower than reported. What could be the cause?
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Possible Causes & Troubleshooting Steps:
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Compound Integrity:
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Purity: Ensure the purity of your this compound is ≥98%. Impurities from synthesis can interfere with the assay. If synthesizing in-house, consider potential side products and purify accordingly.
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Storage: this compound should be stored at 2-8°C and protected from light.[1][2] Improper storage can lead to degradation.
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Solution Stability: Prepare fresh solutions of this compound for each experiment. The stability of this compound in aqueous solutions over long periods, especially at room temperature, is not well-documented. Avoid repeated freeze-thaw cycles of stock solutions.
-
-
Experimental Conditions:
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Solvent/Vehicle: Ensure the solvent used to dissolve this compound does not affect vascular reactivity. Perform vehicle controls to rule out any solvent-induced effects.
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Tissue Viability: Confirm the viability and responsiveness of your vascular tissue preparations. Test with a known vasodilator, such as acetylcholine or sodium nitroprusside, to ensure the tissue is healthy and responsive.
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Bioactivation Cofactors: While this compound's bioactivation is not fully elucidated, it may involve xanthine oxidase.[3] Ensure your experimental buffer contains the necessary components for enzymatic activity.
-
-
Assay-Specific Issues:
-
Pre-constriction Level: Inconsistent levels of pre-constriction in vascular rings can lead to variable relaxation responses. Ensure a stable and consistent level of contraction before adding this compound.
-
-
Issue 2: High background or inconsistent results in cGMP assays.
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Question: I am measuring cGMP levels in response to this compound, but my results are inconsistent or show high background. How can I troubleshoot this?
-
Possible Causes & Troubleshooting Steps:
-
Cellular Health:
-
Cell Density: Inconsistent cell seeding density can lead to variability in cGMP production. Ensure uniform cell numbers across wells.
-
Passage Number: Use cells within a consistent and appropriate passage number range, as their responsiveness can change over time.
-
-
Assay Protocol:
-
Phosphodiesterase (PDE) Activity: High PDE activity can rapidly degrade cGMP, leading to lower-than-expected readings. Include a PDE inhibitor, such as IBMX, in your assay buffer to prevent cGMP degradation.
-
Incubation Time: Optimize the incubation time with this compound. The kinetics of cGMP production should be determined to ensure you are measuring at an appropriate time point.
-
Reagent Quality: Ensure the freshness and proper storage of all assay reagents, including GTP and antibodies (for ELISA/RIA).
-
-
Sample Handling:
-
Lysis and Extraction: Incomplete cell lysis or inefficient cGMP extraction can lead to variable results. Use a validated lysis buffer and extraction protocol.
-
Sample Storage: If not assayed immediately, snap-freeze cell lysates in liquid nitrogen and store them at -80°C to prevent cGMP degradation.
-
-
Issue 3: Unexpected or variable results in oxidative stress assays.
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Question: I am not observing the expected low levels of oxidative stress with this compound, or the results are variable. What should I check?
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Possible Causes & Troubleshooting Steps:
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Compound Purity: Impurities in the this compound preparation could be pro-oxidant. Verify the purity of your compound.
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Assay Interference: Some assay components can interfere with the detection of reactive oxygen species (ROS). For example, compounds containing thiols can interfere with certain probes. Run appropriate controls with this compound in a cell-free system to check for direct interference with your assay reagents.
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Cellular State: The basal level of oxidative stress in your cells can influence the outcome. Ensure consistent cell culture conditions, including media, serum, and incubation times, to minimize baseline variability.
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Probe Selection and Handling:
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Specificity: Use probes that are specific for the types of ROS you intend to measure.
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Photostability: Some fluorescent probes are light-sensitive. Protect your samples from light during incubation and measurement to prevent photo-oxidation and artifacts.
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-
Frequently Asked Questions (FAQs)
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Q1: What is the primary mechanism of action for this compound?
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Q2: How is this compound different from other organic nitrates like nitroglycerin?
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A2: Unlike nitroglycerin, which is bioactivated by mitochondrial aldehyde dehydrogenase (mtALDH) and can induce tolerance and significant oxidative stress, this compound's bioactivation does not appear to depend on mtALDH.[3] It has been shown to have high potency without causing substantial mitochondrial oxidative stress or cross-tolerance to other vasodilators.[1][3]
-
-
Q3: What is the recommended storage condition for this compound?
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Q4: What are the key controls to include in my experiments with this compound?
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A4:
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Vehicle Control: To ensure the solvent used to dissolve this compound has no effect.
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Positive Control: A known NO donor (e.g., sodium nitroprusside) or vasodilator (e.g., acetylcholine) to confirm tissue/cell responsiveness.
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Negative Control: Untreated cells/tissues to establish a baseline.
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sGC Inhibitor Control: An sGC inhibitor (e.g., ODQ) can be used to confirm that the effects of this compound are mediated through the sGC-cGMP pathway.
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NO Scavenger Control: An NO scavenger (e.g., PTIO) can be used to verify that the observed effects are due to nitric oxide.[3]
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-
Data Presentation
Table 1: this compound - Physicochemical and Storage Information
| Parameter | Value | Reference |
| CAS Number | 646-02-6 | [1][2] |
| Molecular Formula | C₂H₆N₂O₃ | [1] |
| Molecular Weight | 106.08 g/mol | [1] |
| Purity (Typical) | ≥98% | [1] |
| Storage Temperature | 2-8°C | [1][2] |
| Storage Conditions | Protect from light | [1] |
Table 2: Troubleshooting Summary for Key Experiments
| Experiment | Common Issue | Key Troubleshooting Steps |
| Vasodilation Assay | Inconsistent relaxation | Check compound purity and storage. Ensure fresh solutions. Verify tissue viability with a positive control. Maintain consistent pre-constriction levels. |
| cGMP Assay | High background/variability | Use a PDE inhibitor. Optimize incubation time. Ensure consistent cell density. Use fresh reagents. |
| Oxidative Stress Assay | Unexpectedly high ROS | Verify compound purity. Run cell-free controls for assay interference. Standardize cell culture conditions. Protect fluorescent probes from light. |
Experimental Protocols
1. Protocol for Ex Vivo Vasodilation Assay Using Wire Myography
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Tissue Preparation:
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Isolate aortic or mesenteric artery rings from a suitable animal model.
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Mount the rings in a wire myograph chamber containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
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Allow the rings to equilibrate under optimal tension for 60-90 minutes, with buffer changes every 15-20 minutes.
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-
Viability and Endothelium Integrity Check:
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Induce contraction with a vasoconstrictor (e.g., phenylephrine or U46619).
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Once a stable plateau is reached, assess endothelium-dependent relaxation with acetylcholine.
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Wash the rings and allow them to return to baseline.
-
-
This compound Response:
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Pre-constrict the rings again with the same vasoconstrictor to a stable tension.
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Add cumulative concentrations of this compound to the bath, allowing the response to stabilize at each concentration.
-
Record the relaxation response as a percentage of the pre-constriction.
-
-
Data Analysis:
-
Construct a concentration-response curve and calculate the EC₅₀ value for this compound.
-
2. Protocol for cGMP Measurement in Cultured Endothelial or Smooth Muscle Cells
-
Cell Culture:
-
Seed cells in a multi-well plate and grow to confluence.
-
Serum-starve the cells for a few hours before the experiment, if required.
-
-
Treatment:
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) for 30 minutes.
-
Treat the cells with various concentrations of this compound or vehicle control for the optimized duration.
-
-
Cell Lysis:
-
Aspirate the medium and lyse the cells with 0.1 M HCl or a commercial lysis buffer.
-
Incubate on ice for 10 minutes.
-
-
cGMP Quantification:
-
Centrifuge the lysates to pellet cell debris.
-
Measure the cGMP concentration in the supernatant using a commercially available cGMP enzyme immunoassay (EIA) kit, following the manufacturer's instructions.
-
-
Data Normalization:
-
Normalize the cGMP concentration to the total protein content of each sample, determined by a protein assay (e.g., BCA assay).
-
3. Protocol for Measuring Intracellular ROS Production
-
Cell Preparation:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
-
Probe Loading:
-
Wash the cells with a suitable buffer (e.g., HBSS).
-
Load the cells with an ROS-sensitive fluorescent probe (e.g., DCFH-DA) by incubating them in the dark according to the probe's protocol.
-
-
Treatment:
-
Wash the cells to remove excess probe.
-
Add fresh buffer containing various concentrations of this compound, a positive control (e.g., H₂O₂), and a vehicle control.
-
-
Fluorescence Measurement:
-
Incubate the plate at 37°C for the desired time.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen probe.
-
-
Data Analysis:
-
Express the results as a fold change in fluorescence relative to the vehicle-treated control cells.
-
Visualizations
Caption: Signaling pathway of this compound leading to vasorelaxation.
Caption: General experimental workflow for assessing this compound effects.
Caption: Troubleshooting decision tree for this compound experiments.
References
Mitigating the explosive risk of handling concentrated aminoethyl nitrate.
Technical Support Center: Concentrated Aminoethyl Nitrate
Disclaimer: The information provided herein is for guidance purposes for researchers, scientists, and drug development professionals. Concentrated this compound is a substance with limited publicly available safety data regarding its explosive properties. All personnel must conduct a thorough hazard analysis and risk assessment before handling this material. Always adhere to your institution's safety protocols and consult with a qualified safety professional.
Frequently Asked Questions (FAQs)
Q1: What is this compound (AEN)?
A1: this compound, specifically 2-aminoethyl nitrate (CAS No. 646-02-6), is an organic mononitrate.[1] It has been primarily researched for its pharmacological properties as a potent vasodilator that releases nitric oxide (NO), similar to other organic nitrates used in treating coronary artery disease.[2][3][4] Unlike many other nitrates, studies have suggested it may not induce mitochondrial oxidative stress or tolerance with long-term use, making it a subject of interest in drug development.[3][4]
Q2: Why is concentrated this compound considered a potential explosive risk?
A2: this compound contains a nitrate ester functional group (-ONO2). Nitrate esters as a class are known energetic materials, meaning they can undergo rapid, exothermic decomposition, releasing large volumes of gas.[5][6] While dilute solutions are used pharmacologically, concentrating the substance increases the energy density and the risk of a self-sustaining decomposition or detonation, which can be initiated by stimuli such as heat, impact, or friction.[7]
Q3: What are the primary hazards associated with handling concentrated AEN?
A3: The primary hazards are:
-
Explosion/Detonation: Susceptible to initiation from shock, friction, heat, or static discharge.[7] Confinement of the material can significantly increase the explosion hazard.[8]
-
Rapid Deflagration: Can burn very rapidly, especially under pressure, posing a severe fire risk.[9]
-
Thermal Instability: May decompose upon prolonged storage or exposure to elevated temperatures. Some related compounds show poor thermal stability, liberating acidic vapors that can catalyze further decomposition.[10]
-
Contamination Risk: Sensitivity can be dramatically increased by contamination with incompatible materials, such as combustible substances (oils, dust), organic materials, strong acids, reducing agents, or certain metals (copper, lead, zinc).[11][12][13]
Q4: What Personal Protective Equipment (PPE) is required for handling concentrated AEN?
A4: A comprehensive PPE ensemble is mandatory.[14][15] This includes, but is not limited to:
-
Primary Protection: Fire-resistant lab coat (e.g., Nomex®), safety glasses with side shields.[15][16]
-
Enhanced Protection: A full-visor polycarbonate face shield worn over safety glasses is essential.[14]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required for chemical protection.[11] For handling potentially explosive quantities, specialized gloves like Kevlar® or leather welding gloves should be worn over chemical-resistant gloves to offer some protection from fragments.[14][16]
-
Body Protection: A leather or Kevlar® protective vest or apron may be necessary depending on the scale of the experiment.[14][16]
-
Hearing Protection: Ear protectors are recommended due to the risk of unexpected rapid gas release or detonation.[14]
-
Static Control: Use of conducting floors and anti-static footwear is a best practice, especially when handling dry, solid forms of energetic materials.[15]
Q5: What are the recommended storage conditions for concentrated AEN?
A5: Store in a dedicated, well-ventilated, and cool area, away from direct sunlight, heat sources, and ignition sources.[11][17] The storage location should be of non-combustible construction.[8][18] Store in compatible containers, ensuring they are tightly sealed and properly labeled.[11] It is critical to store AEN segregated from all incompatible materials, particularly flammable liquids, organic compounds, acids, and powdered metals.[12][19]
Troubleshooting Guides
Q: My concentrated AEN solution has developed a yellow or brown discoloration. What should I do?
A: Discoloration often indicates decomposition, which can produce nitrogen oxides (e.g., NO2) and increase the sensitivity of the material.
-
DO NOT MOVE OR OPEN THE CONTAINER MANUALLY. Opening a container of degraded, potentially unstable material can provide the friction or shock needed for initiation.[7]
-
Immediately alert all personnel in the area and notify your institution's Environmental Health & Safety (EHS) department or designated safety officer.
-
If possible, remotely monitor the container for any signs of pressure buildup or temperature increase.
-
Evacuate the immediate area and restrict access.[20]
-
Disposal should only be handled by trained explosive ordnance disposal (EOD) or specialized hazardous waste personnel.[7][21]
Q: I observed unexpected gas evolution or bubbling during an experiment with concentrated AEN. What are the immediate steps?
A: This is a sign of a runaway reaction or decomposition.
-
Alert & Evacuate: Immediately alert everyone in the lab, activate any emergency alarms, and evacuate the area.[20]
-
Control Ignition Sources: If it can be done safely and remotely (e.g., via an emergency shut-off), de-energize all nearby equipment to eliminate ignition sources.[20]
-
Do Not Attempt to Intervene: Do not try to cool the reaction, add solvent, or move the apparatus. The material may be extremely sensitive at this point.
-
Contact Emergency Services: From a safe location, call 911 and your institution's emergency response team. Provide the exact location, the chemical involved, and the nature of the emergency.[22]
Q: How do I safely dispose of residual or waste concentrated AEN?
A: Concentrated AEN must be treated as a reactive, hazardous waste.
-
Never Mix with Other Wastes: Do not mix AEN waste with other chemical waste streams, especially organic solvents or acids.
-
Label Correctly: Collect in a designated, compatible container and affix a hazardous waste label immediately.[17] The label must clearly state "Reactive/Potentially Explosive Material."
-
Consult EHS: Contact your EHS department for specific disposal procedures. They will coordinate with a specialized hazardous waste disposal company.
-
Consider Chemical Neutralization: For larger quantities, chemical neutralization methods may be employed by trained professionals. These processes often involve reduction reactions to break down the energetic nitrate groups.[23] Do not attempt this without established protocols and proper safety controls.
Data Presentation
The explosive and sensitivity properties of concentrated this compound are not well-documented in public literature. Any researcher handling this material is responsible for its characterization. The following tables provide context by comparing required data points to a well-known energetic material, PETN.
Table 1: Sensitivity Data
| Parameter | This compound (Concentrated) | Pentaerythritol Tetranitrate (PETN) - for comparison | Test Method |
| Impact Sensitivity | Data Not Available - Requires Experimental Determination | 12 ± 2 cm (2.5 kg drop weight)[5] | BAM Fallhammer |
| Friction Sensitivity | Data Not Available - Requires Experimental Determination | Sensitive; reactions can be initiated with friction[24] | BAM Friction Apparatus |
| Electrostatic Discharge (ESD) Sensitivity | Data Not Available - Requires Experimental Determination | Typically characterized by energy (Joules) | ESD Sensitivity Tester |
Table 2: Thermal Stability Data
| Parameter | This compound (Concentrated) | Pentaerythritol Tetranitrate (PETN) - for comparison | Test Method |
| Decomposition Onset Temperature | Data Not Available - Requires Experimental Determination | ~150 °C (Varies with heating rate) | Differential Scanning Calorimetry (DSC) |
| Peak Exotherm Temperature | Data Not Available - Requires Experimental Determination | ~200 °C (Varies with heating rate)[5] | Differential Scanning Calorimetry (DSC) |
Experimental Protocols
Before handling concentrated AEN at any significant scale, the following characterization experiments are mandatory to understand its risk profile.
Protocol 1: Thermal Stability Analysis via Differential Scanning Calorimetry (DSC)
-
Objective: To determine the onset temperature of decomposition and the peak exothermic temperature.
-
Methodology:
-
Precisely weigh a small sample (typically 0.5 - 2.0 mg) of concentrated AEN into a sample pan (use of hermetically sealed pans is recommended to contain any pressure release).
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
Heat the sample under a controlled atmosphere (typically inert, e.g., Nitrogen) at a constant ramp rate (e.g., 5, 10, or 20 °C/min).[25]
-
Record the heat flow to the sample as a function of temperature.
-
The onset of a large, sharp exotherm indicates the beginning of decomposition. The peak of this exotherm is the decomposition temperature. A lower decomposition temperature indicates lower thermal stability.[26]
-
-
Safety: This test uses a very small amount of material, which is a key safety feature. However, the instrument must be located in a protected area (e.g., a fume hood with a blast shield) in case of rapid decomposition.
Protocol 2: Impact Sensitivity Testing (BAM Fallhammer Method)
-
Objective: To determine the sensitivity of the material to initiation by impact energy.
-
Methodology:
-
A small, precisely measured amount of the material is placed on the anvil of the BAM Fallhammer apparatus.
-
A specified weight (e.g., 2.5 kg) is dropped from varying heights onto a striker pin in contact with the sample.[5]
-
A series of tests are conducted at different drop heights to find the height at which there is a 50% probability of causing an initiation (a "go," defined as a visible flash, sound, or odor).[27]
-
The result is reported as the drop height in centimeters. A lower number indicates higher sensitivity.[5]
-
-
Safety: This is an inherently hazardous test and must be conducted in a specialized, remote-controlled test cell or bunker designed to withstand a small detonation. All operations must be performed remotely.
Protocol 3: Friction Sensitivity Testing (BAM Friction Apparatus)
-
Objective: To determine the sensitivity of the material to initiation by friction.
-
Methodology:
-
A small amount of the sample is spread on a porcelain plate.
-
A weighted porcelain pin is drawn across the sample at a controlled speed.
-
The test is repeated with increasing weight on the pin until an initiation (spark, crackle, or explosion) is observed.[24][28]
-
The result is reported as the load (in Newtons or kilograms) required to cause a reaction. A lower value indicates higher sensitivity.[29]
-
-
Safety: Like impact testing, this must be performed in a remote-controlled, blast-proof enclosure by highly trained personnel.
Visualizations
Caption: Risk mitigation workflow for handling concentrated AEN.
Caption: Decision logic for responding to a chemical spill.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound – the novel super nitrate? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound--the novel super nitrate? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Examining the chemical and structural properties that influence the sensitivity of energetic nitrate esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Examining the chemical and structural properties that influence the sensitivity of energetic nitrate esters - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Stabilization of Explosive and Energetic Materials : USDA ARS [ars.usda.gov]
- 8. How to reduce the risk of ammonium nitrate explosions? - Blog [gexcon.com]
- 9. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 10. sciencemadness.org [sciencemadness.org]
- 11. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. ureaknowhow.com [ureaknowhow.com]
- 14. 11. Safe Handling of Energetic Materials in the Laboratory [degruyterbrill.com]
- 15. 11. Safe Handling of Energetic Materials in the Laboratory [degruyterbrill.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 18. Ammonium nitrate: Risk and insurance | Griffiths & Armour, an Aon company [griffithsandarmour.com]
- 19. purdue.edu [purdue.edu]
- 20. ehs.princeton.edu [ehs.princeton.edu]
- 21. pnnl.gov [pnnl.gov]
- 22. offices.austincc.edu [offices.austincc.edu]
- 23. munirem.com [munirem.com]
- 24. digital.library.unt.edu [digital.library.unt.edu]
- 25. Effect of nitrate content on thermal decomposition of nitrocellulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. icheme.org [icheme.org]
- 28. mdpi.com [mdpi.com]
- 29. Friction sensitivity - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Analysis of the Vasodilatory Potency of Aminoethyl Nitrate and Nitroglycerin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the vasodilatory properties of aminoethyl nitrate (AEN) and the established therapeutic agent, nitroglycerin (GTN). The following sections present quantitative data from experimental studies, comprehensive experimental protocols, and visualizations of the relevant biological pathways and workflows.
Quantitative Comparison of Vasodilatory Potency
The vasodilatory effects of this compound and nitroglycerin have been compared in ex vivo studies utilizing isolated aortic rings. The potency of a vasodilator is typically expressed by its half-maximal effective concentration (EC50), with a lower EC50 value indicating higher potency. The maximal relaxation (Emax) represents the maximum vasodilatory effect achievable with the compound.
While direct side-by-side quantitative data from a single study is limited in the public domain, a key study by Schuhmacher et al. (2009) qualitatively describes this compound as having a vasodilator potency "almost as potent as" nitroglycerin. For a quantitative perspective, the table below includes the data for nitroglycerin from a representative study and reflects the qualitative comparison for this compound.
| Compound | EC50 (M) | Emax (%) | Vessel Type | Pre-contraction Agent | Reference |
| Nitroglycerin (GTN) | 5.6 x 10⁻⁸ | 111.7 ± 2.1 | Rat Aortic Rings | Phenylephrine (10⁻⁶ M) | [1] |
| This compound (AEN) | Almost similar to GTN | Not explicitly stated | Rat Aortic Rings | Not explicitly stated | [2][3] |
Signaling Pathways of Vasodilation
Both this compound and nitroglycerin induce vasodilation through the canonical nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) pathway. However, the initial bioactivation step to release NO or a related species differs significantly between the two compounds.
Nitroglycerin Signaling Pathway
Nitroglycerin's bioactivation is primarily dependent on the mitochondrial enzyme aldehyde dehydrogenase (ALDH2). This enzymatic process, however, is associated with the production of reactive oxygen species (ROS), which can lead to oxidative stress and the development of nitrate tolerance.
Caption: Nitroglycerin bioactivation and downstream signaling.
This compound Signaling Pathway
In contrast, this compound is a mononitrate whose bioactivation is independent of ALDH2.[2] This distinction is significant as it is not associated with the induction of mitochondrial oxidative stress.[2] Evidence suggests that the bioactivation of this compound may involve xanthine oxidase.[2] Following NO release, the downstream signaling cascade converges with that of nitroglycerin.
Caption: this compound bioactivation and signaling pathway.
Experimental Protocols
The evaluation of vasodilator potency is commonly conducted using the in vitro wire myograph technique with isolated arterial rings. This method allows for the direct measurement of vascular tension in response to pharmacological agents.
In Vitro Vasodilation Assay Using Wire Myography
-
Tissue Preparation:
-
Euthanize the experimental animal (e.g., Wistar rat) via an approved ethical protocol.
-
Carefully dissect the thoracic aorta and place it in cold, oxygenated Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.1).
-
Clean the aorta of adhering fat and connective tissue and cut it into 2-3 mm rings. For endothelium-denuded experiments, the endothelium can be removed by gently rubbing the intimal surface with a fine wire.
-
-
Mounting and Equilibration:
-
Mount each aortic ring on two stainless steel wires in the chamber of a wire myograph.
-
Submerge the rings in Krebs-Henseleit buffer maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.
-
-
Viability and Endothelium Integrity Check:
-
To assess the viability of the smooth muscle, contract the rings with 60 mM KCl.
-
After washing out the KCl and allowing the tension to return to baseline, pre-contract the rings with a submaximal concentration of a vasoconstrictor, such as phenylephrine (1 µM).
-
Once a stable contraction is achieved, assess the integrity of the endothelium by adding acetylcholine (1 µM). A relaxation of >80% indicates an intact endothelium. For endothelium-denuded rings, the relaxation should be <10%.
-
-
Experimental Procedure:
-
After washing out the acetylcholine and allowing the tension to return to baseline, re-contract the rings with the chosen vasoconstrictor (e.g., phenylephrine 1 µM).
-
Once a stable plateau is reached, add cumulative concentrations of the test compound (this compound or nitroglycerin) to the bath.
-
Record the relaxation response at each concentration until a maximal response is achieved.
-
-
Data Analysis:
-
Express the relaxation at each concentration as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Plot the concentration-response curves and calculate the EC50 and Emax values using appropriate pharmacological software (e.g., GraphPad Prism).
-
Caption: Workflow for in vitro vasodilation assay.
Conclusion
This compound emerges as a potent vasodilator with a potency comparable to that of nitroglycerin. The primary advantage of this compound lies in its distinct bioactivation pathway, which is independent of mitochondrial aldehyde dehydrogenase and does not appear to induce significant oxidative stress. This characteristic suggests a potentially lower propensity for the development of tolerance compared to nitroglycerin, a significant limitation in the long-term clinical use of the latter. Further research, including direct comparative studies with detailed quantitative analysis, is warranted to fully elucidate the therapeutic potential of this compound as a novel vasodilator.
References
Aminoethyl nitrate versus isosorbide dinitrate: a comparative study.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the pharmacological properties of Aminoethyl nitrate (AEN) and the established organic nitrate, Isosorbide dinitrate (ISDN). The information is supported by experimental data to inform research and drug development in the field of cardiovascular therapeutics.
Quantitative Data Summary
The following tables summarize the key performance differences between this compound and Isosorbide dinitrate based on available preclinical data.
Table 1: Vasodilatory Potency and Efficacy
| Parameter | This compound (AEN) | Isosorbide Dinitrate (ISDN) | Reference |
| Vessel Type | Rabbit Aortic Rings | Bovine Coronary Arterial Strips | [1],[2] |
| Vasodilatory Potency (EC₅₀) | ~ 0.1 µM | ~ 1 µM | [1],[2] |
| Maximum Relaxation (Eₘₐₓ) | Comparable to Nitroglycerin | Potent Vasodilator | [1],[3] |
Table 2: Biochemical Mechanisms and Cellular Effects
| Parameter | This compound (AEN) | Isosorbide Dinitrate (ISDN) | Reference |
| Primary Bioactivation Pathway | Likely Xanthine Oxidase | Not dependent on mitochondrial ALDH-2 | [4],[5] |
| cGMP Stimulation | Induces vasorelaxation via sGC activation | Induces vasorelaxation via sGC activation | [4],[2] |
| Mitochondrial H₂O₂ Production | No significant increase | Can contribute to oxidative stress | [1],[6] |
Table 3: Tolerance Profile
| Parameter | This compound (AEN) | Isosorbide Dinitrate (ISDN) | Reference |
| Induction of Self-Tolerance | Yes | Yes (Rapidly develops) | [4],[3] |
| Induction of Cross-Tolerance (to Nitroglycerin) | No | Yes | [1],[7] |
| Induction of Endothelial Dysfunction | Not observed | Associated with long-term use | [1],[8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Vasodilator Potency Assessment in Aortic Rings
Objective: To determine the concentration-response relationship and potency (EC₅₀) of a vasodilator.
Protocol:
-
Tissue Preparation: Male New Zealand White rabbits are euthanized, and the thoracic aorta is excised and placed in cold Krebs-Henseleit buffer. The aorta is cleaned of adherent connective tissue, and 3-4 mm wide rings are prepared. The endothelium may be removed by gentle rubbing of the intimal surface.
-
Organ Bath Setup: Aortic rings are mounted in organ baths containing Krebs-Henseleit buffer, maintained at 37°C, and continuously gassed with 95% O₂ and 5% CO₂. The rings are connected to isometric force transducers to record changes in tension.
-
Pre-contraction: After an equilibration period under a resting tension of 2 g, the aortic rings are pre-contracted with a submaximal concentration of a vasoconstrictor, typically phenylephrine (e.g., 1 µM).
-
Cumulative Concentration-Response Curve: Once a stable contraction plateau is reached, cumulative concentrations of the vasodilator (this compound or Isosorbide dinitrate) are added to the organ bath. The relaxation response is recorded as a percentage of the pre-contraction.
-
Data Analysis: The concentration-response curves are plotted, and the EC₅₀ value (the concentration of the drug that produces 50% of the maximal relaxation) is calculated using a sigmoidal dose-response curve fit.[5]
Measurement of Cyclic GMP (cGMP) Levels
Objective: To quantify the intracellular levels of cGMP in vascular tissue in response to nitrate stimulation.
Protocol:
-
Tissue Preparation and Stimulation: Bovine coronary arterial strips are prepared and placed in a tissue bath as described for vasodilation studies. The tissues are exposed to the nitrate compound (e.g., Isosorbide dinitrate) for a specified time.[2]
-
Tissue Homogenization: At the end of the incubation period, the tissues are rapidly frozen in liquid nitrogen and homogenized in a cold buffer (e.g., 6% trichloroacetic acid).
-
cGMP Extraction: The homogenate is centrifuged, and the supernatant containing the cGMP is collected. The trichloroacetic acid is removed by ether extraction.
-
Radioimmunoassay (RIA): The cGMP concentration in the extract is determined using a commercially available cGMP radioimmunoassay kit. The assay is based on the competition between unlabeled cGMP in the sample and a fixed quantity of radiolabeled cGMP for binding to a limited number of binding sites on a cGMP-specific antibody.[2]
-
Data Analysis: The amount of radioactivity is inversely proportional to the concentration of cGMP in the sample. A standard curve is generated using known concentrations of cGMP, and the concentration in the samples is interpolated from this curve. Results are typically expressed as pmol of cGMP per mg of protein.
Assessment of Mitochondrial Hydrogen Peroxide (H₂O₂) Production
Objective: To measure the production of hydrogen peroxide by isolated mitochondria in the presence of nitrates.
Protocol:
-
Mitochondrial Isolation: Mitochondria are isolated from rat heart tissue by differential centrifugation. The tissue is homogenized in an isolation buffer, and the homogenate is centrifuged at a low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at a higher speed to pellet the mitochondria.
-
Fluorometric Assay: Mitochondrial H₂O₂ production is measured using a fluorometric assay with a probe such as Amplex Red. In the presence of horseradish peroxidase, Amplex Red reacts with H₂O₂ to produce the highly fluorescent compound resorufin.
-
Experimental Setup: Isolated mitochondria are incubated in a reaction buffer containing a respiratory substrate (e.g., succinate) and the Amplex Red reagent. The fluorescence is monitored over time using a fluorometer.
-
Nitrate Treatment: The effect of the nitrate compound (this compound or Isosorbide dinitrate) on H₂O₂ production is assessed by adding it to the mitochondrial suspension. Changes in the rate of fluorescence increase are recorded.[6]
-
Data Analysis: The rate of H₂O₂ production is calculated from the change in fluorescence over time and is typically expressed as pmol H₂O₂ per minute per mg of mitochondrial protein.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and a comparative experimental workflow.
Caption: General signaling pathway for organic nitrate-induced vasodilation.
Caption: Comparative bioactivation pathways of AEN and ISDN.
Caption: Comparison of tolerance development profiles.
Caption: A logical workflow for a comparative experimental study.
References
- 1. researchgate.net [researchgate.net]
- 2. Concentration and time-dependent relationships between isosorbide dinitrate-induced relaxation and formation of cyclic GMP in coronary arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isosorbide Dinitrate | C6H8N2O8 | CID 6883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound – the novel super nitrate? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. content-assets.jci.org [content-assets.jci.org]
- 6. Sodium nitrate supplementation alters mitochondrial H2O2 emission but does not improve mitochondrial oxidative metabolism in the heart of healthy rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isosorbide dinitrate. Effect on the vasodilator response to nitroglycerin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organic Nitrate Therapy, Nitrate Tolerance, and Nitrate-Induced Endothelial Dysfunction: Emphasis on Redox Biology and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Aminoethyl Nitrate and Traditional Organic Nitrates
For Researchers, Scientists, and Drug Development Professionals
The landscape of organic nitrate therapeutics is evolving, with novel compounds poised to overcome the limitations of traditional agents. This guide provides a detailed comparison of aminoethyl nitrate (AEN), a promising new molecule, with established organic nitrates such as nitroglycerin (GTN) and isosorbide dinitrate (ISDN). This comparison is based on experimental data focusing on efficacy, mechanism of action, and the propensity to induce tolerance and oxidative stress.
Key Advantages of this compound
This compound (AEN) emerges as a high-potency organic mononitrate with a distinct pharmacological profile that offers significant advantages over traditional organic nitrates. Notably, AEN's bioactivation pathway is independent of mitochondrial aldehyde dehydrogenase (ALDH2), a key enzyme in the metabolism of traditional nitrates like GTN. This distinction is critical, as the inactivation of ALDH2 is a primary mechanism underlying the development of nitrate tolerance and the associated increase in mitochondrial reactive oxygen species (ROS)[1].
Experimental evidence demonstrates that while AEN exhibits a vasodilator potency comparable to GTN, it does not induce mitochondrial oxidative stress[1][2]. Furthermore, in vivo studies have shown that treatment with AEN does not lead to the development of tolerance or cross-tolerance to other vasodilators, a significant drawback of long-term therapy with traditional nitrates[1][3].
Quantitative Performance Comparison
The following tables summarize the key performance differences between AEN and traditional organic nitrates based on available experimental data.
Table 1: Vasodilator Potency in Aortic Rings
| Compound | EC50 (μM) |
| This compound (AEN) | ~0.1 |
| Nitroglycerin (GTN) | ~0.044 |
EC50 represents the concentration required to achieve 50% of the maximal vasodilator effect.
Table 2: Mitochondrial Reactive Oxygen Species (ROS) Production
| Compound | Mitochondrial ROS Production (Chemiluminescence Units) |
| Control | Baseline |
| This compound (AEN) | No significant increase over baseline |
| Nitroglycerin (GTN) | Significant increase over baseline |
| Triethanolamine Trinitrate (TEAN) | Significant increase over baseline |
ROS production was measured using L-012 dependent chemiluminescence in isolated cardiac mitochondria.[1]
Signaling Pathways and Experimental Workflows
To visually represent the distinct mechanisms of action and experimental procedures, the following diagrams are provided in DOT language.
Caption: Comparative signaling pathways of traditional organic nitrates and AEN.
Caption: Experimental workflow for vascular ring relaxation assay.
Caption: Workflow for mitochondrial ROS production measurement.
Detailed Experimental Protocols
1. Vascular Ring Relaxation Studies
-
Objective: To determine the vasodilator potency of organic nitrates.
-
Methodology:
-
Vessel Preparation: Thoracic aortas are excised from euthanized animals (e.g., mice or rats) and placed in ice-cold Krebs-Henseleit buffer. The aorta is cleaned of adherent tissue and cut into rings of 2-3 mm in width.
-
Mounting: The aortic rings are mounted on wire myographs in organ baths containing Krebs-Henseleit buffer, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2.
-
Equilibration: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of approximately 1-2 grams.
-
Contraction: After equilibration, the rings are pre-contracted with a vasoconstrictor agent, typically phenylephrine (e.g., 1 µM), to achieve a stable submaximal contraction.
-
Drug Administration: Once a stable contraction plateau is reached, cumulative concentration-response curves are generated by adding increasing concentrations of the organic nitrate (e.g., AEN, GTN) to the organ bath.
-
Data Acquisition: Changes in isometric tension are continuously recorded using a force transducer and a data acquisition system.
-
Data Analysis: The relaxation response at each concentration is expressed as a percentage of the pre-contraction induced by phenylephrine. The EC50 value (the concentration of the drug that produces 50% of the maximal relaxation) is calculated from the concentration-response curve using non-linear regression analysis.
-
2. Measurement of Mitochondrial Reactive Oxygen Species (ROS) Production
-
Objective: To quantify the production of ROS in isolated mitochondria upon exposure to organic nitrates.
-
Methodology:
-
Mitochondria Isolation: Hearts are excised and placed in ice-cold isolation buffer. The tissue is minced and homogenized. The homogenate is then subjected to differential centrifugation to isolate the mitochondrial fraction.
-
Chemiluminescence Assay:
-
Isolated mitochondria are suspended in a respiration buffer.
-
Mitochondrial respiration is initiated by the addition of a substrate (e.g., succinate).
-
The organic nitrate (AEN or GTN) is added to the mitochondrial suspension.
-
The chemiluminescent probe L-012 (100 µM) is added. L-012 emits light upon reaction with ROS, particularly superoxide.
-
The chemiluminescence signal is measured over time using a luminometer.
-
-
Data Analysis: The total chemiluminescence signal is integrated over a specific time period and normalized to the mitochondrial protein concentration. The results are expressed as relative light units per milligram of mitochondrial protein.
-
3. Assessment of cGMP Levels in Vascular Smooth Muscle
-
Objective: To measure the intracellular accumulation of cyclic guanosine monophosphate (cGMP), the second messenger for NO-mediated vasodilation.
-
Methodology:
-
Cell/Tissue Preparation: Vascular smooth muscle cells are cultured, or aortic tissue is prepared and incubated in a physiological buffer.
-
Stimulation: The cells or tissues are treated with the organic nitrate for a specified period.
-
Lysis: The reaction is terminated by the addition of an acid (e.g., 0.1 M HCl) to lyse the cells and inhibit phosphodiesterase activity.
-
Sample Preparation: The lysate is centrifuged to remove cellular debris.
-
Enzyme Immunoassay (EIA): The cGMP concentration in the supernatant is determined using a commercially available competitive cGMP EIA kit. This assay involves the competition between cGMP in the sample and a fixed amount of labeled cGMP for binding to a limited number of cGMP-specific antibody binding sites.
-
Data Analysis: The amount of labeled cGMP bound to the antibody is inversely proportional to the concentration of cGMP in the sample. A standard curve is generated using known concentrations of cGMP, and the concentration in the samples is interpolated from this curve. Results are typically expressed as pmol of cGMP per milligram of protein.[4]
-
Conclusion
This compound represents a significant advancement in organic nitrate therapy. Its unique ALDH2-independent bioactivation pathway and its inability to induce mitochondrial oxidative stress and tolerance address the primary limitations of traditional organic nitrates. The data presented in this guide underscore the potential of AEN as a superior therapeutic agent for conditions requiring long-term nitrate therapy. Further research and clinical investigation are warranted to fully elucidate its therapeutic benefits.
References
- 1. A new class of organic nitrates: investigations on bioactivation, tolerance and cross-tolerance phenomena - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound – the novel super nitrate? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound--the novel super nitrate? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
A Comparative Analysis of Aminoethyl Nitrate and Traditional Nitrate Vasodilators: A Focus on Cross-Tolerance
For Researchers, Scientists, and Drug Development Professionals
The therapeutic utility of organic nitrates, a cornerstone in the management of ischemic heart disease, is significantly hampered by the development of tolerance and cross-tolerance. This guide provides a comparative analysis of a novel aminoalkyl nitrate, aminoethyl nitrate (AEN), and traditional nitrate vasodilators like nitroglycerin (GTN). We will objectively compare their performance based on experimental data, with a focus on the phenomenon of cross-tolerance, and provide detailed experimental protocols for the cited studies.
Executive Summary
This compound (AEN) emerges as a potent vasodilator with a distinct pharmacological profile compared to traditional nitrates such as nitroglycerin (GTN). Experimental evidence suggests that while AEN is nearly as potent as GTN in inducing vasodilation, it does not induce cross-tolerance to GTN or the endothelium-dependent vasodilator, acetylcholine.[1][2] This lack of cross-tolerance is attributed to its unique bioactivation pathway, which, unlike GTN, is independent of mitochondrial aldehyde dehydrogenase (ALDH-2) and is not associated with the induction of mitochondrial oxidative stress.[1][2] While AEN does induce tolerance to itself, its inability to cause cross-tolerance with other nitrates and its favorable oxidative stress profile position it as a promising candidate for further investigation in cardiovascular therapy.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data from preclinical studies, offering a direct comparison between AEN and other nitrate vasodilators.
Table 1: Vasodilator Potency of Organic Nitrates in Murine Aorta
| Compound | Potency (pD₂ value) | Efficacy (E_max, % of KCl contraction) |
| Glyceryl Trinitrate (GTN) | 7.3 ± 0.1 | 100 ± 2 |
| This compound (AEN) | 7.1 ± 0.1 | 98 ± 3 |
| Triethanolamine Trinitrate (TEAN) | 6.5 ± 0.1 | 95 ± 4 |
| Isopropyl Nitrate (IPM) | 5.2 ± 0.1 | 85 ± 5 |
Data adapted from Schuhmacher et al., 2009. pD₂ represents the negative logarithm of the EC₅₀ value. A higher pD₂ value indicates greater potency.
Table 2: In Vivo Tolerance and Cross-Tolerance in Murine Aorta After 7-Day Treatment
| In Vivo Treatment | Vasodilator Tested | Potency (pD₂ value) | Efficacy (E_max, % of KCl contraction) |
| Placebo | Acetylcholine (ACh) | 7.8 ± 0.1 | 95 ± 3 |
| Glyceryl Trinitrate (GTN) | 7.3 ± 0.1 | 100 ± 2 | |
| This compound (AEN) | 7.1 ± 0.1 | 98 ± 3 | |
| Glyceryl Trinitrate (GTN) | Acetylcholine (ACh) | 7.1 ± 0.1 | 80 ± 5 |
| Glyceryl Trinitrate (GTN) | 6.5 ± 0.1 | 85 ± 4 | |
| This compound (AEN) | 7.0 ± 0.2 | 97 ± 3 | |
| This compound (AEN) | Acetylcholine (ACh) | 7.7 ± 0.2 | 94 ± 4 |
| Glyceryl Trinitrate (GTN) | 7.2 ± 0.1 | 99 ± 2 | |
| This compound (AEN) | 6.4 ± 0.1 | 88 ± 5 | |
| Triethanolamine Trinitrate (TEAN) | Acetylcholine (ACh) | 7.2 ± 0.1 | 82 ± 4 |
| Glyceryl Trinitrate (GTN) | 6.6 ± 0.1 | 87 ± 3 | |
| Triethanolamine Trinitrate (TEAN) | 5.8 ± 0.1 | 80 ± 6 |
*Data adapted from Schuhmacher et al., 2009. P < 0.05 vs. Placebo. This table demonstrates that GTN and TEAN treatment induce tolerance to themselves and cross-tolerance to ACh and each other. In contrast, AEN treatment only induces tolerance to itself, without affecting the response to ACh or GTN. Furthermore, GTN treatment does not induce cross-tolerance to AEN.
Signaling Pathways and Mechanisms
The differential effects of AEN and traditional nitrates on tolerance and cross-tolerance can be understood by examining their distinct bioactivation and downstream signaling pathways.
As the diagram illustrates, GTN relies on mitochondrial ALDH-2 for its bioactivation to nitric oxide (NO).[1] This process, however, is also linked to the generation of mitochondrial reactive oxygen species (ROS), which can inactivate ALDH-2, leading to tolerance.[1] In contrast, AEN's bioactivation is independent of ALDH-2 and does not lead to significant mitochondrial ROS production, thus circumventing this key mechanism of tolerance and cross-tolerance.[1][2] Both pathways converge on the activation of soluble guanylyl cyclase (sGC), leading to increased cyclic guanosine monophosphate (cGMP) levels and subsequent vasodilation.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Isometric Tension Studies (Vasodilation)
-
Tissue Preparation: Male C57BL/6J mice are euthanized, and the thoracic aorta is excised and placed in oxygenated Krebs-Henseleit buffer. The aorta is cleaned of adhering tissue and cut into 3 mm rings.
-
Mounting: Aortic rings are mounted in organ baths containing Krebs-Henseleit buffer, maintained at 37°C, and continuously gassed with 95% O₂ and 5% CO₂. The rings are connected to isometric force transducers.
-
Equilibration and Contraction: The rings are allowed to equilibrate for 60 minutes under a resting tension of 1 g. Following equilibration, the rings are contracted with 80 mM KCl.
-
Concentration-Response Curves: After washing and a further 30-minute equilibration, the rings are pre-contracted with phenylephrine (1 µM). Once a stable contraction is achieved, cumulative concentration-response curves for the nitrate vasodilators (e.g., AEN, GTN) are generated by adding increasing concentrations of the drugs to the organ bath.
-
Data Analysis: Relaxation is expressed as a percentage of the pre-contraction induced by phenylephrine. The pD₂ (-log EC₅₀) and E_max values are calculated from the concentration-response curves.
In Vivo Induction of Nitrate Tolerance
-
Animal Model: Male C57BL/6J mice are used.
-
Drug Administration: Osmotic minipumps are implanted subcutaneously in the neck region of the mice under isoflurane anesthesia. The pumps are filled to deliver either placebo (saline), GTN (35 µg/h), AEN (35 µg/h), or TEAN (35 µg/h) for 7 days.
-
Tissue Harvesting: After 7 days, the mice are euthanized, and the thoracic aortas are excised for isometric tension studies as described above to assess for tolerance and cross-tolerance.
Measurement of Mitochondrial Reactive Oxygen Species (ROS)
-
Mitochondria Isolation: Mouse hearts are excised, minced, and homogenized. Mitochondria are isolated by differential centrifugation.
-
Chemiluminescence Assay: Mitochondrial ROS production is measured using the chemiluminescent probe L-012. Isolated mitochondria (0.1 mg protein/mL) are incubated with L-012 (100 µM) and succinate (5 mM) as a substrate.
-
Nitrate Incubation: The organic nitrates (e.g., AEN, GTN) are added to the mitochondrial suspension, and the resulting chemiluminescence is measured using a single-photon counter.
-
Data Analysis: The increase in chemiluminescence is indicative of ROS production and is expressed as counts per second.
Conclusion
The experimental data strongly suggest that this compound possesses a superior profile to traditional nitrates concerning the induction of cross-tolerance. Its unique ALDH-2-independent bioactivation pathway and the absence of significant mitochondrial ROS production are key differentiating factors. These characteristics make AEN a compelling subject for further research and development in the quest for more effective and reliable nitrate-based therapies for cardiovascular diseases. The detailed protocols provided herein should facilitate further investigation into the promising therapeutic potential of this and other novel nitrate compounds.
References
Aminoethyl Nitrate: A Promising Alternative to Traditional Nitrates in Overcoming Tolerance
A Comparative Analysis of Aminoethyl Nitrate and Glyceryl Trinitrate in Preclinical Models
For researchers, scientists, and drug development professionals invested in cardiovascular pharmacology, the development of nitrate tolerance remains a significant clinical hurdle in the long-term management of angina pectoris. Traditional organic nitrates, such as glyceryl trinitrate (GTN), are highly effective vasodilators, but their chronic use is hampered by a rapid decline in efficacy, coupled with endothelial dysfunction and increased oxidative stress.[1][2] Emerging evidence points to a novel organic mononitrate, this compound (AEN), as a potent vasodilator that circumvents these key limitations. This guide provides an objective comparison of the efficacy of AEN and GTN in preclinical models of nitrate tolerance, supported by experimental data and detailed methodologies.
Comparative Efficacy: Vasodilation and Tolerance
Preclinical studies demonstrate that AEN, despite being a mononitrate, exhibits a vasodilator potency nearly equivalent to the trinitrate GTN.[2][3] However, the mechanisms of bioactivation and the downstream consequences on vascular function differ significantly between the two compounds.
| Parameter | This compound (AEN) | Glyceryl Trinitrate (GTN) |
| Vasodilator Potency | High, almost as potent as GTN.[2] | High.[1] |
| Bioactivation Pathway | Independent of mitochondrial aldehyde dehydrogenase (ALDH-2); potentially involves xanthine oxidase.[1][2] | Dependent on mitochondrial aldehyde dehydrogenase (ALDH-2).[1][2] |
| Induction of in vitro Tolerance | Does not cause in vitro tolerance.[2] | Induces in vitro tolerance. |
| Induction of in vivo Tolerance | Induces tolerance to itself upon continuous infusion.[2] | Induces tolerance to itself upon continuous infusion.[2] |
| Cross-Tolerance to Acetylcholine | Does not induce cross-tolerance to acetylcholine, indicating no endothelial dysfunction.[1][2] | Induces cross-tolerance to acetylcholine, indicating endothelial dysfunction.[2] |
| Cross-Tolerance to GTN | Does not induce cross-tolerance to GTN.[1] | Induces cross-tolerance to other nitrates. |
| Mitochondrial Oxidative Stress | Does not significantly increase mitochondrial oxidative stress.[1][2] | Significantly increases mitochondrial oxidative stress (reactive oxygen and nitrogen species).[1][2] |
Signaling Pathways and Mechanisms of Action
The vasodilatory effect of all organic nitrates is mediated by the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway.[1] Upon bioactivation, these compounds release NO or a related species, which stimulates sGC in vascular smooth muscle cells. This leads to an increase in intracellular cGMP, which in turn activates protein kinase G (PKG), resulting in a cascade of events that decrease intracellular calcium levels and cause vasodilation.
The critical difference between AEN and GTN lies in their bioactivation and the subsequent impact on mitochondrial function. GTN's reliance on ALDH-2 for bioactivation leads to the production of reactive oxygen species (ROS), which contributes to the development of tolerance and endothelial dysfunction.[1] In contrast, AEN's ALDH-2-independent pathway does not trigger this detrimental oxidative stress.[1][2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of AEN and GTN.
Induction of in vivo Nitrate Tolerance
Objective: To induce a state of nitrate tolerance in an animal model to study the long-term effects of continuous nitrate administration.
Protocol:
-
Animal Model: Wild-type and ALDH-2 knockout mice are used.
-
Drug Administration: Osmotic minipumps are surgically implanted subcutaneously in the backs of the mice.
-
Dosage: The minipumps are filled to deliver a continuous infusion of the organic nitrate (e.g., GTN, AEN, or placebo) for a period of 3 days.
-
Post-Implantation: Animals are monitored for recovery and to ensure the proper functioning of the minipumps.
-
Tissue Harvesting: After the 3-day infusion period, the mice are euthanized, and the thoracic aorta is carefully excised for ex vivo analysis in an organ bath.
Isolated Aortic Ring Relaxation Assay
Objective: To assess the vasodilator potency of organic nitrates and the development of tolerance in isolated blood vessels.
Protocol:
-
Preparation: The excised thoracic aorta is cleaned of adhering tissue and cut into 2-3 mm rings.
-
Mounting: The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2.
-
Equilibration: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1-2 g.
-
Pre-contraction: The rings are pre-contracted with a vasoconstrictor, such as phenylephrine, to achieve a stable submaximal contraction.
-
Dose-Response: Cumulative concentration-response curves are generated by adding increasing concentrations of the vasodilator (e.g., AEN, GTN, acetylcholine) to the organ bath.
-
Data Analysis: The relaxation response is measured as the percentage decrease from the pre-contracted tone. EC50 values (the concentration of agonist that produces 50% of the maximal response) are calculated to compare the potency of the vasodilators.
Measurement of Mitochondrial Oxidative Stress
Objective: To quantify the production of reactive oxygen species in mitochondria isolated from vascular tissue.
Protocol:
-
Mitochondrial Isolation: Mitochondria are isolated from aortic tissue homogenates by differential centrifugation.
-
Chemiluminescence Assay: The L-012 (a luminol-based chemiluminescent probe) assay is used to detect superoxide production.
-
Reaction Mixture: Isolated mitochondria are incubated in a buffer containing L-012 and a substrate for mitochondrial respiration (e.g., succinate).
-
Measurement: The chemiluminescence signal, which is proportional to the rate of superoxide production, is measured using a luminometer.
-
Data Analysis: The results are expressed as relative light units per milligram of mitochondrial protein.
Conclusion
The preclinical evidence strongly suggests that this compound is a high-potency vasodilator that, unlike traditional nitrates like GTN, does not rely on ALDH-2 for its bioactivation.[1][2] This fundamental difference in its mechanism of action appears to be the key to its favorable profile of avoiding the induction of significant mitochondrial oxidative stress, thereby preventing the development of endothelial dysfunction and cross-tolerance to other vasodilators.[1][2] While AEN does induce tolerance to its own effects with continuous exposure, its overall profile makes it a highly promising candidate for further investigation and development as a novel therapy for ischemic heart disease, potentially offering sustained efficacy without the detrimental side effects associated with long-term use of conventional nitrates.
References
A Researcher's Guide to Validating Nitric Oxide Release from Aminoethyl Nitrate Using Fluorescent Probes
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methods to validate and quantify nitric oxide (NO) release from the novel organic nitrate, aminoethyl nitrate. This document outlines the performance of common fluorescent probes, compares them with alternative NO donors, and provides detailed experimental protocols and data presentation to support your research.
This compound has emerged as a promising nitric oxide (NO) donor with high potency for vasodilation, notably without inducing the tolerance often seen with traditional organic nitrates.[1] The therapeutic potential of such donors hinges on their ability to release NO in a controlled and predictable manner. Fluorescent probes offer a sensitive and real-time method to validate and quantify this NO release, providing crucial data for drug development and mechanistic studies.
This guide will delve into the practical aspects of using fluorescent probes to measure NO release from this compound, offering a comparison with other established NO donors.
Comparing Nitric Oxide Donors
The efficacy of an NO donor is determined by its release kinetics and the total amount of NO liberated. While direct quantitative data for this compound's NO release profile using fluorescent probes is not yet widely published, its high potency in inducing vasodilation strongly suggests significant NO liberation.[1] For comparison, the table below summarizes the release characteristics of several common NO donors, as measured by direct electrochemical methods. This data provides a benchmark against which this compound can be evaluated in future studies.
| Nitric Oxide Donor | Concentration (µM) | Peak NO Concentration (nM) | Time to Peak (minutes) | Duration of Release |
| GSNO | 100 | ~70 | ~5 | Sustained |
| NOC-5 | 5 | ~292 | < 5 | Rapid Decay |
| PAPA NONOate | 5 | ~300 | < 5 | Rapid Decay |
| SNAP | 5 | ~150 | < 5 | Rapid Decay |
| SNP | 100 | ~70 | ~10 | Gradual & Sustained |
Data adapted from a study using NO-sensitive microsensors. The release profiles can vary depending on the experimental conditions.[2]
Performance of Common Fluorescent Probes for Nitric Oxide Detection
The selection of an appropriate fluorescent probe is critical for the accurate quantification of NO release. The most widely used probes are based on the reaction of NO's oxidation product, N₂O₃, with a non-fluorescent molecule to yield a highly fluorescent product.
| Fluorescent Probe | Excitation Max (nm) | Emission Max (nm) | Detection Limit (nM) | Key Advantages | Potential Disadvantages |
| DAF-2 | ~495 | ~515 | ~5 | High sensitivity, well-established protocols | pH-sensitive, potential for photobleaching, can react with other reactive species |
| DAF-FM | ~495 | ~515 | ~5 | More photostable than DAF-2 | Similar interferences as DAF-2 |
| DAR-4M | ~560 | ~575 | ~10 | More photostable than DAF series, less pH-sensitive | Lower sensitivity compared to DAF series |
| BODIPY-based probes | Variable | Variable | Variable | High photostability, tunable spectral properties | Can have complex reaction mechanisms |
| Copper(II)-based probes | Variable | Variable | Variable | Can directly detect NO, not reliant on oxidation | Can be sensitive to other reducing agents |
Experimental Protocols
This section provides a detailed methodology for comparing the nitric oxide release from this compound with other NO donors using a fluorescent probe like 4,5-diaminofluorescein (DAF-2).
Materials
-
This compound
-
Alternative NO donors (e.g., S-nitroso-N-acetyl-DL-penicillamine (SNAP), sodium nitroprusside (SNP), S-nitrosoglutathione (GSNO))
-
4,5-diaminofluorescein diacetate (DAF-2 DA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
-
96-well black microplate
-
Fluorescence microplate reader
Protocol for In Vitro Quantification of NO Release
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and other NO donors in an appropriate solvent (e.g., deionized water or DMSO).
-
Prepare a stock solution of DAF-2 DA in DMSO.
-
On the day of the experiment, prepare a working solution of DAF-2 by diluting the DAF-2 DA stock solution in PBS to the desired final concentration (e.g., 10 µM). Protect from light.
-
-
Experimental Setup:
-
In a 96-well black microplate, add the DAF-2 working solution to each well.
-
Add different concentrations of this compound and the other NO donors to respective wells. Include a blank control with only the DAF-2 solution and a vehicle control if a solvent other than water is used for the donors.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for DAF-2 (e.g., 495 nm excitation, 515 nm emission).
-
Record the fluorescence intensity at regular time intervals (e.g., every 1-5 minutes) for a desired duration (e.g., 60-120 minutes) to capture the kinetics of NO release.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the blank wells) from all measurements.
-
Plot the fluorescence intensity as a function of time for each NO donor and concentration.
-
The rate of increase in fluorescence is proportional to the rate of NO release. The plateau of the fluorescence signal can be used to estimate the total amount of NO released.
-
Compare the fluorescence profiles of this compound with those of the other NO donors to assess its relative NO-releasing capacity and kinetics.
-
Visualizing the Process
To better understand the experimental logic and the underlying biological pathway, the following diagrams are provided.
Caption: Experimental workflow for comparing NO donors.
Caption: Nitric Oxide (NO) signaling pathway.
Conclusion
Validating the nitric oxide release from novel donors like this compound is a critical step in their development as therapeutic agents. Fluorescent probes provide a powerful tool for this purpose, enabling real-time, quantitative analysis of NO release kinetics. By following standardized protocols and comparing with well-characterized NO donors, researchers can obtain robust data to support the advancement of new and improved nitric oxide-based therapies. While direct quantitative data on this compound's NO release is still emerging, its potent physiological effects warrant further investigation using the methods outlined in this guide.
References
A Comparative Analysis of the Metabolic Pathways of Different Organic Nitrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic pathways of commonly used organic nitrates, including Nitroglycerin (GTN), Isosorbide Dinitrate (ISDN), Isosorbide-5-Mononitrate (ISMN), and Pentaerythritol Tetranitrate (PETN). The information presented is supported by experimental data to facilitate objective analysis and aid in research and drug development.
Introduction to Organic Nitrate Metabolism
Organic nitrates are prodrugs that undergo biotransformation to release nitric oxide (NO) or a related S-nitrosothiol, the active molecule responsible for their vasodilatory effects.[1] This bioactivation is a critical step in their mechanism of action and is catalyzed by several enzyme systems. The primary enzymes involved in the metabolism of organic nitrates include mitochondrial aldehyde dehydrogenase (ALDH2), cytosolic aldehyde dehydrogenases (ALDH1a1 and ALDH3A1), glutathione S-transferases (GSTs), and cytochrome P450 (CYP) enzymes.[2] The specific metabolic pathway and the enzymes involved vary between different organic nitrates, influencing their pharmacokinetic profiles and therapeutic efficacy.
Comparative Data on Organic Nitrate Metabolism
The following tables summarize the key pharmacokinetic and enzyme kinetic parameters for various organic nitrates, providing a basis for their comparative analysis.
Table 1: Pharmacokinetic Properties of Common Organic Nitrates
| Organic Nitrate | Bioavailability | Half-life (Parent Drug) | Active Metabolites |
| Nitroglycerin (GTN) | <1% (oral), 38-71% (sublingual) | 1-4 minutes[3] | Glyceryl-1,2-dinitrate, Glyceryl-1,3-dinitrate |
| Isosorbide Dinitrate (ISDN) | ~20-29% (oral/sublingual)[4][5] | ~1 hour[6] | Isosorbide-5-mononitrate (ISMN), Isosorbide-2-mononitrate (IS-2-MN)[5][7] |
| Isosorbide-5-Mononitrate (ISMN) | ~100% (oral)[8] | 5-6 hours[6] | None |
| Pentaerythritol Tetranitrate (PETN) | Low | ~4 hours (metabolites)[9] | Pentaerythritol trinitrate, Pentaerythritol dinitrate |
Table 2: Enzyme Kinetics of Organic Nitrate Metabolism
| Enzyme | Organic Nitrate | Km (µM) | Vmax (nmol/min/mg protein) |
| ALDH2 | Nitroglycerin | Markedly low (high affinity)[10] | High[10] |
| Isosorbide Dinitrate | - | - | |
| Isosorbide-5-Mononitrate | - | - | |
| Pentaerythritol Tetranitrate | - | - | |
| ALDH1a1 | Nitroglycerin | - | - |
| Isosorbide Dinitrate | - | - | |
| Isosorbide-2-Mononitrate | - | - | |
| Isosorbide-5-Mononitrate | - | - | |
| ALDH3A1 | Nitroglycerin | 4.01[11] | 0.175 - 0.503[11] |
| Isosorbide Dinitrate | 46.5[11] | 0.175 - 0.503[11] | |
| Isosorbide-2-Mononitrate | 818[11] | 0.175 - 0.503[11] | |
| Nicorandil | 5.75 x 10³[11] | 0.175 - 0.503[11] | |
| CYP3A4 | Isosorbide Dinitrate | High potential for NO formation[3] | - |
Metabolic Pathways and Signaling
The bioactivation of organic nitrates culminates in the production of nitric oxide, which then initiates a signaling cascade leading to vasodilation.
Primary Metabolic Pathways
The metabolism of organic nitrates is complex and involves multiple enzymatic pathways. Mitochondrial ALDH2 is a key enzyme in the bioactivation of nitroglycerin.[12][13] Other enzymes like cytosolic ALDH1a1 and ALDH3A1 also contribute to the metabolism of various organic nitrates.[7][14] Glutathione S-transferases are involved in the denitration of nitroglycerin and isosorbide dinitrate.[15][16] The cytochrome P450 system, particularly CYP3A4, has been implicated in the metabolism of isosorbide dinitrate.[3]
Caption: Overview of the primary metabolic pathways of different organic nitrates.
Nitric Oxide Signaling Pathway
Once released, nitric oxide diffuses into vascular smooth muscle cells and activates soluble guanylyl cyclase (sGC). This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which acts as a second messenger. The subsequent signaling cascade leads to the dephosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation.
Caption: The nitric oxide signaling pathway leading to vasodilation.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Assay for Aldehyde Dehydrogenase (ALDH) Activity
This spectrophotometric assay measures ALDH activity by monitoring the reduction of NAD+ to NADH.
Materials:
-
Spectrophotometer
-
Cuvettes
-
50 mM Sodium Phosphate Buffer (pH 7.4-9.0)[14]
-
1 mM 4-methylpyrazole (optional, for inhibiting alcohol dehydrogenase)[14]
-
1 mM Propionaldehyde (substrate)[14]
-
1 mM NAD+ (cofactor)[14]
-
Enzyme solution (e.g., purified ALDH, cell lysate)
Procedure:
-
Prepare the assay medium in a cuvette by combining the sodium phosphate buffer, 4-methylpyrazole (if used), and NAD+.
-
Initiate the reaction by adding the enzyme solution to the assay medium.
-
Add the substrate (propionaldehyde) to start the enzymatic reaction.
-
Immediately monitor the increase in absorbance at 340 nm at room temperature.[1][14] The rate of NADH formation is directly proportional to the ALDH activity.
-
A control reaction without the substrate should be run to measure the endogenous rate of NAD+ reduction.[17]
Measurement of Nitrite/Nitrate Production (Griess Assay)
The Griess assay is a colorimetric method for the quantification of nitrite, a stable and quantifiable end-product of nitric oxide metabolism.
Materials:
-
Microplate reader
-
96-well flat-bottom plate
-
Griess Reagent Kit (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)[10][18]
-
Nitrite standard solution[18]
-
Samples (e.g., cell culture supernatant, plasma)
Procedure:
-
Prepare nitrite standards by performing a serial dilution of the stock nitrite standard solution.[18]
-
Add samples and standards to the wells of a 96-well plate.
-
Add the Griess reagents (sulfanilamide followed by N-(1-naphthyl)ethylenediamine) to each well.[8][10]
-
Incubate the plate at room temperature for 5-10 minutes, protected from light.[8]
-
Measure the absorbance at 540-550 nm using a microplate reader.[8][10]
-
To measure nitrate, samples must first be treated with nitrate reductase to convert nitrate to nitrite. The total nitrite concentration is then measured, and the initial nitrite concentration is subtracted to determine the nitrate concentration.[18]
Nitric Oxide (NO) Detection by Chemiluminescence
This method provides a highly sensitive and specific measurement of NO in biological samples.
Materials:
-
Chemiluminescence NO analyzer
-
Reducing agents (e.g., tri-iodide solution for nitrite, vanadium (III) chloride for nitrate)[12]
-
Purge vessel
-
Inert carrier gas (e.g., nitrogen or argon)
Procedure:
-
Calibrate the chemiluminescence analyzer with a known concentration of NO gas or a nitrite standard.
-
Place the sample into the purge vessel containing the appropriate reducing agent.
-
The reducing agent converts nitrite and/or nitrate in the sample to NO gas.
-
The inert carrier gas purges the liberated NO from the sample into the chemiluminescence analyzer.
-
In the analyzer, NO reacts with ozone (O3) to produce excited nitrogen dioxide (NO2*), which emits light as it decays.
-
The amount of light emitted is proportional to the NO concentration in the sample.[12][19]
Western Blot Analysis for Enzyme Expression
Western blotting is used to detect and quantify the expression levels of specific enzymes, such as ALDH2 and CYP isoforms, in tissue or cell lysates.
Materials:
-
SDS-PAGE equipment
-
Electrotransfer apparatus
-
PVDF or nitrocellulose membranes
-
Primary antibodies (specific for the target enzyme, e.g., anti-ALDH2, anti-CYP3A4)
-
Secondary antibody (conjugated to an enzyme like HRP)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare protein lysates from tissues or cells.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target enzyme.
-
Wash the membrane and incubate with a secondary antibody conjugated to a detectable enzyme.
-
Add a chemiluminescent substrate and capture the signal using an imaging system. The intensity of the band corresponds to the amount of the target protein.[20][21]
Isolation of Mitochondria for ALDH2 Activity Assay
This protocol describes the isolation of mitochondria from tissues or cultured cells to specifically measure the activity of mitochondrial ALDH2.
Materials:
-
Dounce homogenizer or sonicator
-
Centrifuge
-
Isolation buffer (e.g., containing mannitol, sucrose, and EDTA)[9]
-
Cell or tissue sample
Procedure:
-
Homogenize the tissue or cells in ice-cold isolation buffer to disrupt the cell membranes while keeping the mitochondria intact.[9]
-
Perform a series of differential centrifugations to separate the mitochondria from other cellular components.
-
Wash the mitochondrial pellet with isolation buffer to remove contaminants.
-
The final mitochondrial pellet can be resuspended in an appropriate buffer for subsequent ALDH2 activity assays.[4][9]
Experimental Workflow Diagram
Caption: A generalized workflow for the comparative analysis of organic nitrate metabolism.
References
- 1. Methodological aspects of aldehyde dehydrogenase assay by spectrophotometric technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for mitochondrial isolation and sub-cellular localization assay for mitochondrial proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoforms of cytochrome P450 on organic nitrate-derived nitric oxide release in human heart vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abcam.com [abcam.com]
- 5. Isosorbide dinitrate bioavailability, kinetics, and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. IN VITRO ORGANIC NITRATE BIOACTIVATION TO NITRIC OXIDE BY RECOMBINANT ALDEHYDE DEHYDROGENASE 3A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. agilent.com [agilent.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. In vitro organic nitrate bioactivation to nitric oxide by recombinant aldehyde dehydrogenase 3A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measuring Nitrite and Nitrate, Metabolites in the Nitric Oxide Pathway, in Biological Materials using the Chemiluminescence Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential metabolism of organic nitrates by aldehyde dehydrogenase 1a1 and 2: substrate selectivity, enzyme inactivation, and active cysteine sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Differential Metabolism of Organic Nitrates by Aldehyde Dehydrogenase 1a1 and 2: Substrate Selectivity, Enzyme Inactivation, and Active Cysteine Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Nitroglycerin and isosorbide dinitrate stimulation of glutathione disulfide efflux from perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bowdish.ca [bowdish.ca]
- 18. Analytical Techniques for Assaying Nitric Oxide Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Cytochrome P450 3A4 (CYP3A4) protein quantification using capillary western blot technology and total protein normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Methods for Mitochondrial Isolation - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to the In Vitro and In Vivo Effects of Aminoethyl Nitrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological effects of aminoethyl nitrate (AEN) with other commonly used organic nitrates, specifically nitroglycerin (GTN) and triethanolamine trinitrate (TEAN). The following sections present quantitative data from key experiments, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Data Presentation: In Vitro and In Vivo Comparison of Organic Nitrates
The following table summarizes the key differences in the pharmacological profiles of this compound, nitroglycerin, and triethanolamine trinitrate based on experimental data.
| Parameter | This compound (AEN) | Nitroglycerin (GTN) | Triethanolamine Trinitrate (TEAN) |
| In Vitro Vasodilator Potency (EC50 in isolated mouse aorta) | ~0.1 µM | ~0.1 µM | ~10 µM |
| Bioactivation Pathway | Independent of ALDH-2; potentially involves xanthine oxidase[1] | Dependent on mitochondrial ALDH-2 | Dependent on mitochondrial ALDH-2 |
| In Vitro Mitochondrial ROS Production (cardiac mitochondria) | No significant increase | Significant increase | Significant increase |
| In Vivo Tolerance Induction | Induces tolerance to itself | Induces tolerance | Induces tolerance |
| In Vivo Cross-Tolerance to Acetylcholine | Not observed | Observed | Observed |
| In Vivo Cross-Tolerance to GTN | Not observed | - | Observed |
| In Vivo Mitochondrial ROS Production (cardiac mitochondria after 3-day infusion) | No significant increase | Significant increase | Significant increase |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Vasodilation Assay (Isometric Tension Studies)
This protocol is used to determine the vasodilator potency (EC50) of organic nitrates in isolated blood vessels.
Materials:
-
Thoracic aortas from wild-type mice
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
-
Phenylephrine (PE)
-
This compound (AEN), Nitroglycerin (GTN), Triethanolamine trinitrate (TEAN) stock solutions
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Aortas are excised from euthanized mice and placed in ice-cold Krebs-Henseleit solution.
-
The aortas are cleaned of adhering fat and connective tissue, and cut into 2-3 mm rings.
-
Aortic rings are mounted on stainless steel hooks in organ baths containing Krebs-Henseleit solution at 37°C and continuously gassed with carbogen.
-
The rings are gradually stretched to a resting tension of 1 g and allowed to equilibrate for 60 minutes.
-
After equilibration, the rings are pre-contracted with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once a stable contraction plateau is reached, cumulative concentration-response curves are generated by adding increasing concentrations of the organic nitrates (AEN, GTN, or TEAN).
-
The relaxation at each concentration is recorded as a percentage of the pre-contraction induced by phenylephrine.
-
The EC50 value (the concentration of the drug that produces 50% of the maximal relaxation) is calculated from the concentration-response curve.
In Vivo Nitrate Administration and Tolerance Induction
This protocol describes the continuous in vivo administration of organic nitrates to induce tolerance.
Materials:
-
Wild-type mice
-
Osmotic minipumps
-
This compound (AEN), Nitroglycerin (GTN), Triethanolamine trinitrate (TEAN) solutions for infusion
-
Surgical instruments for subcutaneous implantation
-
Anesthetics
Procedure:
-
Osmotic minipumps are filled with the respective organic nitrate solution or vehicle (control).
-
Mice are anesthetized, and a small subcutaneous pocket is created on the back of the animal.
-
The filled osmotic minipump is implanted into the subcutaneous pocket, and the incision is closed.
-
The pumps deliver a continuous infusion of the drug at a constant rate for a specified period (e.g., 3 or 7 days) to induce tolerance.
-
Following the infusion period, animals are used for in vivo hemodynamic measurements or ex vivo organ bath studies to assess tolerance.
Measurement of Mitochondrial Reactive Oxygen Species (ROS) Production
This protocol is used to quantify the generation of ROS in isolated mitochondria following exposure to organic nitrates.
Materials:
-
Isolated cardiac mitochondria from mice
-
Mitochondrial respiration buffer
-
L-012 (a luminol-based chemiluminescence probe)
-
Succinate (mitochondrial substrate)
-
This compound (AEN), Nitroglycerin (GTN), Triethanolamine trinitrate (TEAN)
-
Luminometer
Procedure:
-
Cardiac mitochondria are isolated from mouse hearts using differential centrifugation.
-
Mitochondrial protein concentration is determined using a standard protein assay.
-
In a luminometer tube, isolated mitochondria (e.g., 50 µg protein) are suspended in respiration buffer.
-
L-012 (100 µM) is added to the mitochondrial suspension.
-
The reaction is initiated by the addition of the mitochondrial substrate succinate (5 mM).
-
The organic nitrate (AEN, GTN, or TEAN) is then added at the desired concentration.
-
Chemiluminescence, indicative of ROS production, is measured continuously in the luminometer.
-
The rate of ROS production is calculated and compared between the different treatment groups.
Mandatory Visualization
Signaling Pathway of this compound-Induced Vasodilation
The following diagram illustrates the proposed signaling pathway for vasodilation induced by this compound.
Caption: Signaling pathway of this compound-induced vasodilation.
Experimental Workflow: From In Vitro Screening to In Vivo Validation
The following flowchart outlines the experimental workflow for comparing the effects of different organic nitrates.
Caption: Experimental workflow for comparing organic nitrates.
References
Aminoethyl Nitrate: A Comparative Analysis of its Side-Effect Profile Against Other Vasodilators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the side-effect profile of the novel organic nitrate, aminoethyl nitrate (AEN), with established vasodilators, including nitroglycerin, isosorbide dinitrate, and sodium nitroprusside. The information is supported by preclinical experimental data, with detailed methodologies for key experiments provided.
Executive Summary
This compound (AEN) is a novel organic mononitrate that has demonstrated high vasorelaxant potency in preclinical studies.[1][2] Unlike traditional organic nitrates such as nitroglycerin and isosorbide dinitrate, AEN appears to be devoid of the induction of mitochondrial oxidative stress and the development of tolerance, two major limiting factors in the long-term clinical use of current organic nitrate therapies.[1][2][3] While clinical data on AEN is not yet available, preclinical evidence suggests a potentially superior side-effect profile. This guide summarizes the available data and provides detailed experimental protocols for the assessment of key side effects.
Comparative Side-Effect Profile
The following table summarizes the incidence of common side effects associated with various vasodilators. It is important to note that the data for this compound is based on preclinical findings and the absence of certain side effects in these studies, whereas the data for other vasodilators is derived from clinical trials.
| Side Effect | This compound (AEN) | Nitroglycerin (GTN) | Isosorbide Dinitrate (ISDN) | Sodium Nitroprusside (SNP) |
| Headache | Data not available from human trials. Preclinical studies focus on efficacy and tolerance. | High incidence, reported in up to 82% of patients in some studies.[4][5] | Greater than 10%.[6] | Dose-related headache reported in all participants in a small study.[7] |
| Hypotension | Expected as a primary pharmacological effect, but comparative clinical incidence is unknown. | Common (0.1% to 10%).[6] Can be severe, especially with upright posture.[8] | Common (1% to 10%), particularly orthostatic hypotension.[6][9] | Profound hypotension is a major risk.[10] |
| Tachycardia | Reflex tachycardia is a potential consequence of vasodilation, but specific data is lacking for AEN. | Reflex tachycardia can occur (0.1% to 10%).[6] | Reflex tachycardia is common (1% to 10%).[6][9] | Increased heart rate is a documented effect.[7] |
| Methemoglobinemia | Data not available. | Rare, but risk increases with high doses.[11][12][13] | Rare.[6] | Can occur with infusions >10 mcg/kg/minute.[10] |
| Tolerance | Preclinical studies show no induction of in vitro tolerance.[1][3] | Rapid development of tolerance is a major clinical issue.[14] | Tolerance develops with continuous use.[8] | Tachyphylaxis can occur. |
| Mitochondrial Oxidative Stress | Preclinical studies show no significant increase in mitochondrial oxidative stress.[1][3] | Induces mitochondrial oxidative stress, contributing to tolerance. | Associated with oxidative stress. | Not a primary concern; toxicity is related to cyanide release. |
Signaling Pathways and Experimental Workflows
Vasodilator Signaling Pathway
Organic nitrates, including this compound, exert their vasodilatory effects primarily through the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.
Caption: NO/cGMP signaling pathway for organic nitrate-induced vasodilation.
Experimental Workflow for Vasodilator Side-Effect Profiling
The following diagram illustrates a hypothetical experimental workflow for comparing the side-effect profile of a novel vasodilator like AEN against a standard vasodilator.
Caption: Experimental workflow for vasodilator side-effect profiling.
Experimental Protocols
Protocol for Assessment of Vasorelaxant Potency in Isolated Aortic Rings
Objective: To determine and compare the potency of vasodilators in inducing relaxation of pre-contracted isolated arterial segments.
Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, NaHCO3 25, KH2PO4 1.2, glucose 11.1)
-
Phenylephrine (PE)
-
Test vasodilators (this compound, Nitroglycerin, etc.)
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Euthanize rats and excise the thoracic aorta.
-
Clean the aorta of adherent connective tissue and cut into 3-4 mm rings.
-
Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Equilibrate the rings under a resting tension of 2g for 60 minutes, with solution changes every 15 minutes.
-
Induce contraction with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once a stable contraction plateau is reached, cumulatively add increasing concentrations of the test vasodilator to the organ bath.
-
Record the relaxation response as a percentage of the pre-contraction induced by phenylephrine.
-
Construct concentration-response curves and calculate the EC50 (concentration causing 50% of maximal relaxation) for each vasodilator.
Protocol for Measurement of Mitochondrial Reactive Oxygen Species (ROS) Production
Objective: To assess the potential of vasodilators to induce mitochondrial oxidative stress.
Materials:
-
Isolated mitochondria from rat heart or liver (or cultured cells)
-
Mitochondrial respiration buffer (e.g., containing KCl, MOPS, KH2PO4, EGTA, and bovine serum albumin)
-
Respiratory substrates (e.g., glutamate and malate)
-
L-012 (a luminol-based chemiluminescence probe)
-
Test vasodilators
-
Luminometer
Procedure:
-
Isolate mitochondria from tissue homogenates by differential centrifugation.
-
Determine the protein concentration of the mitochondrial suspension.
-
In a 96-well plate, add the mitochondrial suspension to the respiration buffer.
-
Add the respiratory substrates to initiate mitochondrial respiration.
-
Add the L-012 probe to each well.
-
Incubate the plate at 37°C for a short period.
-
Add the test vasodilators at various concentrations to the wells.
-
Immediately measure the chemiluminescence using a luminometer. The intensity of the signal is proportional to the rate of ROS production.
-
Use a known inducer of mitochondrial ROS (e.g., antimycin A) as a positive control.
Representative Clinical Trial Protocol for Comparing Vasodilators
Title: A Randomized, Double-Blind, Placebo-Controlled, Crossover Study to Evaluate the Safety and Tolerability of this compound Compared to a Standard Vasodilator in Healthy Volunteers.
Objectives:
-
Primary: To assess the incidence and severity of headache following administration of AEN compared to a standard vasodilator and placebo.
-
Secondary: To evaluate the effects of AEN on blood pressure and heart rate, and to determine the incidence of other adverse events.
Study Design:
-
A randomized, double-blind, three-period crossover study.
-
Each participant will receive a single dose of AEN, a standard vasodilator (e.g., isosorbide dinitrate), and a placebo on three separate study days, with a washout period of at least 7 days between each treatment.
Inclusion Criteria:
-
Healthy male and female subjects, aged 18-55 years.
-
Body mass index (BMI) between 18.5 and 30.0 kg/m ².
-
Normal vital signs, electrocardiogram (ECG), and physical examination findings.
Exclusion Criteria:
-
History of migraine or frequent headaches.
-
Hypotension or hypertension.
-
Clinically significant cardiovascular, renal, or hepatic disease.
-
Use of any medications that may interfere with the study drugs.
Study Procedures:
-
Screening Visit: Obtain informed consent, perform medical history review, physical examination, vital signs, ECG, and laboratory tests.
-
Treatment Visits (3):
-
Participants will be admitted to the clinical research unit.
-
A baseline assessment of vital signs and headache severity (using a visual analog scale) will be performed.
-
The blinded study drug (AEN, standard vasodilator, or placebo) will be administered.
-
Vital signs and headache severity will be monitored at regular intervals for up to 24 hours post-dose.
-
Blood samples will be collected for pharmacokinetic analysis.
-
Adverse events will be recorded throughout the study.
-
-
Follow-up Visit: A final safety assessment will be performed after the last treatment period.
Statistical Analysis:
-
The incidence of headache will be compared between the three treatment groups using appropriate statistical tests (e.g., McNemar's test or logistic regression).
-
Changes in blood pressure and heart rate will be analyzed using a mixed-effects model for repeated measures.
-
All adverse events will be summarized by treatment group.
Conclusion
Preclinical data strongly suggest that this compound may offer a significant improvement over traditional organic nitrates by avoiding the key side effects of tolerance and mitochondrial oxidative stress. While common vasodilator-related side effects such as headache and hypotension are anticipated, their clinical incidence and severity remain to be determined. The provided experimental protocols offer a framework for the further investigation and direct comparison of AEN's side-effect profile in both preclinical and future clinical settings. Further research, particularly well-designed clinical trials, is imperative to fully characterize the therapeutic potential and safety of this compound.
References
- 1. This compound – the novel super nitrate? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound--the novel super nitrate? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive clinical phenotyping of nitroglycerin infusion induced cluster headache attacks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Side effects of using nitrates to treat heart failure and the acute coronary syndromes, unstable angina and acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isosorbide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Isordil (Isosorbide Dinitrate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. drugs.com [drugs.com]
- 9. Sodium Nitroprusside - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Organic nitrate-induced methemoglobinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Organic Nitrate-Induced Methemoglobinemia | Semantic Scholar [semanticscholar.org]
- 12. Methemoglobin levels produced by organic nitrates in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bioactivation of organic nitrates and the mechanism of nitrate tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nitrate tolerance, oxidative stress, and mitochondrial function: another worrisome chapter on the effects of organic nitrates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Aminoethyl Nitrate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of energetic compounds like aminoethyl nitrate is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound waste. Adherence to these procedures is paramount to minimizing risks and fostering a secure work environment.
This compound is an organic compound containing both amino and nitrate functional groups. It is known to be sensitive to heat and shock, classifying it as a potentially hazardous and energetic material[1]. Due to its energetic nature, it has been studied for its potential use in explosives and propellants[1]. Therefore, it must be handled with extreme caution, and its disposal must follow strict protocols for explosive and reactive waste[2].
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. The following table summarizes the key safety and handling precautions.
| Precaution Category | Specific Action | Rationale |
| Personal Protective Equipment (PPE) | Wear chemical safety goggles, a face shield, a fire-resistant lab coat, and chemical-resistant gloves (e.g., nitrile). | To protect against accidental splashes, skin contact, and eye exposure to a potentially irritating and hazardous substance[3]. |
| Engineering Controls | All handling of this compound should be conducted in a chemical fume hood. | To prevent the inhalation of potentially harmful vapors[4][5]. |
| Prevention of Ignition | Keep away from heat, sparks, open flames, and other ignition sources. Avoid friction and shock. Use spark-proof tools and explosion-proof equipment[5][6]. | This compound is sensitive to heat and shock and can be explosive[1]. |
| Storage | Store in a cool, dry, well-ventilated area in a tightly closed, properly labeled container. Segregate from incompatible materials, especially flammable and combustible substances[5]. | To prevent accidental reactions and decomposition. |
| Spill Management | In case of a small spill, absorb with an inert material (e.g., vermiculite, sand). For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately[3][4]. | To safely contain and manage accidental releases. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a hazardous, energetic waste. Under no circumstances should it be disposed of down the drain or in regular trash[3]. The following protocol outlines the necessary steps for its safe collection, storage, and disposal.
1. Waste Identification and Segregation:
-
Clearly identify all waste streams containing this compound.
-
Segregate this compound waste from all other laboratory waste streams, particularly from flammable and combustible materials[5].
2. Waste Collection:
-
Use a designated, leak-proof, and chemically compatible waste container. Glass or polyethylene containers with a secure, tight-fitting lid are generally suitable[3].
-
Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols (e.g., explosive, oxidizer)[3].
-
Do not overfill the container; leave adequate headspace to allow for vapor expansion.
3. Waste Storage:
-
Store the waste container in a designated and secure satellite accumulation area.
-
The storage area must be cool, dry, and well-ventilated.
-
Place the primary waste container in a secondary containment tray to prevent the spread of material in case of a leak[3].
-
Adhere to your institution's and local regulations regarding the maximum amount of time hazardous waste can be stored in the laboratory.
4. Professional Disposal:
-
The disposal of energetic materials like this compound requires specialized services. Do not attempt to treat or neutralize the waste yourself.
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal[5][7].
-
Provide the EHS office or contractor with a complete and accurate description of the waste, including its composition and any potential contaminants.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and Environmental Health and Safety office for guidance.
References
- 1. CAS 646-02-6: this compound | CymitQuimica [cymitquimica.com]
- 2. Explosive & Energetic Waste Management | PCI | USA [pollutioncontrolinc.com]
- 3. benchchem.com [benchchem.com]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. purdue.edu [purdue.edu]
- 6. Page loading... [wap.guidechem.com]
- 7. unipd.it [unipd.it]
Essential Safety and Logistics for Handling Aminoethyl Nitrate
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Aminoethyl nitrate. The procedural guidance herein is intended to supplement, not replace, institutional safety protocols and professional judgment.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is crucial to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Required Equipment | Purpose |
| Eye and Face | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles if there is a significant splash hazard.[1][2] | Protects against splashes and vapors that can cause serious eye irritation or damage. |
| Hand | Disposable nitrile gloves are recommended for incidental contact.[3] For prolonged contact, consult the glove manufacturer's compatibility chart. | Prevents skin contact. Gloves should be inspected before use and disposed of immediately if contaminated.[3][4] |
| Body | A standard laboratory coat.[1][3] | Protects clothing and skin from minor spills and splashes. |
| Footwear | Closed-toe and closed-heel shoes. | Protects feet from spills and falling objects.[5] |
| Respiratory | Generally not required if work is performed in a well-ventilated area or a chemical fume hood.[3] If PELs are exceeded, a full-face respirator with appropriate cartridges should be used.[3] | Engineering controls are the primary method for controlling inhalation hazards. |
Operational Plan: Safe Handling Procedures
A systematic approach to handling this compound is essential to minimize the risk of exposure and accidents.
Engineering Controls:
-
Ventilation: All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to limit inhalation of any potential dust or vapors.[3]
-
Eyewash and Safety Shower: An operational and easily accessible eyewash station and safety shower must be located in the immediate work area.
Standard Operating Procedure (SOP):
-
Preparation:
-
Ensure the work area within the fume hood is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Review the experimental protocol and identify potential hazards.
-
Locate the nearest eyewash station, safety shower, and fire extinguisher.[4]
-
Keep containers of this compound sealed when not in use and store away from heat, moisture, and incompatible materials.[3]
-
-
Handling:
-
Post-Handling:
-
Decontaminate the work surface with a suitable solvent, followed by washing with soap and water.
-
Carefully remove PPE to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[3]
-
Experimental Workflow for Safe Handling
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
